Hydriodic acid
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
iodane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/HI/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMBWDFGMSWQBCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
HI | |
| Record name | HYDRIODIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/870 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | HYDROGEN IODIDE, ANHYDROUS | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/11597 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | HYDROGEN IODIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1326 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | hydroiodic acid | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Hydroiodic_acid | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2044349 | |
| Record name | Hydrogen iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2044349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.9124 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Hydriodic acid appears as a colorless to yellow liquid with a pungent odor. Consists of a solution of hydrogen iodide in water. Fumes irritate the eyes and mucous membranes. Corrosive to metals and to tissue., Hydrogen iodide, anhydrous appears as a colorless to yellow/brown gas with an acrid odor. Nonflammable. Toxic by inhalation. Strongly irritates skin, eyes and mucous membranes. Long-term inhalation of low concentrations or short-term inhalation of high concentrations may result in adverse health effects. Prolonged exposure to fire or intense heat may cause the container to rupture and rocket., Liquid, Colorless acrid gas that fumes in moist air; Hydriodic acid: Colorless liquid that quickly turns yellowish or brown on exposure to light and air; [Merck Index] Colorless compressed liquefied gas with a pungent odor; [ICSC], Solid, COLOURLESS COMPRESSED LIQUEFIED GAS WITH PUNGENT ODOUR. | |
| Record name | HYDRIODIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/870 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | HYDROGEN IODIDE, ANHYDROUS | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/11597 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Hydriodic acid | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Hydrogen iodide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1412 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | I(-) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0059634 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | HYDROGEN IODIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1326 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Boiling Point |
-35.1 °C at 760 mm Hg, Boiling point: -18.9 °C at 2 atm; 7.3 °C at 5 atm; 32.0 at 10 atm; 127.5 °C at 60 atm; decomposed by light; specific heat: 0.0545 cal/ g °C at 25 °C; forms an azeotrope with water /Hydrogen iodide/, -35.5 °C | |
| Record name | HYDROGEN IODIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2155 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | HYDROGEN IODIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1326 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Solubility |
Extremely soluble in water; 234 g/100 g water at 10 °C; 900 g/100 g water at 0 °C, Solubility in water, g/100ml at 20 °C: 42 (freely soluble) | |
| Record name | HYDROGEN IODIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2155 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | HYDROGEN IODIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1326 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Density |
5.66 g/L at 0 °C; 5.23 g/L at 25 °C, A solution of hydrogen iodide in water; marketed in various concentrations; 57% HI density: 1.7; 47% HI, density: 1.5; 10% HI, density: 1.1; colorless when freshly made, but rapidly turns yellowish or brown on exposure to light and air; miscible with water and alcohol; dissolves iodine; the azeotrope (56.9% HI) boils at 127 °C; density: 1.70; strong, corrosive acid; attacks natural rubber; 0.10 molar solution: pH 1.0 /Hydriodic acid/ | |
| Record name | HYDROGEN IODIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2155 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Density |
4.4 (Air = 1), Relative vapor density (air = 1): 4.4 | |
| Record name | HYDROGEN IODIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2155 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | HYDROGEN IODIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1326 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
5,938 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 733 | |
| Record name | HYDROGEN IODIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2155 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | HYDROGEN IODIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1326 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Color/Form |
Colorless gas; fumes in moist air | |
CAS No. |
10034-85-2, 17144-19-3 | |
| Record name | HYDRIODIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/870 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | HYDROGEN IODIDE, ANHYDROUS | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/11597 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Hydrogen iodide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10034-85-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hydrogen iodide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010034852 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Iodine I-125 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017144193 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hydrogen iodide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15778 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Hydrogen Iodide | |
| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |
| URL | https://www.epa.gov/aegl/hydrogen-iodide-results-aegl-program | |
| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |
| Record name | Hydriodic acid | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Hydrogen iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2044349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hydrogen iodide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.087 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HYDROGEN IODIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/694C0EFT9Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | HYDROGEN IODIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2155 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | HYDROGEN IODIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1326 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
-50.8 °C | |
| Record name | HYDROGEN IODIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2155 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | HYDROGEN IODIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1326 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Foundational & Exploratory
An In-Depth Technical Guide to the Physical Properties of Azeotropic Hydriodic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of azeotropic hydriodic acid. The information is presented to be a valuable resource for laboratory and development work, with a focus on clarity, practical application, and safety.
Executive Summary
This compound (HI) is a powerful reducing agent and a key reagent in organic synthesis. In its azeotropic form, it presents as a constant-boiling mixture with water, making its physical properties predictable and stable under distillation conditions. This guide details these properties, offering quantitative data in accessible formats and outlining the methodologies for their experimental determination.
Physical Properties of Azeotropic this compound
Azeotropic this compound is a solution of hydrogen iodide (HI) in water that, at a specific concentration, boils at a constant temperature. The vapor produced has the same composition as the liquid. This property is characteristic of a negative azeotrope, where the boiling point of the mixture is higher than the boiling points of its individual components.
Quantitative Data Summary
The physical properties of azeotropic this compound are summarized in the tables below for easy reference.
| Property | Value | Notes |
| Concentration | ~57% by weight HI | This is the constant boiling composition at standard atmospheric pressure. |
| Boiling Point | 127 °C (261 °F; 400 K) | At standard atmospheric pressure (760 mmHg).[1] |
| Density | ~1.70 g/mL | At room temperature. |
| Molar Mass of HI | 127.91 g/mol | |
| Appearance | Colorless to pale yellow or brown liquid | The color change is due to the oxidation of iodide to iodine upon exposure to air and light. |
| Odor | Pungent, acrid |
Table 1: Key Physical Properties of Azeotropic this compound
| Property | Value | Conditions |
| Refractive Index | 1.46616 | The specific concentration for this value is not explicitly stated for the azeotrope in the provided search results, but it is a cited value for this compound.[1] |
Table 2: Optical Properties of this compound
Understanding the Azeotrope
The behavior of azeotropic this compound can be understood through the concept of negative azeotropes. A negative azeotrope is formed when there are strong intermolecular forces between the components of the mixture, in this case, hydrogen bonding between water and this compound. These strong interactions reduce the vapor pressure of the mixture, thus elevating its boiling point above that of the pure components.
Experimental Protocols
The following sections detail the methodologies for the experimental determination of the key physical properties of azeotropic this compound. Extreme caution must be exercised when handling this compound due to its high corrosivity and toxicity. All procedures should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a face shield. [2][3]
Determination of Boiling Point
The boiling point of azeotropic this compound can be determined using a distillation or reflux method. Due to the corrosive nature of the acid, all glassware should be made of borosilicate glass, and any other materials in contact with the acid must be corrosion-resistant (e.g., PTFE).
Methodology:
-
Apparatus Setup: Assemble a simple distillation apparatus or a reflux apparatus using a round-bottom flask, a condenser, a thermometer, and a heating mantle. The thermometer bulb should be positioned just below the side arm of the distillation head or in the vapor phase above the refluxing liquid to ensure an accurate reading of the vapor temperature.
-
Sample Preparation: Place a small volume (e.g., 10-20 mL) of the this compound solution and a few boiling chips or a magnetic stir bar into the round-bottom flask.
-
Heating: Gently heat the flask using the heating mantle.
-
Observation: For a distillation, record the temperature at which a steady stream of distillate is collected. For a reflux setup, record the temperature at which the vapor and liquid are in equilibrium (i.e., the temperature stabilizes).
-
Pressure Correction: Record the atmospheric pressure at the time of the experiment. If the pressure deviates significantly from standard pressure (760 mmHg), a correction may be necessary.
Determination of Density
The density of azeotropic this compound can be accurately measured using a pycnometer or a digital density meter. Given the corrosive nature of the acid, a glass pycnometer is a suitable choice.
Methodology using a Pycnometer:
-
Preparation: Thoroughly clean and dry a pycnometer of known volume.
-
Weighing (Empty): Accurately weigh the empty pycnometer.
-
Filling: Carefully fill the pycnometer with the azeotropic this compound, ensuring there are no air bubbles. The filling should be done in a fume hood.
-
Weighing (Filled): Weigh the filled pycnometer.
-
Temperature Control: Ensure the temperature of the acid is known and constant during the measurement.
-
Calculation: The density is calculated by dividing the mass of the acid (mass of filled pycnometer minus mass of empty pycnometer) by the volume of the pycnometer.
Determination of Concentration
The concentration of this compound in the azeotropic mixture can be determined by titration with a standardized solution of a strong base, such as sodium hydroxide (NaOH).
Methodology:
-
Sample Preparation: Accurately weigh a small sample of the azeotropic this compound and dilute it with a known volume of deionized water. This is a crucial step to reduce the concentration and handle the acid more safely during titration.
-
Titrant: Use a standardized solution of sodium hydroxide (e.g., 0.1 M or 1 M) as the titrant.
-
Indicator: An appropriate acid-base indicator, such as phenolphthalein or methyl orange, can be used. Alternatively, a pH meter can be used to determine the equivalence point potentiometrically.
-
Titration: Titrate the diluted this compound solution with the sodium hydroxide solution until the endpoint is reached (indicated by a color change or a sharp inflection in the pH curve).
-
Calculation: The concentration of the this compound is calculated based on the volume of NaOH used, its concentration, and the initial mass of the this compound sample. The reaction is: HI + NaOH → NaI + H₂O.
Safety and Handling
This compound is a highly corrosive and toxic substance.[2] It can cause severe burns to the skin and eyes and is harmful if inhaled or ingested.[2] Proper handling procedures are critical.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., neoprene or nitrile), safety goggles, a face shield, and a lab coat.
-
Ventilation: All work with this compound must be conducted in a certified chemical fume hood.
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as bases and oxidizing agents. Use corrosion-resistant containers.
-
Spills: In case of a spill, neutralize with a weak base such as sodium bicarbonate and absorb with an inert material. Follow all institutional and regulatory guidelines for waste disposal.
Conclusion
The physical properties of azeotropic this compound are well-defined, making it a reliable reagent in various chemical applications. A thorough understanding of these properties, coupled with strict adherence to safety protocols, is essential for its effective and safe use in research and development. This guide serves as a foundational resource for professionals working with this important chemical compound.
References
A Technical Guide to the Fundamental Chemical Properties of Hydriodic Acid Solutions
For Researchers, Scientists, and Drug Development Professionals
Hydriodic acid (HI), the aqueous solution of hydrogen iodide gas, is a cornerstone reagent in both industrial and laboratory settings.[1][2][3] It is distinguished by its dual nature as one of the strongest known mineral acids and a potent reducing agent.[2][4][5] These characteristics make it invaluable in organic synthesis, pharmaceutical manufacturing, and analytical chemistry.[1][6] While colorless when pure, commercial solutions often appear yellow to brown due to the oxidation of iodide ions by air, which liberates elemental iodine.[4][7][8] This guide provides an in-depth examination of the core physicochemical properties, reactivity, and experimental considerations of this compound solutions.
Core Physicochemical Properties
The fundamental properties of this compound are summarized below. The azeotropic solution, which boils at a constant temperature of approximately 127 °C, contains 57% HI by mass.[2][9][10]
| Property | Value | Reference(s) |
| Molecular Formula | HI | [2] |
| Molar Mass | 127.91 g/mol | [2] |
| Appearance | Colorless to pale yellow/brown liquid | [4][8] |
| Odor | Pungent, acrid | [2][3] |
| pKa | Approximately -9.3 to -11 | [2][7][9][11][12][13] |
| Boiling Point | ~127 °C (azeotrope, 57% HI) | [2][9][10] |
| Density | ~1.70 g/mL (azeotrope, 57% HI) | [2][9] |
| Solubility | Highly soluble in water and alcohol | [2][8][14] |
Key Chemical Characteristics
This compound is one of the strongest mineral acids, surpassed only by superacids. Its immense strength stems from the weak bond between the large iodide ion and the small proton, coupled with the high stability of the resulting iodide (I⁻) anion in solution.[5][15] In aqueous media, it undergoes virtually complete dissociation, releasing a proton (H⁺) and an iodide ion (I⁻).[2] This behavior makes it a powerful proton source for a wide range of acid-catalyzed reactions.
Caption: Dissociation of this compound in an aqueous solution.
The iodide ion is an excellent reducing agent, readily donating an electron. Consequently, this compound is widely employed to reduce various functional groups in organic synthesis.[1][4][7]
-
Reaction with Oxygen: this compound reacts with atmospheric oxygen to produce elemental iodine and water, a reaction responsible for the characteristic brown color of aged solutions.[9] The equation for this reaction is: 4 HI(aq) + O₂(g) → 2 H₂O(l) + 2 I₂(aq).[9]
-
Reduction of Organic Compounds: It is highly effective in the reduction of aromatic nitro compounds to their corresponding anilines, ketones and aldehydes to hydrocarbons, and sulfoxides to sulfides.[1][7][9]
-
Ether Cleavage: HI is a classic reagent for the cleavage of ethers, a reaction of significant utility in the deprotection of functional groups during complex molecule synthesis.[13]
Caption: General workflow for the reduction of a substrate using HI.
-
Addition to Alkenes: Like other hydrogen halides, HI adds across the double bond of alkenes to produce alkyl iodides.[5][9]
-
Reaction with Bases: It undergoes classic acid-base neutralization reactions with both organic and inorganic bases, often exothermically.[10][16]
-
Reaction with Metals: HI reacts with many active metals (e.g., zinc, iron, magnesium) to generate flammable hydrogen gas.[10][16]
-
Industrial Catalysis: It serves as a critical co-catalyst in the Cativa process for producing acetic acid.[6][9]
Experimental Protocols
Detailed and accurate characterization of this compound is crucial for its effective use. Below are methodologies for determining its key properties.
Directly measuring the pKa of a strong acid like this compound in water is impractical via standard titration, as the acid is fully dissociated and no clear inflection point is observable.[17] The pKa values are typically determined through a combination of theoretical calculations and experimental measurements in non-aqueous solvents, with subsequent extrapolation to aqueous conditions.
A general protocol for determining the pKa of a weak acid, for context, is as follows:
-
Preparation: Prepare a standard solution of a strong base (e.g., 0.1 M NaOH).
-
Titration: Accurately measure a volume of the weak acid solution and titrate it with the standardized base, monitoring the pH with a calibrated pH meter after each addition.
-
Data Analysis: Plot the measured pH versus the volume of titrant added. This generates a sigmoidal titration curve.[18]
-
pKa Determination: Identify the volume of base required to reach the equivalence point (the steepest part of the curve). The pH at the half-equivalence point (half of that volume) is equal to the pKa of the acid.[18][19]
The standard reduction potential can be determined using electrochemical methods. This protocol outlines the measurement against a Standard Hydrogen Electrode (SHE).
-
Half-Cell Preparation:
-
SHE (Anode): Prepare a standard hydrogen electrode by bubbling hydrogen gas at 1 atm pressure over a platinum electrode immersed in a 1 M H⁺ solution.
-
Iodide/Iodine Half-Cell (Cathode): Prepare a solution containing known standard-state concentrations of iodide ions (e.g., 1 M KI) and a saturated solution of solid iodine (I₂). Immerse a platinum electrode in this solution.
-
-
Cell Assembly: Connect the two half-cells using a salt bridge (e.g., a tube filled with a saturated KCl solution) to complete the electrical circuit.
-
Potential Measurement: Connect a high-impedance voltmeter between the two electrodes. The measured voltage is the standard reduction potential for the I₂/I⁻ couple, as the potential of the SHE is defined as 0.00 V.[20][21]
-
Data Correction: Ensure measurements are taken at standard temperature (25 °C) and pressure (1 atm).
The concentration of an HI solution can be determined accurately via iodometric titration. This method involves the oxidation of iodide to iodine, followed by the titration of the generated iodine.
Caption: Experimental workflow for the iodometric titration of HI.
-
Sample Preparation: An accurately measured aliquot of the this compound solution is taken. It is acidified (if necessary) and a known excess of potassium iodide (KI) is added.
-
Iodine Liberation: A standard solution of a strong oxidizing agent, such as potassium iodate (KIO₃), is added. The iodate reacts with the excess iodide in the acidic medium to liberate a precise amount of elemental iodine.[22]
-
Titration: The liberated iodine is then immediately titrated with a standardized solution of sodium thiosulfate (Na₂S₂O₃).[22]
-
Endpoint Detection: As the endpoint is approached (when the yellow-brown iodine color fades), a starch indicator solution is added. This forms an intense blue-black complex with the remaining iodine.
-
Completion: The titration is continued dropwise until the blue-black color disappears, signaling that all the iodine has been reduced back to iodide. The volume of thiosulfate used is recorded to calculate the initial concentration of the analyte.[22]
Safety and Handling
The high corrosivity and reactivity of this compound demand stringent safety protocols.[1][16]
-
Personal Protective Equipment (PPE): Always handle this compound in a certified chemical fume hood.[23] Required PPE includes acid-resistant gloves (e.g., nitrile or neoprene), chemical splash goggles, and a face shield.[1][24][25]
-
Health Hazards: Contact can cause severe chemical burns to the skin and eyes.[3][24] Inhalation of its pungent vapors can lead to severe respiratory irritation.[1][14]
-
Storage: Store in a cool, dry, dark, and well-ventilated area in tightly sealed, corrosion-resistant containers (e.g., polyethylene or glass).[10][23][26] It must be stored away from incompatible substances such as bases, strong oxidizing agents, and reactive metals.[8][10][26]
-
Spill Management: Small spills can be neutralized with a weak base like sodium bicarbonate and absorbed with an inert material.[1] For large spills, evacuate the area and follow emergency protocols.
References
- 1. Understanding this compound: Uses, Properties, and Safety - Housing Innovations [dev.housing.arizona.edu]
- 2. Hydroiodic Acid: Structure, Reactions, and Industrial Uses [eureka.patsnap.com]
- 3. collegedunia.com [collegedunia.com]
- 4. Hydroiodic acid - Sciencemadness Wiki [sciencemadness.org]
- 5. What is this compound used for?_Chemicalbook [chemicalbook.com]
- 6. This compound | CAS#: 10034-85-2 | Hydriotic Acid | Iofina [iofina.com]
- 7. Chemistry Chat: Reductive Character of Hydroiodic Acid | TCI AMERICA [tcichemicals.com]
- 8. innospk.com [innospk.com]
- 9. Hydroiodic acid - Wikipedia [en.wikipedia.org]
- 10. This compound | 10034-85-2 [chemicalbook.com]
- 11. Hydroiodic acid-formula-properties-uses with pH calculation - PG.CHEMEASY [chemisfast.blogspot.com]
- 12. gecousb.com.ve [gecousb.com.ve]
- 13. High-Purity Hydroiodic Acid for Pharma & Industry Use [sincerechemicals.com]
- 14. This compound|lookchem [lookchem.com]
- 15. byjus.com [byjus.com]
- 16. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 17. Reddit - The heart of the internet [reddit.com]
- 18. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 19. byjus.com [byjus.com]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. canterbury.ac.nz [canterbury.ac.nz]
- 23. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 24. cdhfinechemical.com [cdhfinechemical.com]
- 25. fishersci.co.uk [fishersci.co.uk]
- 26. m.youtube.com [m.youtube.com]
Understanding the reducing power of hydriodic acid.
An In-Depth Technical Guide to the Reducing Power of Hydriodic Acid
Abstract
This compound (HI) is a powerful and versatile reducing agent employed in organic synthesis for the deoxygenation of various functional groups. Its efficacy is particularly notable in the reduction of alcohols and carbonyl compounds to their corresponding alkanes. This is often accomplished through the Nagai method, which utilizes a combination of this compound and red phosphorus (P). The reaction proceeds via a two-step mechanism: an initial nucleophilic substitution of a hydroxyl group by iodide, followed by the reduction of the resulting alkyl iodide. Red phosphorus plays a critical role by regenerating this compound from the iodine formed as a byproduct, allowing HI to be used in catalytic amounts. Recent advancements, such as the use of biphasic solvent systems, have enhanced the method's applicability and safety profile for laboratory and industrial synthesis. This document provides a comprehensive overview of the core principles, reaction mechanisms, quantitative data, experimental protocols, and safety considerations associated with the use of this compound as a reducing agent for researchers, scientists, and drug development professionals.
Core Principles and Mechanism of Reduction
The reducing power of this compound stems from the relatively weak hydrogen-iodine bond (bond dissociation energy of ~295 kJ/mol) and the ability of the iodide ion (I⁻) to act as both a good nucleophile and a single-electron donor.[1] The classical application of HI in reduction, particularly for alcohols, is often performed in the presence of red phosphorus, a combination known as the HI/P system or the Nagai method.[2]
The overall mechanism can be broken down into two primary stages:
-
Formation of an Alkyl Iodide: The alcohol substrate is first protonated by the strong acid HI, converting the hydroxyl group into a good leaving group (H₂O). The iodide ion then acts as a nucleophile, displacing the water molecule to form an alkyl iodide intermediate.[2][3]
-
Reduction of the Alkyl Iodide: The C-I bond of the alkyl iodide is then cleaved. While the precise mechanism has been debated, evidence from trapping experiments suggests a radical pathway involving a Single Electron Transfer (SET) from another iodide ion to the alkyl iodide.[3][4] This generates an alkyl radical and an iodine radical. The process ultimately leads to the formation of the alkane.
A crucial component of this system is the in-situ regeneration of this compound. During the reduction step, iodine (I₂) is formed as a byproduct. Red phosphorus reacts with this iodine to produce phosphorus iodides (PI₃ and PI₅), which are then hydrolyzed by water in the reaction mixture to regenerate HI and form phosphorous (H₃PO₃) or phosphoric (H₃PO₄) acid.[3][5] This regeneration cycle allows for the use of catalytic amounts of this compound, with red phosphorus acting as the terminal reductant.[4][6]
References
- 1. Iodine - Wikipedia [en.wikipedia.org]
- 2. HI/P reduction - Sciencemadness Wiki [sciencemadness.org]
- 3. organic chemistry - HI/P reduction mechanism - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 4. Reduction of benzylic alcohols and α-hydroxycarbonyl compounds by this compound in a biphasic reaction medium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regenerative role of the red phosphorus in the couple HI(aq)/P(red) - [www.rhodium.ws] [designer-drug.com]
- 6. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the pKa and Acid Strength of Hydriodic Acid in Aqueous Solution
Executive Summary
This compound (HI) is an aqueous solution of hydrogen iodide gas and is recognized as one of the strongest mineral acids. Its profound acidity is characterized by a very low acid dissociation constant (pKa), indicating virtually complete ionization in aqueous media. This guide provides a comprehensive analysis of the pKa and acid strength of this compound. It delves into the underlying physicochemical principles governing its acidity, the comparative analysis with other hydrohalic acids, and the phenomenon known as the "leveling effect" in water. Furthermore, this document outlines the experimental challenges and theoretical approaches to determining the pKa of such a strong acid, presenting quantitative data in structured tables and logical workflows in diagrammatic form for enhanced clarity.
Introduction to this compound (HI)
Hydrogen iodide in its gaseous state is a diatomic molecule. When dissolved in water, it readily ionizes to form this compound, a strong acid.[1] Concentrated solutions typically range from 48% to 57% HI by mass and may appear colorless to brown due to oxidation of iodide to iodine.[2] The exceptional solubility of hydrogen iodide gas in water—where one liter of water can dissolve approximately 425 liters of the gas—results in a solution where there are only about four water molecules per molecule of HI.[3][4] This high degree of interaction facilitates its primary role as a potent acid and a source of iodide ions in both organic and inorganic synthesis.[4]
Acid Strength and pKa of this compound
The strength of an acid is its ability to donate a proton (H⁺). In aqueous solution, this is quantified by the acid dissociation constant (Ka) and its logarithmic counterpart, pKa (-log Ka). A lower pKa value signifies a stronger acid.[5]
This compound is classified as a strong acid because it dissociates completely in water.[6][7] The estimated pKa of this compound in water is approximately -10.[1][3][4] This extremely low value underscores its position as one of the most powerful acids.
The dissociation reaction in water is as follows: HI(aq) + H₂O(l) → H₃O⁺(aq) + I⁻(aq)
The equilibrium for this reaction lies so far to the right that the concentration of undissociated HI molecules in a dilute aqueous solution is practically zero.[7]
Physicochemical Basis for High Acidity
The remarkable strength of this compound can be attributed to two primary factors:
-
Bond Dissociation Energy: The bond between hydrogen and iodine (H-I) is significantly weaker than the H-X bonds of other hydrogen halides (HF, HCl, HBr).[8] The H-I bond dissociation energy is approximately +71 kcal/mol, which is much lower than that of H-F (+136 kcal/mol).[8] This weak bond is easily cleaved, facilitating the release of a proton.
-
Stability of the Conjugate Base (I⁻): The iodide anion (I⁻) is the largest of the common halide ions. Its large ionic radius allows the negative charge to be dispersed over a greater volume.[1] This charge delocalization results in a highly stable conjugate base, which does not readily recombine with a proton, thus favoring the dissociated state.
The Leveling Effect of Water
While this compound is intrinsically a very strong acid, its apparent strength in an aqueous solution is constrained by the basicity of the solvent. This phenomenon is known as the leveling effect .[9][10] In water, any acid stronger than the hydronium ion (H₃O⁺) will react with water to form H₃O⁺.[11][12] Consequently, H₃O⁺ becomes the strongest acid that can effectively exist in an aqueous solution.[9]
Since HI (pKa ≈ -10) is a much stronger acid than H₃O⁺ (pKa ≈ -1.7), it is "leveled" by water.[11] This means that in an aqueous environment, the strengths of HI, HBr, and HCl are indistinguishable, as they all completely convert to H₃O⁺.[9] To discern the relative strengths of these strong acids, a less basic, "differentiating" solvent, such as acetonitrile or anhydrous acetic acid, must be used.[9][10] In acetonitrile, for example, the pKa of HI is 2.8, allowing for measurable differentiation from other acids.[13]
Quantitative Data Summary
The following tables summarize key quantitative data regarding this compound and its hydrohalic acid counterparts.
Table 1: Comparative pKa Values of Hydrohalic Acids in Aqueous Solution
| Acid Name | Formula | pKa (in water) | Acid Strength |
| Hydrofluoric Acid | HF | 3.1[14] | Weak |
| Hydrochloric Acid | HCl | ~ -4 to -6[14] | Strong |
| Hydrobromic Acid | HBr | ~ -6 to -9[14] | Strong |
| This compound | HI | ~ -9.3 to -10.4 [2][14] | Very Strong |
Table 2: pH of this compound at Various Concentrations
| Concentration (mol/L) | pH Value (approximate) |
| 0.1 M (100 mM) | 1.08[3] |
| 0.01 M (10 mM) | 2.04[3] |
| 0.001 M (1 mM) | 3.01[3] |
Note: Due to complete dissociation, the pH of an HI solution is calculated as -log[HI], where [HI] is the molar concentration of the acid.
Experimental Protocols for pKa Determination
Directly measuring the pKa of a strong acid like this compound in an aqueous solution is not feasible due to the leveling effect and its near-complete ionization.[15] The concentration of the undissociated acid [HA] is too low to be accurately measured, making a direct calculation of the dissociation constant (Ka) impossible.[15] Therefore, the reported pKa values for HI in water are typically derived from theoretical calculations, thermodynamic data (Born-Haber cycles), or extrapolations from measurements in non-aqueous, differentiating solvents.
For context, the standard method for determining the pKa of a weak acid is potentiometric titration, which is detailed below.
Protocol: Potentiometric Titration for Weak Acid pKa Determination
This method involves monitoring the pH of a weak acid solution as a strong base of known concentration is incrementally added.
Objective: To determine the pKa of a weak acid by generating a titration curve.
Materials:
-
pH meter with a combination glass electrode, calibrated with standard buffers (pH 4, 7, and 10).
-
Stir plate and magnetic stir bar.
-
Buret, 50 mL.
-
Beaker, 250 mL.
-
Weak acid solution of known volume (e.g., 0.1 M acetic acid).
-
Standardized strong base titrant (e.g., 0.1 M NaOH).
Methodology:
-
Setup: Pipette a precise volume (e.g., 50.0 mL) of the weak acid solution into the beaker. Add a magnetic stir bar.
-
Calibration: Calibrate the pH meter according to the manufacturer's instructions using standard buffer solutions.
-
Initial Measurement: Immerse the pH electrode in the weak acid solution, ensuring the bulb is fully submerged but not in contact with the stir bar. Record the initial pH.
-
Titration: Fill the buret with the standardized strong base titrant. Add the titrant in small, recorded increments (e.g., 1.0 mL). After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.
-
Endpoint Region: As the pH begins to change more rapidly, reduce the increment volume (e.g., to 0.1-0.2 mL) to obtain more data points around the equivalence point.
-
Completion: Continue adding titrant until the pH plateaus in the basic region (e.g., pH 11-12).
-
Data Analysis:
-
Plot the measured pH (y-axis) against the volume of titrant added (x-axis) to generate a titration curve.
-
Determine the equivalence point, which is the point of maximum slope on the curve (the inflection point). This can be found using the first or second derivative of the curve.
-
Identify the volume of titrant at the half-equivalence point (half the volume of titrant required to reach the equivalence point).
-
The pH of the solution at the half-equivalence point is equal to the pKa of the weak acid.[16] This is because at this point, the concentrations of the undissociated acid [HA] and its conjugate base [A⁻] are equal.
-
Visualizations: Diagrams and Workflows
Caption: Dissociation of this compound in water.
Caption: The leveling effect of water on strong acids.
Caption: Experimental workflow for pKa determination via potentiometric titration.
References
- 1. Hydrogen iodide - Wikipedia [en.wikipedia.org]
- 2. Hydroiodic acid - Wikipedia [en.wikipedia.org]
- 3. This compound | 10034-85-2 [chemicalbook.com]
- 4. This compound|lookchem [lookchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. m.youtube.com [m.youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Hydrohalic Acids [ursula.chem.yale.edu]
- 9. Leveling effect - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. m.youtube.com [m.youtube.com]
- 12. fiveable.me [fiveable.me]
- 13. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) -- pKa database, table -- gas phase acidity and gas phase basicity values -- chiral acid catalysts, organocatalysts [analytical.chem.ut.ee]
- 14. Hydrogen halide - Wikipedia [en.wikipedia.org]
- 15. Reddit - The heart of the internet [reddit.com]
- 16. egyankosh.ac.in [egyankosh.ac.in]
Spontaneous Decomposition of Hydriodic Acid in Air and Light: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spontaneous decomposition of hydriodic acid (HI) when exposed to air and light. This process, a critical consideration in the storage, handling, and application of HI in research and pharmaceutical development, involves a complex interplay of photochemical and oxidative reactions. Understanding the underlying mechanisms, kinetics, and influencing factors is paramount for ensuring the stability and efficacy of HI-containing solutions.
Introduction
This compound is a strong acid and a powerful reducing agent, existing as a solution of hydrogen iodide gas in water.[1][2] When pure, it is a colorless liquid. However, upon exposure to air (oxygen) and light, it undergoes spontaneous decomposition, leading to the formation of elemental iodine (I₂) and water.[2][3][4] This degradation is visually indicated by the solution turning yellow to brown, a result of the formation of iodine and its subsequent reaction with iodide ions (I⁻) to form the triiodide ion (I₃⁻), which is colored.[4]
The overall reaction for the decomposition is:
4HI + O₂ → 2H₂O + 2I₂ [2]
This decomposition is a significant concern in applications where the purity and concentration of this compound are critical, such as in organic synthesis and the manufacturing of pharmaceuticals. The presence of iodine impurities can lead to side reactions, reduced yields, and compromised product quality.
Mechanism of Decomposition
The spontaneous decomposition of this compound in the presence of air and light is a multifaceted process involving both photochemical and autoxidation pathways. These pathways are not mutually exclusive and can occur concurrently, accelerating the overall degradation of the acid.
Photochemical Decomposition
The photochemical decomposition of this compound is initiated by the absorption of photons (hν), typically in the ultraviolet region of the electromagnetic spectrum. This absorption provides the energy required to break the H-I bond, generating highly reactive hydrogen and iodine radicals.
The proposed mechanism involves the following steps:
-
Initiation: A molecule of hydrogen iodide absorbs a photon, leading to its dissociation into a hydrogen radical (H•) and an iodine radical (I•). HI + hν → H• + I•
-
Propagation: The highly reactive hydrogen radical then reacts with another molecule of HI to produce a molecule of hydrogen gas (H₂) and another iodine radical. H• + HI → H₂ + I•
-
Termination: The iodine radicals combine to form a stable iodine molecule. I• + I• → I₂
The net result of these steps is the photochemical decomposition of two molecules of HI to produce one molecule of hydrogen and one molecule of iodine.
Autoxidation
Autoxidation refers to the oxidation of compounds by atmospheric oxygen.[5] In the case of this compound, this process is a free-radical chain reaction that contributes to its decomposition, especially in the presence of light which can initiate the radical formation.
A plausible mechanism for the autoxidation of this compound is as follows:
-
Initiation: The reaction is initiated by the formation of radical species. This can be triggered by light, heat, or the presence of trace metal ion catalysts. The photochemical step described above can serve as the initiation for the autoxidation chain reaction. HI + hν → H• + I•
-
Propagation: The iodine radical can react with oxygen to form an iodine peroxide radical. I• + O₂ → IOO•
This radical can then abstract a hydrogen atom from another HI molecule to form an iodine hydroperoxide and another iodine radical, thus propagating the chain. IOO• + HI → IOOH + I•
-
Decomposition of Intermediates: The iodine hydroperoxide is unstable and can decompose to contribute further to the oxidation.
-
Termination: The chain reaction is terminated by the combination of radicals to form stable products. I• + I• → I₂
The presence of both light and air creates a synergistic effect where the photochemical process initiates and fuels the autoxidation chain reaction, leading to an accelerated rate of decomposition.
Quantitative Data on Decomposition
| Factor | Effect on Decomposition Rate | Quantitative Insights/Observations |
| Light Intensity | Increases | The rate of photochemical decomposition is directly proportional to the intensity of the absorbed light. |
| Oxygen Concentration | Increases | The rate of autoxidation is dependent on the concentration of dissolved oxygen. Vigorous shaking can increase the rate of oxidation by introducing more oxygen.[3] |
| Temperature | Increases | As with most chemical reactions, an increase in temperature generally increases the rate of decomposition. |
| Acid Concentration (pH) | Increases with increasing H⁺ concentration | The air oxidation of iodide is promoted by an increase in acid concentration.[6] |
| Iodide Ion Concentration | Complex | The overall rate can be influenced by the iodide ion concentration, which is a reactant in the oxidation process.[6] |
| Presence of Catalysts | Increases | Trace amounts of metal ions, such as copper(II), can catalytically accelerate the oxidation of iodide by oxygen.[6] |
| Presence of Stabilizers | Decreases | Reducing agents like hypophosphorous acid are added to commercial preparations of this compound to inhibit oxidation.[3][7] |
Experimental Protocols
To monitor the spontaneous decomposition of this compound, it is essential to quantify the decrease in HI concentration or the increase in the concentration of its decomposition product, iodine. The following are detailed methodologies for key experiments.
Quantification of Iodine Formation by UV-Visible Spectrophotometry
This method is based on the measurement of the absorbance of the triiodide ion (I₃⁻), which is formed from the reaction of the generated iodine (I₂) with the excess iodide (I⁻) in the solution. The triiodide ion has strong absorption bands in the UV-Vis region.
Principle: I₂ + I⁻ ⇌ I₃⁻
The concentration of I₃⁻ is directly proportional to the amount of I₂ formed, assuming a constant and excess concentration of I⁻.
Instrumentation:
-
UV-Vis Spectrophotometer
Reagents:
-
This compound solution to be analyzed
-
Deionized water
Procedure:
-
Sample Preparation:
-
Carefully take an aliquot of the this compound solution that has been exposed to air and light for a specific duration.
-
Dilute the sample with deionized water to a concentration that falls within the linear range of the spectrophotometer. The dilution factor should be recorded.
-
-
Spectrophotometric Measurement:
-
Set the spectrophotometer to scan a wavelength range, or to measure at the specific wavelengths of maximum absorbance for the triiodide ion, which are typically at 288 nm and 351 nm.[8]
-
Use deionized water or a freshly prepared, unexposed this compound solution (at the same dilution) as a blank.
-
Measure the absorbance of the diluted sample.
-
-
Calculation:
-
The concentration of the triiodide ion can be calculated using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar absorptivity of I₃⁻ at the chosen wavelength (e.g., 2.65 × 10⁴ L cm⁻¹ mol⁻¹ at 288 nm), b is the path length of the cuvette (typically 1 cm), and c is the molar concentration.[8]
-
The concentration of iodine formed can then be inferred from the concentration of triiodide.
-
Quantification of Iodine by Iodometric Titration
This classic titration method determines the concentration of the liberated iodine by reacting it with a standardized solution of sodium thiosulfate.
Principle: The iodine produced from the decomposition of HI reacts with a standard solution of sodium thiosulfate (Na₂S₂O₃) in a redox reaction. I₂ + 2Na₂S₂O₃ → 2NaI + Na₂S₄O₆
Instrumentation:
-
Buret
-
Erlenmeyer flask
-
Pipettes
Reagents:
-
This compound solution to be analyzed
-
Standardized sodium thiosulfate (Na₂S₂O₃) solution (e.g., 0.1 N)
-
Starch indicator solution (typically 1%)
-
Deionized water
Procedure:
-
Sample Preparation:
-
Pipette a known volume of the this compound solution into an Erlenmeyer flask.
-
Dilute with a suitable amount of deionized water.
-
-
Titration:
-
Titrate the sample with the standardized sodium thiosulfate solution. The brown color of the iodine will fade to a pale yellow.
-
When the solution is pale yellow, add a few drops of the starch indicator. The solution will turn a deep blue-black color due to the formation of the starch-iodine complex.[9]
-
Continue the titration dropwise with constant swirling until the blue color disappears completely. This is the endpoint of the titration.[10]
-
-
Calculation:
-
Record the volume of the sodium thiosulfate solution used.
-
Calculate the moles of sodium thiosulfate reacted.
-
Using the stoichiometry of the reaction (1 mole of I₂ reacts with 2 moles of Na₂S₂O₃), calculate the moles of iodine present in the sample.
-
From the moles of iodine, the concentration of iodine in the original this compound solution can be determined.
-
Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the key pathways and workflows described in this guide.
References
- 1. Hydrogen iodide | HI | CID 24841 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Hydroiodic acid - Wikipedia [en.wikipedia.org]
- 3. ufdcimages.uflib.ufl.edu [ufdcimages.uflib.ufl.edu]
- 4. Hydrogen iodide - Wikipedia [en.wikipedia.org]
- 5. Autoxidation - Wikipedia [en.wikipedia.org]
- 6. academic.oup.com [academic.oup.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. asianpubs.org [asianpubs.org]
- 9. groups.chem.ubc.ca [groups.chem.ubc.ca]
- 10. usptechnologies.com [usptechnologies.com]
The Unparalleled Reactivity of Hydriodic Acid: A Theoretical Deep Dive for Drug Development Professionals
Abstract
Hydriodic acid (HI) stands as a singularly reactive and versatile reagent within the chemical synthesis arsenal, playing a critical role in numerous organic transformations relevant to drug discovery and development. Its exceptional reactivity stems from a unique combination of intrinsic molecular properties, including a weak hydrogen-iodine bond, the high polarizability of the iodide anion, and its profound acidity. This in-depth technical guide elucidates the theoretical underpinnings of this compound's reactivity, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its chemical behavior. This document presents key quantitative data in structured tables, details relevant experimental protocols, and employs visualizations to illustrate reaction pathways and logical relationships, thereby offering a foundational resource for the strategic application of this compound in pharmaceutical synthesis.
Core Principles Governing the Reactivity of this compound
The remarkable reactivity of this compound is not attributable to a single factor but rather a synergistic interplay of several key physicochemical properties. These core principles collectively contribute to its status as one of the strongest non-superacids and a potent reducing agent.
Bond Dissociation Energy: The Frailty of the H-I Bond
A primary determinant of this compound's reactivity is the inherent weakness of the covalent bond between hydrogen and iodine. Bond dissociation energy (BDE) quantifies the energy required to homolytically cleave a bond, and a lower BDE corresponds to a more readily broken bond, thus indicating higher reactivity. The H-I bond possesses the lowest BDE among the hydrogen halides, making it the most easily cleaved to generate a reactive hydrogen radical and an iodide radical.[1][2] This low energy barrier facilitates reactions where the transfer of a hydrogen atom or the iodide species is requisite.
Acid Strength: A Consequence of a Stable Conjugate Base
This compound is an exceptionally strong acid, a property directly linked to the stability of its conjugate base, the iodide ion (I⁻).[3] The strength of an acid is quantified by its acid dissociation constant (Ka) or, more conveniently, its pKa value; a lower pKa signifies a stronger acid. The pKa of this compound is significantly lower than that of its hydrohalide counterparts, indicating a greater propensity to donate a proton.[3]
The stability of the iodide ion arises from its large atomic radius. The negative charge is dispersed over a larger volume, resulting in a lower charge density and consequently, a more stable anion.[4] This high stability disfavors the reverse reaction (protonation of I⁻), thus driving the dissociation equilibrium of HI forward and rendering it a potent proton donor.
Polarizability of the Iodide Ion: A Soft Nucleophile
The iodide ion is the largest and most polarizable of the stable halide ions.[4][5][6] Polarizability refers to the ease with which the electron cloud of an atom or ion can be distorted by an external electric field, such as that of an approaching electrophile. The large size of the iodide ion means its outermost electrons are held less tightly by the nucleus and are more easily displaced. This high polarizability makes the iodide ion a "soft" nucleophile, enabling it to form strong covalent bonds with "soft" electrophiles, a principle encapsulated by Hard-Soft Acid-Base (HSAB) theory. This characteristic is pivotal in many of its synthetic applications, particularly in substitution and addition reactions.[5]
Quantitative Data Summary
The following tables provide a comparative overview of the key physicochemical properties of the hydrogen halides, underscoring the unique position of this compound.
Table 1: Bond Dissociation Energies of Hydrogen Halides
| Hydrogen Halide | Bond Dissociation Energy (kJ/mol) |
| H-F | 562[1] |
| H-Cl | 431[1] |
| H-Br | 366[1] |
| H-I | 299[1] |
Table 2: pKa Values of Hydrogen Halides in Aqueous Solution
| Hydrogen Halide | pKa |
| HF | 3.17 |
| HCl | -6.3[7] |
| HBr | -8.7[7] |
| HI | -9.3[7] |
Table 3: Polarizability of Halide Ions
| Halide Ion | Polarizability (ų) |
| F⁻ | 1.04 |
| Cl⁻ | 3.66 |
| Br⁻ | 4.77 |
| I⁻ | 7.10 |
Key Applications and Experimental Protocols in Drug Development
The distinct reactivity profile of this compound lends itself to a variety of critical transformations in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Ether Cleavage
This compound is a premier reagent for the cleavage of ethers, a common functional group in natural products and synthetic precursors.[8][9][10] The reaction typically proceeds via an SN1 or SN2 mechanism, depending on the structure of the ether.
-
Reaction Setup: A solution of the methyl ether substrate in a suitable inert solvent (e.g., dichloromethane or chloroform) is prepared in a round-bottom flask equipped with a reflux condenser and a nitrogen inlet.
-
Reagent Addition: A stoichiometric excess (typically 2-3 equivalents) of 57% aqueous this compound is added to the solution.
-
Reaction Conditions: The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.
-
Work-up: Upon completion, the reaction is cooled to room temperature and quenched by the addition of a saturated aqueous solution of sodium thiosulfate to neutralize any remaining iodine. The aqueous layer is extracted with an organic solvent, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is then purified by column chromatography or recrystallization to yield the desired alcohol.
Reduction of Functional Groups
This compound is a powerful reducing agent, capable of reducing a variety of functional groups, including nitroarenes to anilines.[11][12] This transformation is fundamental in the synthesis of many pharmaceuticals containing an aniline moiety.
-
Reaction Setup: The aromatic nitro compound is dissolved in a suitable solvent such as acetic acid or ethanol in a round-bottom flask fitted with a reflux condenser.
-
Reagent Addition: A stoichiometric amount of 57% aqueous this compound is added to the solution. To regenerate HI from the iodine formed during the reaction, a reducing agent like hypophosphorous acid can be added.[11]
-
Reaction Conditions: The mixture is heated to reflux, and the reaction progress is monitored by TLC or HPLC.
-
Work-up: After the reaction is complete, the mixture is cooled and poured into ice water. The resulting mixture is neutralized with a base (e.g., sodium hydroxide or sodium carbonate) to precipitate the aniline product.
-
Purification: The crude aniline is collected by filtration or extracted with an organic solvent, followed by purification via column chromatography or distillation.
Role in the Synthesis of Key Pharmaceutical Intermediates
A notable, albeit illicit, example that highlights the potent reducing power of this compound is its use in the conversion of ephedrine or pseudoephedrine to methamphetamine.[13][14][15][16][17][18][19][20] In this reaction, this compound, often in the presence of red phosphorus, reduces the secondary alcohol of the ephedrine molecule to a methylene group. The red phosphorus serves to regenerate this compound from the iodine that is formed as a byproduct. While this specific application is illegal, the underlying chemical principle of deoxygenation is relevant to legitimate pharmaceutical synthesis.
Visualizing Reactivity and Reaction Mechanisms
The following diagrams, generated using the DOT language, illustrate the key concepts and reaction pathways discussed.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Bond dissociation energy order for hf,hcl,hbr,hi | Filo [askfilo.com]
- 3. Understanding this compound: Uses, Properties, and Safety - Housing Innovations [dev.housing.arizona.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. pubs.aip.org [pubs.aip.org]
- 7. Uses of Hydroiodic Acid: Key Applications & Study Guide [vedantu.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. 18.3 Reactions of Ethers: Acidic Cleavage - Organic Chemistry | OpenStax [openstax.org]
- 11. Reduction of the Nitro Group to Amine by Hydroiodic Acid to Synthesize o-Aminophenol Derivatives as Putative Degradative Markers of Neuromelanin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Hydroiodic acid - Wikipedia [en.wikipedia.org]
- 13. sog.unc.edu [sog.unc.edu]
- 14. Investigation of the impurities found in methamphetamine synthesised from pseudoephedrine by reduction with this compound and red phosphorus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Methamphetamine synthesis via this compound/red phosphorus reduction of ephedrine | Semantic Scholar [semanticscholar.org]
- 16. justice.gov [justice.gov]
- 17. connectsci.au [connectsci.au]
- 18. downloads.regulations.gov [downloads.regulations.gov]
- 19. justice.gov [justice.gov]
- 20. taylorandfrancis.com [taylorandfrancis.com]
A Technical Guide to the Discovery and Historical Preparation of Hydriodic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery of iodine and the subsequent development of methods for the preparation of hydriodic acid (HI). It details the historical context, key scientific contributors, and the evolution of synthesis techniques, from early laboratory methods to more refined industrial processes. This document is intended to serve as a valuable resource, offering detailed experimental protocols, comparative quantitative data, and logical workflow diagrams to aid in research and development.
The Serendipitous Discovery of Iodine and the Dawn of this compound
The journey into the world of this compound begins with the discovery of its parent element, iodine. In 1811, during the Napoleonic Wars, French chemist Bernard Courtois was investigating alternative methods for processing gunpowder.[1] While treating seaweed ash with sulfuric acid to extract sodium and potassium compounds, he observed a violet vapor that condensed into dark, lustrous crystals.[1][2] This new substance, which he called "substance X," was the first isolation of elemental iodine.[3]
Courtois, not being a member of the established scientific academy, shared his findings with fellow chemists Charles Bernard Desormes and Nicolas Clément, who made the discovery public in 1813.[2] The element was named "iode" (anglicized to iodine) by Joseph Louis Gay-Lussac, derived from the Greek word for violet, "ioeides," a nod to the color of its vapor.[4]
It was the brilliant French chemist Joseph Louis Gay-Lussac who, in 1814, first prepared hydrogen iodide, the gaseous precursor to this compound.[5][6] He achieved this by passing a mixture of hydrogen and iodine vapor through a red-hot tube, demonstrating the direct union of the two elements.[5] This foundational work opened the door to the preparation of aqueous solutions of hydrogen iodide, which came to be known as this compound.
Key Methodologies for the Preparation of this compound
Several methods for the preparation of this compound have been developed over the years, each with its own advantages and disadvantages in terms of yield, purity, and scalability. The choice of method often depends on the intended application, available resources, and desired purity of the final product.
Reaction of Iodine with Hydrogen Sulfide
One of the common laboratory methods for producing this compound involves the reduction of iodine with hydrogen sulfide in an aqueous solution.[7] The overall reaction is as follows:
I₂ + H₂S → 2HI + S [7]
This method is valued for its relatively straightforward procedure and the production of a high-purity product after distillation.[7]
Experimental Protocol:
-
Suspend 285 g of iodine in 250 mL of water in a one-liter filter flask equipped with a wide gas inlet tube that reaches near the bottom of the vessel.[8]
-
Under a fume hood, pass a stream of hydrogen sulfide gas into the suspension as rapidly as it can be absorbed.[8] The reaction is exothermic, and the flask may be cooled in a water bath.[8]
-
Agitate the mixture frequently to prevent a layer of sulfur from coating the unreacted iodine.[8] As the reaction proceeds, the iodine will dissolve in the newly formed this compound.
-
Continue the flow of hydrogen sulfide until the solution becomes colorless or pale yellow, and most of the sulfur has agglomerated.
-
Filter the solution through glass wool to remove the solid sulfur.[9]
-
To obtain a constant boiling azeotrope (approximately 57% HI), distill the filtrate, collecting the fraction that boils between 125.5-126.5°C.[9][10]
-
For enhanced stability and to prevent discoloration, 5 mL of 30% hypophosphorous acid can be added before fractionation.[8]
Logical Workflow for Hydrogen Sulfide Method
Caption: Workflow for the preparation of this compound via the hydrogen sulfide method.
Hydrolysis of Phosphorus Triiodide
A widely used laboratory and historical method involves the reaction of red phosphorus with iodine to form phosphorus triiodide (PI₃), which is then hydrolyzed to produce this compound and phosphorous acid.[7][11]
The two-step reaction is as follows:
-
2P + 3I₂ → 2PI₃
-
PI₃ + 3H₂O → H₃PO₃ + 3HI [7]
Experimental Protocol:
-
In a distilling flask fitted with a dropping funnel, place 100 g of iodine and 10 mL of water.[8]
-
Prepare a slurry of 5 g of red phosphorus in 10 mL of water and place it in the dropping funnel.[8]
-
Cool the reaction flask in a water bath.[8]
-
Slowly add the red phosphorus slurry dropwise to the iodine suspension. The evolution of hydrogen iodide gas should proceed smoothly. Caution: The addition must be slow, especially at the beginning, to avoid a violent, potentially explosive evolution of gas.[8]
-
After the addition is complete, gently warm the flask to drive the reaction to completion.[8]
-
The evolved hydrogen iodide gas is then passed through a U-tube containing glass beads coated with moist red phosphorus (to trap any unreacted iodine) and subsequently bubbled through cooled water in a series of wash bottles to produce the aqueous this compound solution.[8]
Logical Workflow for Phosphorus Triiodide Hydrolysis Method
Caption: Workflow for this compound preparation via phosphorus triiodide hydrolysis.
Reaction of Iodide Salts with Non-Oxidizing Acids
This method relies on the displacement of the weaker acid (this compound) from its salt by a stronger, non-oxidizing acid, typically phosphoric acid.[7] Strong oxidizing acids like sulfuric acid are unsuitable as they will oxidize the iodide ion to elemental iodine.[7][12]
KI + H₃PO₄ ⇌ HI + KH₂PO₄ [7]
Experimental Protocol:
-
Combine 20 g of sodium iodide (or an equivalent molar amount of potassium iodide) with 12.5 mL of 75% phosphoric acid in a 100 mL boiling flask.[13]
-
Set up a distillation apparatus with a condenser and a receiving flask.[13]
-
Heat the mixture. As the temperature rises, this compound will begin to distill.[13]
-
Collect the distillate, which will be an aqueous solution of this compound. The concentration of the collected acid will vary depending on the reaction conditions and the amount of water present.
Logical Workflow for Iodide Salt and Phosphoric Acid Method
Caption: Workflow for the preparation of this compound from an iodide salt and phosphoric acid.
Industrial Preparation from Sodium Iodide and Phosphorous Acid
An industrial method involves the reaction of sodium iodide with phosphorous acid in water at elevated temperatures.[7] This method is designed for high purity and yield.[5][14]
Experimental Protocol (Based on Patent CN102674253A):
-
In a reactor equipped with heating and stirring capabilities, add pure water and phosphorous acid.[14]
-
Heat the mixture to between 85-95°C while stirring.[14]
-
Gradually add sodium iodide to the heated solution over a period of 1-2 hours.[14]
-
Maintain the reaction temperature and continue stirring for an additional 2-4 hours after the sodium iodide addition is complete.[14]
-
Filter the resulting solution.[14]
-
Rectify (distill) the filtrate to obtain the final this compound product. A stabilizing agent like hypophosphorous acid may be added during rectification to improve purity.[14]
Quantitative Data Summary
The following table summarizes the quantitative data for the various preparation methods described.
| Preparation Method | Key Reactants | Reaction Temperature (°C) | Reaction Time | Reported Yield | Reported Purity/Concentration | Reference(s) |
| Iodine + Hydrogen Sulfide | I₂, H₂S, H₂O | Ambient (exothermic, may require cooling) | Several hours | 90% | 57% (azeotrope) | [9][10] |
| Hydrolysis of PI₃ | Red P, I₂, H₂O | Gentle warming | Variable | 90% (based on iodine) | Variable aqueous solution | [8] |
| Iodide Salt + Phosphoric Acid | KI, H₃PO₄, H₂O | Distillation temperature | ~45 minutes | 69% | ~30% | [12] |
| Industrial (NaI + H₃PO₃) | NaI, H₃PO₃, H₂O | 85 - 95 | 3 - 4 hours | > 90% | > 99% | [14] |
| Direct Union (Historical) | H₂, I₂ | Red heat (~500°C with catalyst) | ~3 hours | 80% | 57-59% | [5][8] |
Stability and Handling
This compound is a strong reducing agent and is susceptible to oxidation by atmospheric oxygen, which liberates free iodine and results in a characteristic yellow or brown discoloration.[15][16]
4HI + O₂ → 2H₂O + 2I₂ [15]
To mitigate decomposition, this compound solutions should be stored in dark, airtight containers, preferably under an inert atmosphere and refrigerated.[8][16] The addition of a small amount of a stabilizer, such as hypophosphorous acid (H₃PO₂), is a common practice to prevent oxidation and maintain the colorlessness of the acid.[17] Due to its corrosive nature, appropriate personal protective equipment should be used when handling this compound.[16][17]
Conclusion
From its roots in the Napoleonic-era discovery of iodine, the preparation of this compound has evolved significantly. The historical methods, while foundational, have given way to more controlled and efficient laboratory and industrial processes. For researchers and professionals in drug development, a thorough understanding of these synthesis routes, their associated yields and purities, and the underlying chemical principles is crucial for the effective application of this powerful and versatile reagent in organic synthesis and other chemical applications.
References
- 1. exsyncorp.com [exsyncorp.com]
- 2. digital.library.unt.edu [digital.library.unt.edu]
- 3. Analysis of Operational Parameters in Acid and Base Production Using an Electrodialysis with Bipolar Membranes Pilot Plant - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Iodine - Wikipedia [en.wikipedia.org]
- 5. ufdcimages.uflib.ufl.edu [ufdcimages.uflib.ufl.edu]
- 6. Biographies of Scientific Men/Gay-Lussac - Wikisource, the free online library [en.wikisource.org]
- 7. youtube.com [youtube.com]
- 8. prepchem.com [prepchem.com]
- 9. Preparation of this compound (HI) [erowid.org]
- 10. Hydrogen Iodide Gas and 57% aqueous this compound - [www.rhodium.ws] [chemistry.mdma.ch]
- 11. Hydroiodic acid - Sciencemadness Wiki [sciencemadness.org]
- 12. youtube.com [youtube.com]
- 13. m.youtube.com [m.youtube.com]
- 14. CN102674253A - Preparation method of hydroiodic acid - Google Patents [patents.google.com]
- 15. Hydroiodic acid - Wikipedia [en.wikipedia.org]
- 16. innospk.com [innospk.com]
- 17. This compound | 10034-85-2 [chemicalbook.com]
Molecular structure and bonding in hydrogen iodide.
An In-depth Technical Guide to the Molecular Structure and Bonding in Hydrogen Iodide
Introduction
Hydrogen iodide (HI) is a diatomic molecule and a member of the hydrogen halide family.[1] It exists as a colorless gas under standard conditions and is highly soluble in water, forming hydroiodic acid, a strong acid.[1][2] The molecule is of significant interest in both inorganic and organic chemistry, serving as a primary source of iodine and a versatile reducing agent.[1] This guide provides a detailed technical overview of the molecular structure, bonding characteristics, and key physicochemical properties of hydrogen iodide, tailored for researchers, scientists, and professionals in drug development.
Molecular Structure and Electronic Configuration
Hydrogen iodide is a simple heteronuclear diatomic molecule with a linear geometry. The structure is defined by the single covalent bond between the hydrogen and iodine atoms.
-
Electronic Configuration :
-
Hydrogen (H) : 1s¹
-
Iodine (I) : [Kr] 4d¹⁰ 5s² 5p⁵
-
The single covalent bond in HI is formed by the overlap of the 1s orbital of the hydrogen atom with the 5p orbital of the iodine atom.[3] Specifically, it is the 5p orbital lying along the internuclear axis (conventionally the pz orbital) that overlaps with the hydrogen 1s orbital to form a sigma (σ) bond. The remaining p orbitals on the iodine atom (5px and 5py) are non-bonding and hold lone pairs of electrons, as do the 5s electrons.[3]
The experimentally determined equilibrium bond length (re) between the hydrogen and iodine nuclei is 1.609 Å.[4] This bond length is the largest among the hydrogen halides (HF, HCl, HBr, HI), a trend that correlates with the increasing atomic radius of the halogen atom down the group.[5]
Nature of the H-I Bond
The bond in hydrogen iodide is predominantly covalent, involving the sharing of an electron pair between the hydrogen and iodine atoms.[3] However, the difference in electronegativity between the two atoms imparts a significant degree of polarity to the bond.
-
Electronegativity and Bond Polarity :
-
Pauling Electronegativity of Hydrogen: 2.20
-
Pauling Electronegativity of Iodine: 2.66
-
The electronegativity difference of 0.46 leads to an unequal sharing of the bonding electrons. The more electronegative iodine atom attracts the electron pair more strongly, resulting in a partial negative charge (δ-) on the iodine atom and a partial positive charge (δ+) on the hydrogen atom.[6] This charge separation creates an electric dipole moment. The experimentally determined dipole moment of hydrogen iodide is approximately 0.448 Debye.[4] While the H-I bond is polar, HI is considered the least polar of the hydrogen halides due to the small electronegativity difference.[7]
-
Bond Dissociation Energy : The bond dissociation energy (BDE) is the energy required to break the H-I bond homolytically, yielding a hydrogen atom and an iodine atom. The BDE for HI is approximately 297 kJ/mol.[8] This value is the lowest among the hydrogen halides, indicating that the H-I bond is the weakest.[9] The relative weakness of the bond is attributed to the large size of the iodine atom, which results in less effective orbital overlap with the small 1s orbital of hydrogen.[9] This low BDE is a key factor in the high reactivity of HI as a reducing agent and its exceptional strength as an acid in aqueous solutions.
-
Intermolecular Forces : In the liquid and solid states, the primary intermolecular forces present between HI molecules are dipole-dipole interactions and London dispersion forces. Hydrogen bonding is not considered a significant intermolecular force in HI, unlike in HF.[10] This is because iodine is not sufficiently electronegative, and its large atomic size results in a low charge density, which is insufficient to form strong hydrogen bonds.[10] The dominant intermolecular forces are the London dispersion forces, due to the large, polarizable electron cloud of the iodine atom.
Quantitative Data Summary
The key quantitative physicochemical and spectroscopic parameters for hydrogen iodide are summarized in the table below for ease of reference and comparison.
| Property | Symbol | Value | Reference(s) |
| Molecular Properties | |||
| Molar Mass | - | 127.912 g·mol⁻¹ | [1] |
| Bond Length (Equilibrium) | rₑ | 1.609 Å | [4] |
| Dipole Moment | µ | 0.448 D | [4] |
| Thermochemical Properties | |||
| Bond Dissociation Energy | DH°₂₉₈ | ~297 kJ·mol⁻¹ | [8] |
| Standard Enthalpy of Formation | ΔfH⦵₂₉₈ | 26.5 kJ·mol⁻¹ | [1] |
| Spectroscopic Constants | |||
| Vibrational Constant | ωₑ | 2309.014 cm⁻¹ | [4][11] |
| Anharmonicity Constant | ωₑxₑ | 39.6435 cm⁻¹ | [4] |
| Rotational Constant | Bₑ | 6.426365 cm⁻¹ | [4] |
| Vibration-Rotation Coupling | αₑ | 0.16886 cm⁻¹ | [4] |
Experimental Protocols
Synthesis of Anhydrous Hydrogen Iodide
A common laboratory method for preparing high-purity, anhydrous hydrogen iodide gas involves the direct combination of hydrogen and iodine, often with a catalyst.[1] Another established method relies on the dehydration of concentrated hydroiodic acid or the reaction of iodine with a reducing agent in a non-aqueous solvent.
Protocol: Reaction of Iodine with Tetrahydronaphthalene [1]
-
Apparatus Setup : A reaction flask equipped with a dropping funnel, a condenser, and a gas outlet is assembled. The outlet is connected to a drying tube filled with a suitable desiccant (e.g., P₂O₅ on glass wool) and then to a collection vessel cooled in a dry ice/acetone bath.
-
Reagents :
-
Iodine (I₂)
-
Tetrahydronaphthalene (C₁₀H₁₂)
-
-
Procedure :
-
Place tetrahydronaphthalene in the reaction flask and heat it to its boiling point.
-
Slowly add a solution of iodine dissolved in tetrahydronaphthalene from the dropping funnel.
-
The reaction, C₁₀H₁₂ + 2I₂ → C₁₀H₈ + 4HI, proceeds, generating gaseous HI.
-
The evolved HI gas passes through the condenser (to remove unreacted tetralin), the drying tube, and is finally condensed and collected as a liquid in the cold trap.
-
-
Safety : This procedure must be conducted in a well-ventilated fume hood. HI is a corrosive and toxic gas.[12] Tetrahydronaphthalene is flammable.
Determination of Bond Length via Microwave Spectroscopy
Microwave spectroscopy is a high-resolution technique used to determine the rotational constants of molecules, from which highly precise bond lengths can be calculated.
Protocol: General Workflow for Diatomic Molecules
-
Sample Preparation : A sample of gaseous hydrogen iodide is introduced into the waveguide sample cell of a microwave spectrometer at very low pressure (typically a few millitorr) to minimize pressure broadening of spectral lines.
-
Data Acquisition :
-
Microwave radiation is swept across a range of frequencies.
-
When the frequency of the radiation matches the energy difference between two rotational energy levels of the HI molecule, the radiation is absorbed.
-
A detector measures the absorption of radiation as a function of frequency, generating a rotational spectrum. The transitions follow the selection rule ΔJ = ±1, where J is the rotational quantum number.
-
-
Spectral Analysis :
-
The frequencies of the observed absorption lines are measured with high precision. For a rigid diatomic rotor, the frequencies of the rotational transitions are given by ν = 2B(J+1), where B is the rotational constant.
-
The measured frequencies are fitted to determine the rotational constant, B. For more precise work, centrifugal distortion effects are also included in the model.
-
-
Calculation of Bond Length :
-
The rotational constant B is related to the moment of inertia (I) of the molecule by the equation B = h / (8π²I).
-
The moment of inertia is related to the reduced mass (μ) and the bond length (r) by the equation I = μr².
-
By calculating the reduced mass from the known atomic masses of H and I and using the experimentally determined value of B to find I, the bond length (r) can be calculated with high accuracy.
-
Mandatory Visualizations
References
- 1. Hydrogen iodide - Wikipedia [en.wikipedia.org]
- 2. ck12.org [ck12.org]
- 3. m.youtube.com [m.youtube.com]
- 4. CCCBDB listing of experimental data page 2 [cccbdb.nist.gov]
- 5. youtube.com [youtube.com]
- 6. topblogtenz.com [topblogtenz.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. quora.com [quora.com]
- 10. quora.com [quora.com]
- 11. Hydrogen iodide [webbook.nist.gov]
- 12. Hydrogen iodide | HI | CID 24841 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of Hydrogen Iodide Gas in Water and Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of hydrogen iodide (HI) gas in aqueous and various organic media. Understanding the solubility of HI is critical for its application in organic synthesis, pharmaceutical manufacturing, and chemical research, where it serves as a powerful acid catalyst, a reducing agent, and a key reagent in the formation of alkyl iodides.
Core Principles of Hydrogen Iodide Solubility
Hydrogen iodide is a highly polar molecule, leading to its exceptional solubility in polar solvents, most notably water. The primary intermolecular force driving this solubility is the strong dipole-dipole interaction between the H-I bond and the solvent molecules. In protic solvents like water and alcohols, hydrogen bonding also plays a significant role.
The dissolution of HI in water is a highly exothermic process, resulting in the formation of hydroiodic acid, a strong acid that fully dissociates into hydronium (H₃O⁺) and iodide (I⁻) ions. This strong acidity is a key characteristic of its aqueous solutions.[1] In organic solvents, the extent of ionization depends on the solvent's polarity and its ability to solvate the resulting ions.
Quantitative Solubility Data
The solubility of hydrogen iodide varies significantly with the solvent, temperature, and pressure. The following tables summarize the available quantitative data for its solubility in water and selected organic solvents.
Solubility in Water
Hydrogen iodide is exceptionally soluble in water.[1][2] The dissolution is accompanied by a significant release of heat.
| Temperature (°C) | Solubility (g HI / 100 g H₂O) | Molarity (mol/L) of Saturated Solution (approx.) |
| 0 | 900 | 29.5 |
| 10 | 234 | 18.3 |
| 20 | 42 (freely soluble) | - |
| 25 | ~245 | ~19.2 |
Note: Data is compiled from various sources and some values are approximations. The concentration of commercial "concentrated" hydroiodic acid is typically 48-57% HI by mass and forms an azeotrope with water at 57% HI, boiling at 127 °C.[1]
Solubility in Organic Solvents
Quantitative data for the solubility of hydrogen iodide in a wide range of organic solvents is less readily available in the literature compared to its aqueous solubility. However, it is known to be soluble in polar organic solvents.
| Solvent | Formula | Class | Qualitative Solubility | Quantitative Data (if available) |
| Methanol | CH₃OH | Alcohol | Soluble | Data not readily available in a quantitative format. |
| Ethanol | C₂H₅OH | Alcohol | Soluble | Miscible.[3] |
| Diethyl Ether | (C₂H₅)₂O | Ether | Soluble (reactive) | HI reacts with diethyl ether, cleaving the ether linkage to form ethyl iodide and ethanol, which can further react to form more ethyl iodide.[1] |
| Benzene | C₆H₆ | Aromatic | Sparingly Soluble | Data not readily available in a quantitative format. |
| Toluene | C₇H₈ | Aromatic | Sparingly Soluble | Data not readily available in a quantitative format. |
| Hexane | C₆H₁₄ | Alkane | Sparingly Soluble | Alkanes are non-polar and are generally poor solvents for the polar HI molecule.[4][5][6][7] |
| Chloroform | CHCl₃ | Halogenated | Soluble | Used as a solvent for reactions involving HI.[2] |
| Acetonitrile | CH₃CN | Nitrile | Soluble | pKa of HI in acetonitrile is 2.8.[1] |
Experimental Protocols for Determining Hydrogen Iodide Solubility
The determination of gas solubility in liquids can be performed using several established methods. Given the corrosive nature of hydrogen iodide, special care must be taken in the selection of materials and experimental setup.
General Safety Precautions for Handling Hydrogen Iodide Gas
Hydrogen iodide is a corrosive and toxic gas that can cause severe burns upon contact with skin and eyes and is damaging to the respiratory tract.[8] All experiments involving HI gas must be conducted in a well-ventilated fume hood.[9]
-
Personal Protective Equipment (PPE): Wear appropriate chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[8]
-
Materials Compatibility: Use apparatus made of materials resistant to HI, such as borosilicate glass or specific alloys. Avoid contact with metals, as HI can react to produce flammable hydrogen gas.
-
Leak Detection: Regularly check for leaks in the experimental setup using appropriate methods.
-
Emergency Preparedness: Have an emergency plan in place, including access to an eyewash station and safety shower.[10]
Volumetric Method
The volumetric method involves saturating a known volume of solvent with the gas at a constant temperature and pressure, and then determining the volume of gas absorbed.
Experimental Workflow: Volumetric Method for HI Solubility
References
- 1. Hydrogen iodide - Wikipedia [en.wikipedia.org]
- 2. Hydrogen iodide - Sciencemadness Wiki [sciencemadness.org]
- 3. Hydrogen iodide | HI | CID 24841 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. oit.edu [oit.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. ibchemistryblog.wordpress.com [ibchemistryblog.wordpress.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. godoshigen.co.jp [godoshigen.co.jp]
- 9. purdue.edu [purdue.edu]
- 10. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
Methodological & Application
Application Notes and Protocols for Ether Cleavage Using Concentrated Hydriodic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The cleavage of ethers by strong acids, particularly concentrated hydriodic acid (HI), is a fundamental reaction in organic synthesis. This method, often referred to as the Zeisel method in its analytical application, provides a reliable route to convert ethers into alcohols and alkyl iodides.[1] The reaction proceeds via nucleophilic substitution, and the pathway, either SN1 or SN2, is largely determined by the structure of the ether.[2][3] This document provides detailed protocols and data for the cleavage of various ethers using concentrated this compound, intended for use in research and development settings.
Reaction Mechanisms
The cleavage of ethers with concentrated HI is initiated by the protonation of the ether oxygen, which creates a good leaving group (an alcohol).[4] The iodide ion, a strong nucleophile, then attacks one of the adjacent carbon atoms. The specific mechanism of this nucleophilic attack depends on the nature of the alkyl groups attached to the ether oxygen.[2][3]
-
SN2 Mechanism: Ethers with methyl or primary alkyl groups typically undergo cleavage via an SN2 mechanism. The iodide ion attacks the less sterically hindered carbon, leading to the formation of an alkyl iodide and an alcohol. If an excess of HI is used, the initially formed alcohol can be further converted to an alkyl iodide.[3]
-
SN1 Mechanism: Ethers with tertiary, benzylic, or allylic groups tend to cleave through an SN1 mechanism. This is due to the ability of these groups to form stable carbocation intermediates. In this case, the more stable carbocation is formed, which then reacts with the iodide ion.[2][5]
Aryl ethers, such as anisole, represent a special case. The bond between the sp²-hybridized carbon of the aromatic ring and the oxygen atom is strong and resistant to cleavage. Therefore, the iodide ion will attack the alkyl group, yielding a phenol and an alkyl iodide.[6][7]
Data Presentation
The following table summarizes the products and reaction mechanisms for the cleavage of various ethers with concentrated this compound. While specific quantitative yields are highly dependent on reaction conditions and substrate, this table provides the expected outcomes based on mechanistic principles.
| Ether Substrate | Alkyl Group 1 | Alkyl Group 2 | Predominant Mechanism | Product 1 | Product 2 |
| Diethyl Ether | Ethyl | Ethyl | SN2 | Iodoethane | Ethanol* |
| Methyl tert-Butyl Ether | Methyl | tert-Butyl | SN1 | Methanol | tert-Butyl Iodide |
| Anisole (Methyl Phenyl Ether) | Methyl | Phenyl | SN2 | Methyl Iodide | Phenol |
| Ethyl Isopropyl Ether | Ethyl | Isopropyl | SN2 | Iodoethane | Isopropanol |
*With excess HI, ethanol will be converted to iodoethane.
Experimental Protocols
Protocol 1: Preparative Cleavage of Anisole to Phenol and Methyl Iodide
This protocol describes the cleavage of anisole on a preparative scale.
Materials:
-
Anisole
-
Concentrated this compound (57% in water)
-
Acetic Anhydride
-
Sodium Bicarbonate solution (5% w/v)
-
Sodium Thiosulfate solution (10% w/v)
-
Diethyl Ether
-
Anhydrous Magnesium Sulfate
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Separatory funnel
-
Standard glassware for extraction and distillation
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine anisole (1 equivalent) and a mixture of concentrated this compound (2-3 equivalents) and acetic anhydride (1 equivalent).
-
Heating: Heat the reaction mixture to reflux (approximately 127 °C) for 3-4 hours. The reaction should be monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully pour the mixture into a separatory funnel containing ice-cold water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash sequentially with 5% sodium bicarbonate solution (to neutralize excess acid), 10% sodium thiosulfate solution (to remove any remaining iodine), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure to remove the diethyl ether.
-
The crude phenol can be purified by distillation or recrystallization. Methyl iodide is volatile and can be collected in a cold trap during the reaction if desired.
-
Protocol 2: Quantitative Determination of Methoxy Groups (Zeisel Method)
This protocol is adapted from the classical Zeisel method for the quantitative analysis of methoxy groups, for example, in lignin.[8][9][10]
Materials:
-
Sample containing methoxy groups (e.g., lignin, 15-20 mg)
-
Phenol (as a solvent and to trap liberated iodine)
-
Concentrated this compound (57% in water, 4 mL)
-
Apparatus for Zeisel determination (reaction flask, condenser, and trapping solution vessel)
-
Silver Nitrate solution for trapping the alkyl iodide
Procedure:
-
Sample Preparation: Accurately weigh the sample and place it in the reaction flask.
-
Reagent Addition: Add phenol and concentrated this compound to the flask.[8]
-
Reaction: Heat the mixture to reflux. The ether linkage is cleaved, and the methoxy group is converted to volatile methyl iodide.
-
Trapping: The evolved methyl iodide is passed through a trapping solution containing silver nitrate. The methyl iodide reacts with silver nitrate to form a precipitate of silver iodide.
-
Quantification: The precipitated silver iodide is filtered, dried, and weighed. The number of methoxy groups in the original sample can be calculated from the mass of the silver iodide precipitate.[9][10]
Mandatory Visualizations
Caption: Experimental workflow for ether cleavage.
Caption: SN2 mechanism for ether cleavage.
Caption: SN1 mechanism for ether cleavage.
References
- 1. Reactions of Ethers-Ether Cleavage - Chemistry Steps [chemistrysteps.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. 18.3 Reactions of Ethers: Acidic Cleavage - Organic Chemistry | OpenStax [openstax.org]
- 6. testbook.com [testbook.com]
- 7. Anisole on cleavage with HI gives: [allen.in]
- 8. semanticscholar.org [semanticscholar.org]
- 9. A fast track for the accurate determination of methoxyl and ethoxyl groups in lignin - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
Application of Hydriodic Acid in Pharmaceutical Intermediate Synthesis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols on the use of hydriodic acid (HI) in the synthesis of pharmaceutical intermediates. This compound is a strong acid and a powerful reducing agent, making it a valuable reagent for specific chemical transformations in the pharmaceutical industry. Its primary applications include the cleavage of ethers, particularly in demethylation reactions, and the reduction of nitro functional groups to form primary amines.[1][2][3][4][5]
Ether Cleavage: O-Demethylation of Aryl Methyl Ethers
The cleavage of aryl methyl ethers to their corresponding phenols is a crucial transformation in the synthesis of many pharmaceutical compounds, as the phenolic hydroxyl group is a common pharmacophore. This compound, along with other strong hydrohalic acids like hydrobromic acid, is effective for this purpose.[1][6] The reaction typically proceeds via a nucleophilic substitution mechanism (SN1 or SN2), where the ether oxygen is first protonated, followed by nucleophilic attack of the iodide ion on the methyl group.[6]
While effective, the use of this compound for demethylation can sometimes be superseded by other reagents like boron tribromide (BBr₃) or thiolates, which may offer milder reaction conditions and greater functional group tolerance.[2][7]
General Reaction Mechanism: Ether Cleavage
Caption: General SN2 mechanism for the demethylation of an aryl methyl ether using this compound.
Application Example: Demethylation of Guaiacol to Catechol
Catechol is an important building block for various pharmaceuticals. While the following protocol from Organic Syntheses utilizes hydrobromic acid, the procedure is analogous for this compound, demonstrating the general application of strong hydrohalic acids in ether cleavage.[1]
Experimental Protocol: Demethylation of Guaiacol [1]
-
Apparatus Setup: In a 5-L flask equipped with a mechanical stirrer, a thermometer, a fractionating column (~40 cm), and a return inlet tube, place 912 g (7.4 moles) of crystalline guaiacol and 1500 g (1015 cc, 8.8 moles) of 48% hydrobromic acid. Connect the apparatus to a condenser, an automatic separator, and an absorption vessel.
-
Reaction: Gently heat the mixture with continuous stirring. Maintain the temperature at the head of the fractionating column between 85–95°C. The reaction will produce methyl bromide as a gaseous byproduct.
-
Work-up: After the reaction is complete (indicated by the cessation of methyl bromide evolution), allow the mixture to cool.
-
Extraction: Extract the resulting catechol from the reaction mixture using a suitable organic solvent like toluene or carbon tetrachloride.
-
Purification: Purify the extracted catechol by distillation or recrystallization to obtain the final product.
Quantitative Data: Demethylation of Guaiacol
| Parameter | Value | Reference |
| Starting Material | Guaiacol | [1] |
| Reagent | 48% Hydrobromic Acid | [1] |
| Product | Catechol | [1] |
| Yield | Not specified in abstract | [1] |
| Reaction Temperature | 85–95°C (vapor) | [1] |
Experimental Workflow: Demethylation of Guaiacol
Caption: Experimental workflow for the demethylation of guaiacol.
Reduction of Aromatic Nitro Compounds to Primary Amines
The reduction of aromatic nitro compounds is a fundamental step in the synthesis of a vast number of active pharmaceutical ingredients (APIs), as aromatic amines are key intermediates.[][9] this compound serves as an effective reducing agent for this transformation, often in the presence of a co-reductant like hypophosphorous acid (H₃PO₂) to regenerate HI.[3][4] This method can be advantageous due to its relatively simple work-up procedure, which can involve the removal of excess HI under reduced pressure.[4]
General Reaction Mechanism: Nitro Group Reduction
Caption: Stepwise reduction of an aromatic nitro group to a primary amine.
Application Example: Synthesis of o-Aminophenol Derivatives
o-Aminophenol derivatives are precursors to various pharmaceutical compounds. The following is a general procedure for their synthesis via the reduction of nitrophenols using this compound.[3][4]
Experimental Protocol: Reduction of Nitrophenols [3][4]
-
Reaction Setup: To the nitrophenol derivative, add 57% this compound and hypophosphorous acid.
-
Reaction: Heat the reaction mixture to facilitate the reduction of the nitro group. The reaction progress can be monitored by a suitable analytical technique such as HPLC.
-
Work-up: After the reaction is complete, remove the excess this compound under reduced pressure.
-
Purification: The crude product is then purified using ion-exchange chromatography.
-
Isolation: The final product can be isolated as its hydrochloride salt by recrystallization from a suitable solvent system like ethanol/ether.
Quantitative Data: Synthesis of o-Aminophenol Derivatives [4][10]
| Starting Material | Product | Yield | Reference |
| 3-Hydroxy-4-nitrophenylethylamine | 3-Hydroxy-4-aminophenylethylamine | - | [3] |
| 3-Hydroxy-4-nitrophenylacetic acid | 3-Amino-4-hydroxyphenylacetic acid | 52% | [10] |
| 4-Hydroxy-3-nitrophenylethylamine | 3-Amino-4-hydroxyphenylethylamine | 84% | [3] |
| 4-Hydroxy-3-nitrophenylethylbenzene | 3-Amino-4-hydroxyethylbenzene | 42% | [3] |
Experimental Workflow: Reduction of Nitrophenols
Caption: Experimental workflow for the reduction of nitrophenols using this compound.
Other Applications
This compound has also been reported in the context of reducing other functional groups, such as the hydroxyl group in ephedrine derivatives. However, these applications are often associated with the illicit synthesis of controlled substances and are not typically employed in legitimate pharmaceutical manufacturing. Therefore, detailed protocols for such transformations are not included in this document.
Conclusion
This compound is a potent and useful reagent for specific transformations in the synthesis of pharmaceutical intermediates, particularly for the cleavage of aryl methyl ethers and the reduction of aromatic nitro compounds. While effective, its high reactivity and corrosive nature necessitate careful handling and consideration of alternative reagents that may offer milder conditions and broader functional group compatibility. The protocols and data presented herein provide a foundation for researchers and scientists in the field of drug development to explore the applications of this compound in their synthetic endeavors.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. soc.chim.it [soc.chim.it]
- 3. The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reduction of the Nitro Group to Amine by Hydroiodic Acid to Synthesize o-Aminophenol Derivatives as Putative Degradative Markers of Neuromelanin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 6. O-Demethylation | Chem-Station Int. Ed. [en.chem-station.com]
- 7. US6291675B1 - Methods of o-demethylation and n-deprotection - Google Patents [patents.google.com]
- 9. WO2020131574A1 - Method of reducing aromatic nitro compounds - Google Patents [patents.google.com]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols: Reduction of Aromatic Nitro Compounds with Hydriodic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reduction of aromatic nitro compounds to their corresponding primary amines is a fundamental transformation in organic synthesis, providing access to a wide array of anilines which are crucial intermediates in the pharmaceutical, agrochemical, and dye industries. While numerous methods exist for this conversion, the use of hydriodic acid (HI) presents a straightforward and effective option. This protocol details the step-by-step procedure for the reduction of aromatic nitro compounds utilizing aqueous this compound. HI serves as a potent reducing agent, and the reaction often proceeds with a simple workup procedure, making it an attractive method in various research and development settings.
Reaction Mechanism
The reduction of an aromatic nitro group (Ar-NO₂) to a primary amine (Ar-NH₂) by this compound is a multi-step process involving the transfer of six electrons. The reaction is believed to proceed through the intermediacy of nitroso (Ar-NO) and hydroxylamine (Ar-NHOH) species, which are sequentially reduced to the final amine product.
Caption: Proposed reaction mechanism for the reduction of an aromatic nitro compound to an aniline using this compound.
Experimental Protocol
This protocol provides a general procedure for the reduction of an aromatic nitro compound to the corresponding aniline using 57% aqueous this compound.
Materials:
-
Aromatic nitro compound
-
57% aqueous this compound (HI)
-
Deionized water
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Sodium thiosulfate (Na₂S₂O₃), 10% aqueous solution
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography (if necessary)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
pH paper or pH meter
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aromatic nitro compound.
-
Addition of HI: Under a fume hood, carefully add an excess of 57% aqueous this compound to the flask. A typical molar ratio of HI to the nitro compound is in the range of 10:1 to 20:1, depending on the substrate.
-
Reaction: Heat the reaction mixture to reflux with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC). Reaction times can vary from a few hours to overnight depending on the reactivity of the substrate.
-
Workup:
-
After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Carefully remove the excess this compound under reduced pressure using a rotary evaporator.
-
To the residue, add deionized water and transfer the mixture to a separatory funnel.
-
Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8. Be cautious as CO₂ gas will evolve.
-
If the solution has a purple or brown color due to the presence of iodine (I₂), add a 10% aqueous solution of sodium thiosulfate dropwise until the color disappears.
-
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.
-
Purification: The crude aniline can be purified by column chromatography on silica gel or by recrystallization, if necessary.
Data Presentation
The following table summarizes the reported yields for the reduction of specific substituted nitrophenols to the corresponding aminophenols using this compound.
| Substrate | Product | Yield (%) |
| 4-Hydroxy-3-nitrophenylacetic acid | 3-Amino-4-hydroxyphenylacetic acid | 52 |
| 3-Hydroxy-4-nitrophenylacetic acid | 4-Amino-3-hydroxyphenylacetic acid | 12 |
| 4-Hydroxy-3-nitroethylbenzene | 3-Amino-4-hydroxyethylbenzene | 42 |
| 3-Hydroxy-4-nitroethylbenzene | 4-Amino-3-hydroxyethylbenzene | 4.7 |
| 3-Hydroxy-4-nitrophenylalanine | 4-Amino-3-hydroxyphenylalanine | 23 |
Data sourced from a study on the synthesis of o-aminophenol derivatives as putative degradative markers of neuromelanin.
Experimental Workflow
The following diagram illustrates the general workflow for the reduction of aromatic nitro compounds using this compound.
Caption: A step-by-step experimental workflow for the reduction of aromatic nitro compounds using this compound.
Safety Precautions
-
This compound: HI is a strong, corrosive acid. Handle it with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
Reaction: The reaction may be exothermic. Ensure proper temperature control.
-
Workup: The neutralization step with sodium bicarbonate produces carbon dioxide gas, which can cause pressure buildup. Add the bicarbonate solution slowly and with good stirring.
-
General: As with all chemical reactions, it is essential to be familiar with the safety data sheets (SDS) for all reagents used.
Application Notes and Protocols for the Cativa Process: The Role of Hydriodic Acid as a Co-catalyst in Acetic Acid Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the Cativa process, an industrial method for acetic acid production, with a specific focus on the integral role of hydriodic acid as a co-catalyst. The accompanying protocols are designed to guide researchers in the laboratory-scale synthesis and analysis of this process.
Introduction to the Cativa Process
The Cativa process, developed by BP Chemicals, is a homogenous catalytic process for the carbonylation of methanol to produce acetic acid.[1] It represents a significant advancement over the older Monsanto process, primarily through the use of an iridium-based catalyst system, which offers higher reaction rates, greater stability, and the ability to operate at lower water concentrations.[2] This reduction in water content minimizes the energy-intensive distillation steps required for product purification and reduces the formation of by-products such as propionic acid.[2]
The overall chemical equation for the Cativa process is:
CH₃OH + CO → CH₃COOH
The catalyst system consists of an iridium complex, typically [Ir(CO)₂I₂]⁻, and an iodide promoter, which is methyl iodide (CH₃I).[1] this compound (HI) is a crucial component of this system, as it is involved in the in-situ generation of methyl iodide from methanol.[1]
The Role of this compound as a Co-catalyst
This compound is not directly part of the primary catalytic cycle but is essential for the generation of the methyl iodide reactant. The process can be understood in two interconnected cycles: the main iridium catalytic cycle and the iodide cycle.
-
Iodide Cycle: Methanol reacts with this compound to produce methyl iodide and water. The methyl iodide then enters the main catalytic cycle.
-
Main Catalytic Cycle: The iridium catalyst facilitates the carbonylation of methyl iodide to acetyl iodide.
-
Regeneration of this compound: The acetyl iodide produced is then hydrolyzed by water to yield acetic acid and regenerate the this compound, which can then react with more methanol.[1]
This symbiotic relationship ensures the continuous regeneration of the active iodide promoter, making this compound a vital co-catalyst in the overall process.
Data Presentation: The Effect of Promoters
The rate of the Cativa process can be significantly enhanced by the use of promoters, which are typically neutral metal carbonyls or metal iodides. These promoters are believed to facilitate the rate-determining step, which is the migratory insertion of carbon monoxide, by abstracting an iodide ligand from the iridium center.[3] Below is a summary of the effect of various additives on the carbonylation rate.
| Additive | Additive:Iridium Molar Ratio | Carbonylation Rate (mol dm⁻³ h⁻¹)[4] |
| None | - | 8.2 |
| LiI | 1:1 | 4.3 |
| Bu₄NI | 1:1 | 2.7 |
| Ru(CO)₄I₂ | 5:1 | 21.6 |
| Os(CO)₄I₂ | 5:1 | 18.6 |
| Re(CO)₅Cl | 5:1 | 9.7 |
| W(CO)₆ | 5:1 | 9.0 |
| ZnI₂ | 5:1 | 11.5 |
| CdI₂ | 5:1 | 14.7 |
| HgI₂ | 5:1 | 11.8 |
| GaI₃ | 5:1 | 12.7 |
| InI₃ | 5:1 | 14.8 |
| InI₃/Ru(CO)₄I₂ | 5:1:1 | 19.4 |
| ZnI₂/Ru(CO)₄I₂ | 5:1:1 | 13.1 |
Note: Reaction conditions: 190°C, 22 barg, 1500 rpm. Autoclave charge: methyl acetate (648 mmol), water (943 mmol), acetic acid (1258 mmol), methyl iodide (62 mmol), and H₂IrCl₆ (1.56 mmol) plus additive as required. Carbonylation rate measured at 50 per cent conversion of methyl acetate.[4]
Experimental Protocols
The following protocols are generalized from literature procedures and should be adapted and optimized for specific laboratory setups and research goals.
Materials and Reagents
-
Methanol (anhydrous)
-
Carbon monoxide (high purity)
-
Iridium(III) chloride hydrate (IrCl₃·xH₂O) or other iridium precursor
-
This compound (57 wt% in water) or methyl iodide
-
Acetic acid (glacial)
-
Promoter (e.g., [Ru(CO)₃I₂]₂, InI₃)
-
Deionized water
-
Inert gas (Nitrogen or Argon)
Equipment
-
High-pressure autoclave reactor (e.g., Parr reactor) equipped with a magnetic stirrer, gas inlet and outlet, sampling valve, pressure gauge, and temperature controller.
-
Gas handling manifold for CO and inert gas.
-
In-situ monitoring equipment (e.g., ReactIR with a high-pressure probe).[5]
-
Analytical equipment for product analysis (e.g., Gas Chromatography).
Protocol for a Batch Cativa Process Experiment
-
Catalyst Solution Preparation:
-
In a glovebox or under an inert atmosphere, charge the high-pressure autoclave with the desired amounts of the iridium precursor (e.g., IrCl₃·xH₂O), the promoter (if used), acetic acid (as the solvent), deionized water, and methyl iodide (or this compound and methanol).
-
A typical laboratory-scale charge might consist of:
-
Iridium precursor: to achieve a concentration of ~1000-2000 ppm Ir.
-
Promoter: typically a 2:1 to 5:1 molar ratio relative to iridium.[4]
-
Methyl Iodide: ~5-15 wt%.
-
Water: ~2-10 wt%.
-
Acetic Acid: balance of the solution.
-
Methanol: can be used as a reactant directly or generated from methyl acetate.
-
-
-
Reactor Assembly and Purging:
-
Seal the autoclave and connect it to the gas manifold.
-
Purge the reactor several times with inert gas to remove any air.
-
Pressurize the reactor with a few bars of inert gas to check for leaks.
-
-
Reaction Execution:
-
Begin stirring the reactor contents.
-
Heat the reactor to the desired temperature (typically 150-200°C).[6]
-
Once the temperature has stabilized, pressurize the reactor with carbon monoxide to the desired pressure (typically 20-40 bar).[6]
-
The start of CO uptake indicates the initiation of the carbonylation reaction.
-
Maintain a constant CO pressure throughout the experiment by feeding CO from a reservoir as it is consumed.
-
-
Reaction Monitoring and Analysis:
-
Monitor the reaction progress by recording the rate of CO uptake.
-
If using in-situ FTIR, monitor the characteristic vibrational bands of key species:
-
[Ir(CO)₂I₂]⁻ (active catalyst)
-
[Ir(CO)₂I₃(CH₃)]⁻ (methyl intermediate)
-
[Ir(CO)₂I₃(COCH₃)]⁻ (acetyl intermediate)
-
Acetic acid (product)
-
-
Periodically, carefully take liquid samples via the sampling valve for analysis by GC to determine the concentration of reactants, products, and by-products.
-
-
Reaction Quench and Product Recovery:
-
Once the reaction is complete (indicated by the cessation of CO uptake), cool the reactor to room temperature.
-
Carefully vent the excess CO pressure in a well-ventilated fume hood.
-
Purge the reactor with inert gas.
-
Open the reactor and collect the liquid product.
-
The product can be purified by distillation.
-
Safety Precautions
-
Carbon Monoxide: This is a highly toxic and flammable gas. All experiments should be conducted in a well-ventilated fume hood, and a CO detector should be used.
-
High Pressure: Autoclave reactors must be operated by trained personnel and behind a safety shield. Always follow the manufacturer's instructions for the pressure vessel.
-
Corrosive Materials: this compound and acetic acid are corrosive. Appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
-
Methyl Iodide: This is a toxic and volatile substance. Handle it in a fume hood.
Visualizations
Catalytic Cycle of the Cativa Process
Caption: The interconnected catalytic cycles of the Cativa process.
Experimental Workflow for a Batch Cativa Reaction
Caption: A typical experimental workflow for a laboratory-scale Cativa reaction.
Logical Relationship of this compound's Role
Caption: The role of this compound in the Cativa process.
References
Application Notes and Protocols: Synthesis of Alkyl Iodides from Primary Alcohols with Hydriodic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The conversion of primary alcohols to alkyl iodides is a fundamental transformation in organic synthesis, providing a versatile entry point for the introduction of an iodine moiety into organic molecules. Alkyl iodides are valuable intermediates in a wide array of chemical reactions, including nucleophilic substitutions, cross-coupling reactions, and the formation of organometallic reagents. One of the most direct and classical methods for this conversion is the reaction of a primary alcohol with hydriodic acid (HI). This document provides detailed application notes, experimental protocols, and comparative data for this synthetic route.
Reaction Mechanism
The reaction of a primary alcohol with this compound proceeds through a bimolecular nucleophilic substitution (SN2) mechanism. The strong acid protonates the hydroxyl group of the alcohol, converting it into a good leaving group (water). The iodide ion, a strong nucleophile, then attacks the electrophilic carbon atom in a single concerted step, displacing the water molecule and forming the alkyl iodide.
Data Presentation
Table 1: Synthesis of Primary Alkyl Iodides using this compound and Related Methods
| Entry | Primary Alcohol | Reagents and Conditions | Product | Yield (%) | Reference |
| 1 | n-Propanol | KI, H₃PO₄ (in situ HI generation) | n-Propyl iodide | 42 | [1] |
| 2 | Isopropyl alcohol* | 57% aq. HI, distillation | Isopropyl iodide | ~80 | [2] |
| 3 | Benzyl alcohol | CeCl₃·7H₂O, NaI, CH₃CN, reflux | Benzyl iodide | 95 | [3] |
| 4 | 1-Octanol | CeCl₃·7H₂O, NaI, CH₃CN, reflux | 1-Iodooctane | 92 | [3] |
| 5 | Cinnamyl alcohol | CeCl₃·7H₂O, NaI, CH₃CN, reflux | Cinnamyl iodide | 94 | [3] |
*Note: Isopropyl alcohol is a secondary alcohol, but the protocol is relevant and adaptable for primary alcohols.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of n-Propyl Iodide from n-Propanol using in situ Generated this compound[1]
This protocol details the synthesis of n-propyl iodide from n-propanol using potassium iodide and phosphoric acid, which generates this compound in situ.
Materials:
-
n-Propanol
-
Potassium iodide (KI)
-
85% Phosphoric acid (H₃PO₄)
-
5% Sodium carbonate (Na₂CO₃) solution
-
Anhydrous calcium chloride (CaCl₂)
-
Distillation apparatus
-
Separatory funnel
-
Round-bottom flask
-
Heating mantle
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place 50 g of powdered potassium iodide and 2 g of red phosphorus.
-
Add 50 cc of n-propanol to the flask.
-
From the dropping funnel, slowly add 65 cc of 85% phosphoric acid.
-
Heat the mixture gently to initiate the reaction. If the reaction becomes too vigorous, cool the flask in an ice bath.
-
After the initial reaction subsides, heat the mixture to reflux for 2-3 hours.
-
After reflux, arrange the apparatus for distillation and distill the crude n-propyl iodide.
-
Wash the distillate in a separatory funnel with an equal volume of water, then with 5% sodium carbonate solution, and finally with water again.
-
Dry the n-propyl iodide over anhydrous calcium chloride.
-
Purify the dried product by distillation, collecting the fraction boiling at 102-104 °C.
Yield:
-
A yield of approximately 42% (21 grams) of n-propyl iodide can be expected.[1]
Protocol 2: Synthesis of Isopropyl Iodide from Isopropyl Alcohol using Aqueous this compound (Adaptable for Primary Alcohols)[2]
This protocol describes the synthesis of isopropyl iodide, and the principles can be adapted for the synthesis of primary alkyl iodides.
Materials:
-
Isopropyl alcohol (or a primary alcohol)
-
57% this compound (HI)
-
Concentrated hydrochloric acid (HCl)
-
5% Sodium carbonate (Na₂CO₃) solution
-
Anhydrous calcium chloride (CaCl₂)
-
Distillation apparatus
-
Separatory funnel
-
500 mL distilling flask
Procedure:
-
In a 500 mL distilling flask, mix 38 mL (30 g) of isopropyl alcohol with 265 mL (450 g) of 57% this compound.
-
Attach a condenser for downward distillation.
-
Slowly distill the mixture at a rate of a few drops per second.
-
Stop the distillation when about half of the liquid has been collected.
-
Separate the lower layer of crude isopropyl iodide.
-
Redistill the aqueous layer to recover an additional amount of product from the first quarter of the distillate.
-
Combine all the crude product and wash it in a separatory funnel with an equal volume of concentrated hydrochloric acid.
-
Successively wash the product with water, 5% sodium carbonate solution, and finally with water again.
-
Dry the isopropyl iodide over anhydrous calcium chloride.
-
Purify the dried product by distillation, collecting the fraction boiling at the appropriate temperature for the target alkyl iodide (e.g., 89 °C for isopropyl iodide).
Yield:
-
This method can provide a yield of approximately 80% for isopropyl iodide.[2] Yields for primary alkyl iodides may vary.
Mandatory Visualizations
References
Application Note & Protocol: Reduction of Benzylic Alcohols with Hydriodic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the reduction of benzylic alcohols to the corresponding hydrocarbons using hydriodic acid (HI). This method is a valuable tool in organic synthesis, particularly in drug development where the deoxygenation of benzylic functional groups is a common transformation.
The protocol described herein is based on an improved version of the classical Kiliani reduction, utilizing a biphasic toluene-water medium.[1][2][3] This updated method offers milder reaction conditions and is more broadly applicable in organic synthesis compared to traditional aqueous systems.[2][3] The use of red phosphorus allows for the in-situ regeneration of HI, enabling the use of catalytic amounts of the acid.[1][2]
The reaction proceeds via a two-step mechanism: nucleophilic substitution of the hydroxyl group by iodide, followed by the reduction of the resulting benzyl iodide.[2][3] The presence of a benzylic or α-carbonyl group is crucial for the subsequent reduction step.[2][3] This method is compatible with various functional groups, including ketones, esters, amides, and ethers.[1][2]
Experimental Data
The following table summarizes the reaction conditions and outcomes for the reduction of various benzylic alcohols using the biphasic HI/red phosphorus system. The data highlights the efficiency of this protocol across primary, secondary, and tertiary benzylic alcohols.
| Entry | Substrate (Benzylic Alcohol) | Reaction Time (h) | Yield (%) |
| 1 | Benzyl alcohol | 2 | 70 |
| 2 | Diphenylmethanol | 0.5 | 96 |
| 3 | Triphenylmethanol | 0.25 | 100 |
| 4 | 1-Phenylethanol | 1 | 80 |
| 5 | 4-Methoxybenzyl alcohol | 0.5 | 92 |
| 6 | 1-(4-Methoxyphenyl)ethanol | 1 | 82 |
| 7 | Thiophen-2-ylmethanol | 0.5 | 62 |
| 8 | Furan-2-ylmethanol | - | Decomposition |
| 9 | 1-Naphthylmethanol | 0.25 | 74 |
Table 1: Reduction of various benzylic alcohols to the corresponding alkanes in a biphasic toluene-water system with HI and red phosphorus.[1]
Experimental Protocols
This section details the necessary reagents, equipment, and step-by-step procedures for the reduction of benzylic alcohols.
Materials and Reagents:
-
Benzylic alcohol substrate
-
Toluene
-
Red phosphorus (Pred)
-
Concentrated this compound (57% w/w)
-
Sodium thiosulfate (Na2S2O3) solution (10% w/w)
-
Dichloromethane (CH2Cl2)
-
Magnesium sulfate (MgSO4)
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Heating and stirring apparatus
-
Separatory funnel
-
Rotary evaporator
-
Chromatography equipment for purification
Stoichiometric HI Protocol:
This protocol is suitable for general reductions where catalytic efficiency is not the primary concern.
-
Reaction Setup: In a round-bottom flask, dissolve the benzylic alcohol (1.0 mmol, 1.0 equiv) in 4 mL of toluene.
-
Addition of Reagents: To the solution, add red phosphorus (0.4 mmol, 0.4 equiv) followed by concentrated this compound (3.0 mmol, 3.0 equiv, 57% w/w).[2]
-
Reaction Conditions: Heat the reaction mixture to 80°C and stir for the time indicated in Table 1, or until the reaction is complete as monitored by an appropriate technique (e.g., TLC, GC-MS).[2]
-
Work-up: Allow the mixture to cool to room temperature. Quench the reaction by adding 10 mL of a 10% (w/w) aqueous solution of sodium thiosulfate (Na2S2O3).[2]
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous phase three times with 10 mL of dichloromethane.[3]
-
Drying and Concentration: Combine the organic phases, dry over anhydrous magnesium sulfate (MgSO4), filter, and remove the solvent under reduced pressure using a rotary evaporator.[3]
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired alkane.
Catalytic HI Protocol:
This protocol is advantageous for its reduced consumption of this compound.
-
Reaction Setup: Follow step 1 of the stoichiometric protocol.
-
Addition of Reagents: Add red phosphorus (0.4 to 0.7 equiv) and a catalytic amount of concentrated this compound (0.1 to 0.6 equiv).[1][3] For example, use 0.1 mmol of HI and 0.7 mmol of red phosphorus per 1 mmol of alcohol.[1][3]
-
Reaction Conditions, Work-up, Extraction, Drying, and Purification: Follow steps 3 through 7 of the stoichiometric protocol. For quenching, an alternative is the addition of 2 M HCl (25 mL).[1]
Visualizations
Experimental Workflow Diagram:
The following diagram illustrates the general workflow for the reduction of benzylic alcohols using the described protocol.
Figure 1: Experimental workflow for the reduction of benzylic alcohols.
Reaction Mechanism Pathway:
The following diagram outlines the proposed reaction mechanism.
Figure 2: Proposed reaction mechanism for the reduction of benzylic alcohols with HI.
References
- 1. researchgate.net [researchgate.net]
- 2. Reduction of benzylic alcohols and α-hydroxycarbonyl compounds by this compound in a biphasic reaction medium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Reduction of benzylic alcohols and α-hydroxycarbonyl compounds by this compound in a biphasic reaction medium [beilstein-journals.org]
Safe handling and storage procedures for 57% hydriodic acid.
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed procedures and critical safety information for the handling and storage of 57% hydriodic acid. Adherence to these guidelines is essential to ensure a safe laboratory environment and the integrity of experimental results.
Introduction
This compound (HI) is a strong, corrosive acid and a powerful reducing agent commonly used in organic and inorganic synthesis. The 57% concentration is a commercially available azeotropic mixture with water.[1] Due to its hazardous nature, strict adherence to safety protocols is mandatory. This document outlines the necessary procedures for safe handling, storage, and emergency response.
Quantitative Data
A summary of the key physical, chemical, and safety data for 57% this compound is provided in the tables below for easy reference.
Table 1: Physical and Chemical Properties
| Property | Value | Reference(s) |
| Appearance | Colorless to yellow or brown liquid | [2] |
| Concentration | 57% in water (azeotrope) | [1] |
| Molecular Formula | HI | [3] |
| Molecular Weight | 127.91 g/mol | [3] |
| Boiling Point | 127 °C (261 °F) | [3][4][5] |
| Density / Specific Gravity | 1.70 g/mL at 20 °C | [3][4][5] |
| Vapor Pressure | 721.8 kPa at 20°C | [6] |
| pH | ~1 (for a 13 g/L solution) | [4] |
| Solubility | Soluble in water | [3] |
Table 2: Safety and Handling Data
| Parameter | Information | Reference(s) |
| Occupational Exposure Limits | No specific limits established; follow safe work practices. | [7][8] |
| Storage Temperature | 2°C to 8°C (Refrigerated) | [9] |
| Incompatible Materials | Strong bases, oxidizing agents, metals, amines, fluorine, phosphorus. | [10] |
| Hazardous Decomposition Products | Hydrogen iodide gas, iodine vapor. | [10] |
Experimental Protocols
General Handling and Dispensing Protocol
This protocol outlines the standard procedure for safely handling and dispensing 57% this compound in a laboratory setting.
Materials:
-
57% this compound
-
Appropriate glassware (borosilicate)
-
Secondary containment (e.g., polyethylene tray)
-
Pipette or graduated cylinder
-
Deionized water (for dilutions)
Procedure:
-
Preparation:
-
Ensure a certified chemical fume hood is operational.
-
Don all required Personal Protective Equipment (PPE) as detailed in Section 4.
-
Place a secondary containment tray in the fume hood to contain any potential spills.
-
Have an acid spill kit readily accessible.
-
-
Dispensing:
-
Carefully open the this compound container inside the fume hood.
-
Use a clean, dry pipette or graduated cylinder to measure the required volume.
-
Dispense the acid slowly and carefully into the reaction vessel or dilution container.
-
ALWAYS add acid to water, never the other way around, to prevent a violent exothermic reaction. [7]
-
-
Post-Dispensing:
-
Securely cap the this compound container immediately after use.
-
Wipe any drips on the outside of the container with a damp cloth, ensuring the cloth is disposed of as hazardous waste.
-
Clean all glassware thoroughly after use.
-
Dilution Protocol
Procedure:
-
Measure the required volume of deionized water into an appropriate container within a fume hood.
-
Slowly and carefully add the calculated volume of 57% this compound to the water while stirring gently.
-
Allow the solution to cool to room temperature before use, as the dilution process is exothermic.
Safety and Hazard Management
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling 57% this compound:
-
Eye Protection: Chemical splash goggles and a face shield.[8]
-
Hand Protection: Acid-resistant gloves (e.g., nitrile rubber).[9]
-
Body Protection: A lab coat, long pants, and closed-toe shoes. An acid-resistant apron is also recommended.
Engineering Controls
-
All work with 57% this compound must be conducted in a properly functioning chemical fume hood.[7]
-
An emergency eyewash station and safety shower must be readily accessible.[8]
Storage Procedures
-
Store in a cool, dry, well-ventilated area, away from incompatible materials.[9]
-
Store in the original, tightly sealed container.[9]
-
Protect from light and air, as exposure can cause decomposition and discoloration.[6]
-
Store at a refrigerated temperature of 2°C to 8°C.[9]
-
Use secondary containment to prevent the spread of spills.
Spill and Emergency Procedures
Small Spill (manageable by trained personnel):
-
Evacuate non-essential personnel from the area.
-
Wearing appropriate PPE, contain the spill with an inert absorbent material such as sand, diatomaceous earth, or a commercial acid spill absorbent.[9] Do not use combustible materials like sawdust.
-
Carefully neutralize the spill by slowly adding a weak base, such as sodium bicarbonate, from the outside in.
-
Once neutralized (check with pH paper), collect the absorbed material into a designated hazardous waste container.
-
Clean the spill area with soap and water.
Large Spill:
-
Evacuate the laboratory immediately.
-
Alert others in the vicinity and activate the fire alarm if necessary.
-
Contact your institution's emergency response team.
First Aid
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 30 minutes, holding the eyelids open. Seek immediate medical attention.[8]
-
Skin Contact: Immediately remove contaminated clothing and flush the affected area with large amounts of water for at least 15-30 minutes. Seek immediate medical attention.[8][9]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and give the person 2-5 dl of cold water to drink. Seek immediate medical attention.
Visualizations
The following diagrams illustrate key workflows and logical relationships for the safe handling of 57% this compound.
Caption: Workflow for Safe Handling of this compound.
Caption: Spill Response Decision Tree.
Caption: First Aid Procedures for this compound Exposure.
References
- 1. Hydrogen iodide - Wikipedia [en.wikipedia.org]
- 2. Hydrogen iodide | HI | CID 24841 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound, for analysis, 57 wt.% aqueous solution, distilled, unstabilized 50 mL | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.co.uk]
- 4. merckmillipore.com [merckmillipore.com]
- 5. samratpharmachem.com [samratpharmachem.com]
- 6. This compound | 10034-85-2 [chemicalbook.com]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. nj.gov [nj.gov]
- 9. pentachemicals.eu [pentachemicals.eu]
- 10. fishersci.co.uk [fishersci.co.uk]
Application Notes and Protocols for the Determination of Hydriodic Acid Concentration
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for various analytical methods to determine the concentration of hydriodic acid (HI). The selection of a suitable method depends on factors such as the sample matrix, required accuracy and precision, available instrumentation, and the presence of potential interfering substances.
Acid-Base Titration
Acid-base titration is a classical and widely used method for the determination of the concentration of acidic solutions, including this compound. This method is valued for its simplicity, cost-effectiveness, and high precision when performed correctly.
Principle
The principle of this method is the neutralization reaction between this compound, a strong acid, and a strong base, typically sodium hydroxide (NaOH), in the presence of a suitable indicator. The endpoint of the titration is reached when all the acid has been neutralized by the base, which is visually observed by a color change of the indicator.
Experimental Protocol
Reagents and Equipment:
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution
-
Phenolphthalein indicator solution
-
This compound sample of unknown concentration
-
50 mL Burette
-
25 mL Pipette
-
250 mL Erlenmeyer flask
-
Magnetic stirrer and stir bar (optional)
-
Distilled or deionized water
Procedure:
-
Preparation of the Burette: Rinse the burette with a small amount of the standardized 0.1 M NaOH solution and then fill it, ensuring no air bubbles are present in the tip. Record the initial volume.
-
Sample Preparation: Accurately pipette 25.00 mL of the this compound solution into a 250 mL Erlenmeyer flask.
-
Add approximately 50 mL of distilled or deionized water to the flask to ensure the electrode (if using a pH meter) is adequately submerged or to better visualize the color change.
-
Add 2-3 drops of phenolphthalein indicator to the flask. The solution should be colorless.
-
Titration: Place the Erlenmeyer flask under the burette. Slowly add the NaOH solution from the burette to the this compound solution while constantly swirling the flask (or using a magnetic stirrer).
-
Continue the titration until the first permanent faint pink color appears. This is the endpoint.
-
Record the final volume of the NaOH solution from the burette.
-
Repeat the titration at least two more times for precision.
Calculation: The concentration of this compound is calculated using the following formula:
M_HI = (M_NaOH * V_NaOH) / V_HI
Where:
-
M_HI = Molarity of this compound
-
M_NaOH = Molarity of the standardized sodium hydroxide solution
-
V_NaOH = Volume of sodium hydroxide solution used (in L)
-
V_HI = Volume of this compound sample (in L)
Standardization of Sodium Hydroxide Solution
The accuracy of the acid-base titration is dependent on the accurate concentration of the NaOH titrant. This is achieved by standardizing the NaOH solution against a primary standard, such as potassium hydrogen phthalate (KHP).[1][2]
Protocol for Standardization:
-
Accurately weigh approximately 0.5 g of dried KHP into a 250 mL Erlenmeyer flask.
-
Dissolve the KHP in about 50 mL of distilled or deionized water.
-
Add 2-3 drops of phenolphthalein indicator.
-
Titrate with the prepared NaOH solution until a faint pink endpoint is reached.
-
Calculate the molarity of the NaOH solution.
Experimental Workflow
Argentometric Titration (Volhard Method)
The Volhard method is a type of back titration used for the determination of halide ions, including iodide. It is particularly useful when the solution is acidic.[3][4][5]
Principle
A known excess of standard silver nitrate (AgNO₃) solution is added to the iodide-containing sample, leading to the precipitation of silver iodide (AgI). The unreacted silver ions are then titrated with a standard potassium thiocyanate (KSCN) solution in the presence of a ferric iron (Fe³⁺) indicator. The endpoint is indicated by the formation of a red-colored complex, [Fe(SCN)]²⁺.[3][5][6]
Experimental Protocol
Reagents and Equipment:
-
Standardized 0.1 M Silver Nitrate (AgNO₃) solution
-
Standardized 0.1 M Potassium Thiocyanate (KSCN) solution
-
Ferric ammonium sulfate indicator solution (saturated)
-
Nitric acid (HNO₃), concentrated
-
Nitrobenzene (optional, for AgCl precipitation, not essential for AgI)
-
This compound sample
-
Burette, Pipettes, Erlenmeyer flasks
Procedure:
-
Sample Preparation: Accurately pipette a known volume of the this compound sample into a 250 mL Erlenmeyer flask.
-
Acidification: Add a few mL of concentrated nitric acid to the flask.
-
Precipitation: Add a known excess volume of standardized 0.1 M AgNO₃ solution from a pipette. This will precipitate the iodide as silver iodide (a yellow precipitate).
-
Back Titration: Add 1-2 mL of the ferric ammonium sulfate indicator.
-
Titrate the excess AgNO₃ with the standardized 0.1 M KSCN solution until the first appearance of a permanent faint reddish-brown color.
-
Record the volume of KSCN solution used.
Calculation:
-
Moles of AgNO₃ added: M_AgNO₃ * V_AgNO₃
-
Moles of KSCN used (equal to moles of excess AgNO₃): M_KSCN * V_KSCN
-
Moles of AgNO₃ reacted with HI: (M_AgNO₃ * V_AgNO₃) - (M_KSCN * V_KSCN)
-
Moles of HI in the sample: Moles of AgNO₃ reacted with HI
-
Concentration of HI: Moles of HI / V_HI_sample
Logical Relationship Diagram
References
The Pivotal Role of Iodination in the Synthesis of X-ray Contrast Agents: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols on the use of iodinating agents in the synthesis of iodinated contrast agents, with a focus on the tri-iodination of aromatic precursors. While the direct use of hydriodic acid as the primary iodinating agent is not extensively documented in readily available literature, this guide outlines the fundamental principles and a representative protocol based on the widely employed iodic acid/iodine methodology. This information is crucial for professionals engaged in the research, development, and manufacturing of these vital diagnostic drugs.
Application Notes: The Significance of Iodination
Iodinated contrast agents are indispensable in modern medical imaging, particularly in X-ray-based modalities like computed tomography (CT). Their efficacy hinges on the high atomic number of iodine, which effectively attenuates X-rays, thereby enhancing the visibility of internal structures. The synthesis of these agents is a multi-step process, with the aromatic iodination of a central phenyl ring being a critical transformation.
The common precursor for many non-ionic X-ray contrast agents is 5-aminoisophthalic acid or its derivatives. The goal of the iodination step is to introduce three iodine atoms onto the benzene ring at positions 2, 4, and 6, creating a 2,4,6-triiodoaniline derivative. This tri-iodinated core is the foundation upon which the solubilizing side chains are built to create the final, safe, and effective contrast medium.
The key to a successful iodination is the generation of a potent electrophilic iodine species, often represented as I+. While various reagents can achieve this, a common and effective method involves the use of iodic acid (HIO₃) in conjunction with molecular iodine (I₂) or an iodide salt (e.g., KI). In this system, iodic acid acts as an oxidizing agent to generate the electrophilic iodinating species from iodine. While this compound (HI) is a strong acid and a source of iodide, its primary role as a reducing agent makes it less commonly cited as a direct iodinating agent in these specific syntheses. However, it can be a source of iodide for in-situ generation of the active iodinating species, for instance, through electrochemical methods.
Experimental Protocol: Tri-iodination of 5-Aminoisophthalic Acid
This protocol is a representative method for the tri-iodination of 5-aminoisophthalic acid using a combination of iodine and iodic acid. This method is well-documented and provides high yields of the desired 5-amino-2,4,6-triiodoisophthalic acid, a key intermediate for agents like iopamidol and iohexol.
Materials:
-
5-Aminoisophthalic acid
-
Iodine (I₂)
-
Iodic acid (HIO₃)
-
Sulfuric acid (H₂SO₄, 96%) or Hydrochloric acid (HCl, 36-38%)
-
Sodium bisulfite (NaHSO₃) solution (for quenching)
-
Deionized water
-
Reaction vessel (three-necked round-bottom flask) equipped with a mechanical stirrer, thermometer, and condenser
-
Heating mantle
-
Filtration apparatus
Procedure:
-
Preparation of the Reaction Mixture:
-
In a suitable reaction vessel, dissolve 5-aminoisophthalic acid in deionized water.
-
Carefully acidify the solution to a pH of approximately 1 using concentrated sulfuric acid or hydrochloric acid.[1]
-
Add solid iodine to the acidic solution.[1]
-
Heat the mixture to a temperature between 70-75 °C with constant stirring.[1]
-
-
Addition of Iodic Acid:
-
Prepare an aqueous solution of iodic acid.
-
Slowly add the iodic acid solution to the heated reaction mixture over several hours using a syringe pump or dropping funnel.[1] The slow addition is crucial to control the reaction rate and prevent the formation of by-products.
-
-
Reaction Monitoring and Completion:
-
Maintain the reaction temperature and stirring for an additional 1-2 hours after the complete addition of iodic acid to ensure the reaction goes to completion.[1]
-
The progress of the reaction can be monitored by High-Performance Liquid Chromatography (HPLC).
-
-
Work-up and Isolation:
-
Once the reaction is complete, cool the mixture to room temperature. The product, 5-amino-2,4,6-triiodoisophthalic acid, will precipitate out of the solution as a solid.
-
If necessary, quench any unreacted iodine by adding a small amount of sodium bisulfite solution until the dark color of the solution disappears.
-
Filter the solid product using a filtration apparatus.
-
Wash the collected solid with deionized water to remove any remaining acids and salts.
-
Dry the purified 5-amino-2,4,6-triiodoisophthalic acid in a vacuum oven.
-
Safety Precautions:
-
This reaction should be performed in a well-ventilated fume hood.
-
This compound and iodic acid are corrosive and strong oxidizing agents, respectively.[2][3] Appropriate personal protective equipment (PPE), including safety goggles, acid-resistant gloves, and a lab coat, must be worn at all times.[2][4][5]
-
Handle concentrated acids with extreme care.
-
Avoid inhalation of iodine vapors.
Quantitative Data
The efficiency of the tri-iodination of 5-aminoisophthalic acid is crucial for the overall yield of the final contrast agent. The following table summarizes representative quantitative data from various protocols using the iodine/iodic acid system.
| Parameter | Value | Reference |
| Starting Material | 5-Aminoisophthalic acid | [1] |
| Iodinating Agents | Iodine (I₂), Iodic Acid (HIO₃) | [6] |
| Molar Ratio (Substrate:I₂:HIO₃) | 1 : 1.2 : 0.6 | [6][7] |
| Solvent | Water | [1] |
| Reaction Temperature | 70-75 °C | [1] |
| Reaction Time | ~6-8 hours | [1] |
| Yield | 82.6% - 95.3% | [1] |
| Purity (by HPLC) | >99% | [1] |
Visualizing the Synthesis and Workflow
To better understand the process, the following diagrams illustrate the general synthesis pathway of an iodinated contrast agent and the experimental workflow for the key iodination step.
Caption: General synthesis pathway of an iodinated contrast agent.
Caption: Experimental workflow for the tri-iodination step.
References
- 1. 5-Amino-2,4,6-triiodoisophthalic acid synthesis - chemicalbook [chemicalbook.com]
- 2. uwaterloo.ca [uwaterloo.ca]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. nj.gov [nj.gov]
- 6. US9238615B2 - Process for the iodination of aromatic compounds - Google Patents [patents.google.com]
- 7. patents.justia.com [patents.justia.com]
Application Notes and Protocols: In Situ Generation of Hydriodic Acid for Organic Synthesis
Audience: Researchers, scientists, and drug development professionals.
Abstract: Hydriodic acid (HI) is a powerful reagent in organic synthesis, widely used for ether cleavage, the conversion of alcohols to alkyl iodides, and as a potent reducing agent. However, aqueous HI is corrosive, unstable, and its storage can be problematic as it tends to decompose, liberating iodine.[1] The in situ generation of this compound provides a safer, more convenient, and often more effective alternative to using pre-prepared aqueous solutions. This document details common methods for the in situ generation of HI and provides protocols for its application in key organic transformations.
Methods for In Situ Generation of this compound
The in situ preparation of HI typically involves the reaction of a stable iodide salt with a non-oxidizing acid or the reduction of molecular iodine. The choice of method depends on the specific requirements of the reaction, such as the need for anhydrous conditions or the tolerance of the substrate to the reagents used.
Potassium Iodide and Phosphoric Acid (KI/H₃PO₄)
This is one of the most common and cost-effective methods for generating HI in situ.[2][3] The reaction between potassium iodide and a non-oxidizing acid like phosphoric acid produces HI and a potassium phosphate salt. Strong oxidizing acids such as sulfuric acid are unsuitable as they will oxidize the iodide ion to molecular iodine.[1][4]
-
Reaction: KI + H₃PO₄ ⇌ HI + KH₂PO₄
-
Advantages: Inexpensive reagents, simple procedure.
-
Disadvantages: The presence of water from commercial phosphoric acid can be a limitation for moisture-sensitive reactions. This can be mitigated by using a mixture of phosphoric acid and phosphoric anhydride (P₂O₅) to achieve a higher concentration of H₃PO₄.[4]
Reduction of Molecular Iodine (I₂)
Anhydrous HI can be generated by the reduction of molecular iodine. This is particularly useful for reactions requiring anhydrous conditions.
-
With Hydrogen and a Metal Catalyst: Molecular iodine can be converted to HI via metal-catalyzed hydrogenation.[5][6] This method is effective for regenerating HI, making it a catalytic reagent in certain reductions.[5]
-
Reaction: I₂ + H₂ (with Pd/C or Pt catalyst) → 2HI
-
-
With Thiols: The reaction of iodine with a thiol, such as thioacetic acid, provides a convenient way to generate anhydrous HI in situ for specific applications like the synthesis of glycosyl iodides.[7]
Other Reagent Systems
Several other reagent combinations are employed for specific transformations that rely on in situ generated iodide sources.
-
Cerium(III) Chloride and Sodium Iodide (CeCl₃·7H₂O/NaI): This system, used in acetonitrile, provides an exceedingly mild method for the preparation of iodides from a wide variety of alcohols.[8]
-
Aluminum and Iodine (Al/I₂): In situ generated aluminum triiodide (AlI₃) is a practical and facile method for synthesizing glycosyl iodides.[7]
Applications in Organic Synthesis
In situ generated HI is a versatile tool for several key transformations in organic synthesis.
Cleavage of Ethers
Ethers are generally unreactive, making them excellent solvents.[2][3] However, their C-O bond can be cleaved under forcing conditions using strong acids like HBr and HI.[9][10][11] The mechanism involves protonation of the ether oxygen to form a good leaving group, followed by nucleophilic attack by the iodide ion via an Sₙ1 or Sₙ2 pathway, depending on the structure of the ether.[2][9][11] Using excess HI on simple aliphatic ethers typically results in two equivalents of alkyl iodide.[2] The KI/H₃PO₄ system is highly effective for this transformation.[2][3][4]
Synthesis of Alkyl Iodides from Alcohols
The conversion of alcohols to alkyl iodides is a fundamental transformation. In situ methods provide a convenient way to achieve this without handling gaseous or concentrated aqueous HI. Systems like CeCl₃·7H₂O/NaI offer a mild alternative for this conversion.[8]
Reduction of Epoxides
Epoxides can undergo ring-opening when treated with acids.[12] In the presence of HI, this leads to the formation of an iodohydrin.[7][12] This reaction serves as the initial step in the reductive opening of epoxides to alcohols. The iodide ion typically attacks the more substituted carbon in an acid-catalyzed opening.[12]
Data Presentation: Comparison of Methods
The following table summarizes quantitative data for various applications of in situ generated this compound.
| Method | Reagents | Substrate | Product | Yield (%) | Conditions |
| KI / H₃PO₄ | KI, 95% H₃PO₄ | Tetrahydrofuran | 1,4-Diiodobutane | >82% | Reflux, 3 hours[4] |
| KI / H₃PO₄ | KI, 95% H₃PO₄ | di-n-butyl ether | n-Butyl iodide | 81% | Reflux[4] |
| KI / H₃PO₄ | KI, 95% H₃PO₄ | diisopropyl ether | Isopropyl iodide | 90% | Reflux[4] |
| I₂ / H₂ / Pd/C | I₂, H₂, Pd/C, HI | Glycerol | 2-Iodopropane | - | 300 psi H₂, Benzene[6] |
| CeCl₃·7H₂O / NaI | CeCl₃·7H₂O, NaI | Various Alcohols | Corresponding Alkyl Iodides | Good to Excellent | Acetonitrile, Mild[8] |
Experimental Protocols
Protocol 1: Cleavage of Tetrahydrofuran to 1,4-Diiodobutane using KI/H₃PO₄
This protocol is adapted from Organic Syntheses.[4]
Materials:
-
Potassium iodide (KI, 332 g, 2 moles)
-
85% Orthophosphoric acid (231 g, 135 mL, 2 moles)
-
Phosphoric anhydride (P₂O₅, 65 g)
-
Tetrahydrofuran (THF, 36 g, 0.5 mole)
-
Water
-
Diethyl ether
-
Dilute aqueous sodium thiosulfate
-
Saturated aqueous sodium chloride
-
Anhydrous sodium sulfate
Procedure:
-
Prepare 95% Phosphoric Acid: In a 1-L three-necked flask equipped with a mechanical stirrer, reflux condenser, and thermometer, carefully add 85% orthophosphoric acid to the phosphoric anhydride with stirring. Allow the mixture to cool to room temperature.
-
Add Reagents: To the cooled phosphoric acid, add solid potassium iodide. Cool the solution if necessary to prevent the evolution of HI gas.
-
Reaction: Add tetrahydrofuran to the mixture. Heat the stirred mixture to reflux for 3 hours. A dense oil will separate from the acid layer during this time.
-
Workup: Cool the mixture to room temperature. Add 150 mL of water and 250 mL of diethyl ether.
-
Extraction and Purification: Separate the ether layer. Decolorize it by washing with a dilute sodium thiosulfate solution. Wash the ether layer with a cold saturated sodium chloride solution and dry it over anhydrous sodium sulfate.
-
Isolation: Remove the ether by distillation on a steam bath. Distill the residue under reduced pressure to collect the 1,4-diiodobutane fraction.
Protocol 2: Conversion of Glycerol to 2-Iodopropane using In Situ Regenerated HI
This protocol is based on the selective reduction of biomass using a catalytic HI system.[5][6]
Materials:
-
Glycerol (1 mmol)
-
5% Palladium on Carbon (Pd/C, 0.005 mmol, 20 mg)
-
This compound (57 wt% in water, 15 mmol, 2 mL)
-
Benzene (2 mL)
-
Hydrogen (H₂) gas
Procedure:
-
Setup: In a high-pressure reactor, combine glycerol, 5% Pd/C, this compound, and benzene.
-
Reaction: Pressurize the reactor with hydrogen gas to 300 psi.
-
Monitoring: Stir the reaction mixture at the appropriate temperature and monitor its progress by suitable analytical techniques (e.g., GC, NMR). The HI is consumed in the reduction and regenerated in situ from the resulting iodine by the H₂/Pd/C system.
-
Workup: After the reaction is complete, cool the reactor, vent the hydrogen gas, and process the reaction mixture to isolate the 2-iodopropane product.
Visualizations
Caption: General workflow for organic synthesis using in situ generated this compound.
Caption: Reaction pathway for the acidic cleavage of ethers using this compound.
References
- 1. Hydroiodic acid - Sciencemadness Wiki [sciencemadness.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Selective reduction of biomass by this compound and its in situ regeneration from iodine by metal/hydrogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Alkyl iodide synthesis by iodination or substitution [organic-chemistry.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. transformationtutoring.com [transformationtutoring.com]
- 11. Reactions of Ethers-Ether Cleavage - Chemistry Steps [chemistrysteps.com]
- 12. transformationtutoring.com [transformationtutoring.com]
Application Notes and Protocols for Quenching Reactions Containing Excess Hydriodic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydriodic acid (HI) is a potent and versatile reagent in organic synthesis, frequently employed as a strong acid and a powerful reducing agent. Its applications include the cleavage of ethers and esters, demethylation reactions, and various reduction processes.[1][2][3] However, reactions involving this compound often necessitate the use of an excess of the reagent to drive the reaction to completion. Consequently, a critical step in the reaction work-up is the safe and effective quenching of the unreacted this compound. This application note provides detailed protocols for quenching reactions containing excess this compound, focusing on safety, efficiency, and subsequent product isolation.
Safety Precautions
This compound is a highly corrosive and toxic substance that can cause severe burns to the skin and eyes and respiratory irritation upon inhalation.[4][5] All manipulations involving this compound and the quenching procedure must be performed in a well-ventilated chemical fume hood. Appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile or neoprene), safety goggles, and a lab coat, must be worn at all times. An emergency eyewash and shower should be readily accessible. The neutralization of a strong acid like this compound is an exothermic process that can cause a rapid increase in temperature and potentially vigorous gas evolution, especially when using carbonate bases.[4] Therefore, the quenching agent must be added slowly and with adequate cooling to control the reaction rate.
Quenching Agents and Data Presentation
The choice of quenching agent is critical for a successful and safe work-up. Weak bases are generally preferred over strong bases to ensure a more controlled neutralization reaction. The most commonly used quenching agents are aqueous solutions of sodium bicarbonate (NaHCO₃) and sodium hydroxide (NaOH).
| Quenching Agent | Molar Ratio (Base:HI) | Observations | Advantages | Disadvantages |
| Saturated Sodium Bicarbonate (NaHCO₃) Solution | 1:1 | Vigorous CO₂ evolution, exothermic. | Inexpensive, readily available, weak base allows for controlled neutralization. | Gas evolution can cause excessive foaming and pressure build-up if addition is too rapid. |
| 1 M Sodium Hydroxide (NaOH) Solution | 1:1 | Highly exothermic, no gas evolution. | Faster neutralization compared to bicarbonate. | Strong base can cause a rapid and uncontrolled temperature increase; may not be suitable for base-sensitive functional groups in the product. |
| Saturated Sodium Thiosulfate (Na₂S₂O₃) Solution | - | Used as a secondary wash. | Effectively removes any iodine (I₂) formed from the oxidation of iodide, which can discolor the organic product. | Not a primary quenching agent for the acid itself. |
Note: The molar ratio is based on the stoichiometry of the neutralization reaction. In practice, a slight excess of the base is often used to ensure complete neutralization, which can be checked with pH paper.
Experimental Protocols
General Quenching Procedure
This protocol outlines the general steps for quenching a reaction mixture containing excess this compound.
Materials:
-
Reaction mixture containing excess this compound
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution or 1 M aqueous sodium hydroxide (NaOH) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution (optional)
-
An appropriate organic solvent for extraction (e.g., diethyl ether, ethyl acetate, dichloromethane)
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
pH indicator paper
-
Separatory funnel
-
Erlenmeyer flasks
-
Ice bath
Procedure:
-
Cooling: After the reaction is complete, cool the reaction flask to 0 °C using an ice bath. This is crucial to control the exothermicity of the neutralization reaction.
-
Dilution: Dilute the cold reaction mixture with an equal volume of a suitable organic solvent. This facilitates subsequent extraction and can help to dissipate heat.
-
Quenching (Neutralization): Slowly and carefully add the chosen basic solution (saturated NaHCO₃ or 1 M NaOH) dropwise to the stirred reaction mixture.
-
If using NaHCO₃: Be aware of vigorous carbon dioxide evolution. Add the solution at a rate that prevents excessive foaming and pressure build-up.
-
If using NaOH: Monitor the temperature of the reaction mixture closely and control the addition rate to prevent a rapid temperature increase.
-
-
pH Check: Periodically check the pH of the aqueous layer using pH paper. Continue adding the basic solution until the pH is neutral (pH ~7) or slightly basic (pH 8-9).
-
Extraction: Transfer the mixture to a separatory funnel. Allow the layers to separate. Remove the aqueous layer.
-
Washing:
-
Wash the organic layer with water to remove any remaining inorganic salts.
-
(Optional but recommended) Wash the organic layer with a saturated aqueous solution of sodium thiosulfate to remove any dissolved iodine, which appears as a purple or brown color.
-
Wash the organic layer with brine to facilitate the removal of water from the organic phase ("salting out").[6]
-
-
Drying: Dry the organic layer over an anhydrous drying agent such as magnesium sulfate or sodium sulfate.
-
Filtration and Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude product can then be purified by standard techniques such as recrystallization or chromatography.
Calculation of Quenching Agent Amount
To estimate the amount of quenching agent required, the balanced chemical equation for the neutralization reaction is used.
Reaction with Sodium Bicarbonate: HI(aq) + NaHCO₃(aq) → NaI(aq) + H₂O(l) + CO₂(g)[7]
The stoichiometry of this reaction is 1:1.[8][9]
Example Calculation: If a reaction uses 10 mmol of a substrate and 20 mmol of this compound (a 2-fold excess), then there is 10 mmol of excess HI to be quenched.
-
Moles of NaHCO₃ required = 10 mmol
-
Molecular weight of NaHCO₃ = 84.01 g/mol
-
Mass of NaHCO₃ required = 10 mmol * 84.01 g/mol = 0.84 g
A saturated solution of sodium bicarbonate in water is approximately 1 M. Therefore, about 10 mL of a saturated NaHCO₃ solution would be needed. In practice, it is advisable to use a slight excess and confirm neutralization with a pH test.
Diagrams
Logical Workflow for Quenching this compound```dot
Caption: Neutralization of this compound with sodium bicarbonate.
References
- 1. Demethylation - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. 18.3 Reactions of Ethers: Acidic Cleavage – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. Hydroiodic Acid: Structure, Reactions, and Industrial Uses [eureka.patsnap.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. brainly.com [brainly.com]
- 8. quora.com [quora.com]
- 9. homework.study.com [homework.study.com]
Application Notes and Protocols: Hydriodic Acid in the Reductive Cleavage of Epoxides to Form Alcohols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reductive cleavage of epoxides is a fundamental transformation in organic synthesis, providing a reliable method for the preparation of alcohols. This process involves the opening of the strained three-membered ether ring and subsequent reduction to yield the corresponding alcohol. Hydriodic acid (HI) serves as a potent reagent in a two-step sequence to achieve this transformation. Initially, HI acts as a strong acid and a source of a good nucleophile (iodide) to facilitate the regioselective ring-opening of the epoxide, forming a vicinal iodo-alcohol. The resulting iodo-alcohol is then subjected to a reduction reaction to replace the iodine atom with a hydrogen atom, yielding the final alcohol product. This methodology is particularly valuable in synthetic routes where precise control over regiochemistry and stereochemistry is crucial for the construction of complex molecules in drug development and other fine chemical industries.
Reaction Mechanism
The conversion of an epoxide to an alcohol using this compound is a two-step process:
-
Acid-Catalyzed Ring-Opening: The reaction is initiated by the protonation of the epoxide oxygen by this compound, which enhances the electrophilicity of the ring carbons and makes the hydroxyl group a better leaving group.[1] The iodide ion then acts as a nucleophile, attacking one of the carbon atoms of the protonated epoxide. The regioselectivity of this attack is dependent on the structure of the epoxide. For epoxides with primary and secondary carbons, the iodide ion attacks the less substituted carbon in an SN2-like manner. However, if a tertiary or benzylic carbon is present, the attack preferentially occurs at the more substituted carbon due to the development of a partial positive charge that is stabilized by the substituents (an SN1-like character).[1] This ring-opening results in the formation of a trans-iodo-alcohol.
-
Reductive Deiodination: The intermediate iodo-alcohol is then reduced to the corresponding alcohol. A common and efficient method for this transformation is catalytic hydrogenation. In this step, the iodo-alcohol is treated with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or Raney nickel. The catalyst facilitates the cleavage of the carbon-iodine bond and the addition of a hydrogen atom, yielding the final alcohol product.
Applications in Synthesis
This two-step methodology is a versatile tool in organic synthesis for the following reasons:
-
Regiocontrolled Synthesis of Alcohols: By leveraging the predictable regioselectivity of the epoxide ring-opening, specific alcohol isomers can be synthesized.
-
Stereospecificity: The initial ring-opening proceeds with an inversion of stereochemistry at the site of nucleophilic attack, leading to the formation of a trans-iodo-alcohol. While the subsequent reduction step can sometimes affect adjacent stereocenters, careful selection of the reducing agent can preserve the desired stereochemistry.
-
Functional Group Tolerance: Catalytic hydrogenation is often compatible with a variety of functional groups, allowing for the selective reduction of the carbon-iodine bond in complex molecules.
Experimental Protocols
The following protocols provide a representative example of the two-step reductive cleavage of an epoxide, using styrene oxide as the substrate.
Step 1: Synthesis of 2-Iodo-1-phenylethanol from Styrene Oxide
Materials:
-
Styrene oxide
-
This compound (57 wt. % in water)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve styrene oxide (1.0 eq) in diethyl ether.
-
Cool the solution in an ice bath to 0 °C.
-
Slowly add this compound (1.2 eq) to the stirred solution.
-
Allow the reaction mixture to stir at 0 °C for 1 hour and then at room temperature for an additional 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution until the effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude 2-iodo-1-phenylethanol.
-
The crude product can be purified by column chromatography on silica gel if necessary.
Characterization of 2-Iodo-1-phenylethanol:
-
Molecular Formula: C₈H₉IO[2]
-
Molecular Weight: 248.06 g/mol [2]
-
Appearance: Typically an oil or low-melting solid.
-
Spectroscopic Data: Can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure.[2][3]
Step 2: Catalytic Hydrogenation of 2-Iodo-1-phenylethanol to 2-Phenylethanol
Materials:
-
2-Iodo-1-phenylethanol
-
Palladium on carbon (10% Pd/C)
-
Methanol or Ethanol
-
Hydrogen gas supply
-
Hydrogenation vessel (e.g., Parr shaker or balloon hydrogenation setup)
-
Celite or another filter aid
Procedure:
-
In a hydrogenation vessel, dissolve the 2-iodo-1-phenylethanol (1.0 eq) in methanol or ethanol.
-
Carefully add 10% Pd/C (5-10 mol % palladium) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Seal the vessel and purge it with hydrogen gas several times.
-
Pressurize the vessel with hydrogen gas (typically 1-4 atm) or maintain a hydrogen atmosphere using a balloon.
-
Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by TLC or by monitoring hydrogen uptake.
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the palladium catalyst, washing the filter cake with the solvent used for the reaction.
-
Concentrate the filtrate under reduced pressure to yield the crude 2-phenylethanol.
-
The product can be purified by distillation if necessary.
Data Presentation
| Step | Starting Material | Reagents | Intermediate/Product | Typical Yield | Key Reaction Conditions |
| 1 | Styrene Oxide | This compound (HI) | 2-Iodo-1-phenylethanol | 85-95% | 0 °C to room temperature, Diethyl ether |
| 2 | 2-Iodo-1-phenylethanol | H₂, Pd/C | 2-Phenylethanol | 90-98%[4] | Room temperature, 1-4 atm H₂, Methanol/Ethanol |
Mandatory Visualizations
Caption: Overall workflow for the two-step reductive cleavage of an epoxide.
Caption: Mechanism of acid-catalyzed ring-opening of styrene oxide with HI.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 2-Iodo-1-phenylethanol | C8H9IO | CID 10988629 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Iodo-2-phenylethanol | C8H9IO | CID 11010298 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. US4064186A - Hydrogenation of styrene oxide to produce 2-phenylethanol - Google Patents [patents.google.com]
Troubleshooting & Optimization
How to prevent the oxidation of hydriodic acid to iodine.
This technical support center provides troubleshooting guidance and frequently asked questions regarding the prevention of hydriodic acid (HI) oxidation to iodine (I₂). The information is intended for researchers, scientists, and professionals in drug development who utilize this compound in their experiments.
Troubleshooting Guides & FAQs
Q1: My colorless this compound solution has turned yellow/brown. What is the cause?
A1: A yellow or brown discoloration in your this compound solution indicates the presence of dissolved iodine (I₂). This occurs due to the oxidation of iodide (I⁻) ions. The primary reaction is:
4HI + O₂ → 2H₂O + 2I₂
This oxidation process is accelerated by several factors, including:
-
Exposure to Oxygen: The presence of atmospheric oxygen is the main driver of oxidation.
-
Exposure to Light: Light, particularly UV radiation, can photochemically decompose HI, accelerating the formation of iodine.
-
Elevated Temperatures: Higher temperatures increase the rate of the oxidation reaction.
-
Agitation: Shaking or vigorous stirring can increase the dissolution of oxygen into the solution, thereby increasing the rate of oxidation.
Q2: How can I prevent my this compound from turning brown?
A2: To maintain the stability of your this compound solution and prevent oxidation, a combination of proper storage and the use of a stabilizer is recommended.
-
Proper Storage:
-
Airtight Containers: Store this compound in tightly sealed, non-metallic containers to minimize contact with atmospheric oxygen. An inert atmosphere, such as nitrogen or argon, can be introduced into the headspace of the container for enhanced protection.
-
Light Protection: Use amber or opaque bottles to protect the solution from light.
-
Temperature Control: Store the acid in a cool, dark place. Refrigeration at 2-8°C is highly recommended to slow down the rate of decomposition.
-
-
Use of Stabilizers:
-
Hypophosphorous Acid (H₃PO₂): This is the most common and effective stabilizer for this compound. It acts as a reducing agent, converting any iodine (I₂) that forms back into iodide (I⁻). A typical concentration for stabilization is around 1.5%.
-
Q3: My this compound is already discolored. Can I still use it? How can I purify it?
A3: Discolored this compound containing free iodine may not be suitable for all applications, especially where the presence of an oxidizing agent would interfere with a reaction. However, you can purify the acid to remove the iodine. A common and effective method involves the use of copper.
-
Purification with Copper: Metallic copper can be used to reduce the dissolved iodine back to iodide. The elemental iodine is removed from the solution, rendering it colorless again. A detailed protocol for this procedure is provided in the "Experimental Protocols" section below.
-
Use of Sodium Thiosulfate: For applications where the presence of sodium thiosulfate is acceptable, it can be added to the discolored solution to reduce the iodine.
Q4: I am using a stabilized this compound, but it still shows some discoloration over time. Is this normal?
A4: Yes, it is possible for stabilized this compound to develop a slight yellow tint over a prolonged period, even with a stabilizer present. The stabilizer will significantly slow down the rate of oxidation but may not completely halt it, especially if the storage conditions are not ideal. If the discoloration is minimal, the acid may still be suitable for many applications. For highly sensitive reactions, it is always best to use a fresh or recently purified, colorless solution.
Data Presentation
The following table provides a qualitative summary of the factors affecting the rate of this compound oxidation.
| Factor | Condition | Relative Rate of Oxidation |
| Oxygen Exposure | Sealed under inert gas (N₂) | Very Low |
| Tightly sealed container (air headspace) | Low | |
| Loosely sealed/open container | High | |
| Light Exposure | Stored in darkness/amber bottle | Low |
| Stored in transparent bottle (diffuse light) | Moderate | |
| Exposed to direct sunlight/UV source | High | |
| Temperature | 2-8°C (Refrigerated) | Low |
| 20-25°C (Room Temperature) | Moderate | |
| > 30°C | High | |
| Stabilizer | With 1.5% Hypophosphorous Acid | Very Low |
| Without Stabilizer | High |
Experimental Protocols
Protocol 1: Purification of Discolored this compound Using Copper
This protocol describes the removal of free iodine from a discolored this compound solution.
Materials:
-
Discolored this compound
-
Copper powder (analytical grade)
-
Sand core tube container or a similar column setup
-
Peristaltic pump or another method for controlled flow
-
Collection flask
-
Optional: Mesoporous SiO₂ adsorbent for removal of dissolved copper ions
Procedure:
-
Setup: Prepare a column or sand core tube packed with copper powder. The mass of copper powder should be approximately 5-10% of the mass of the this compound to be purified.
-
Purification: Under light-shading conditions and at a controlled temperature of 20-30°C, pass the discolored this compound through the copper-packed column at a flow rate of 5-10 mL/min.
-
Collection: Collect the now colorless this compound in a clean, airtight, and light-protected container.
-
Optional Post-Purification: For applications sensitive to trace metal contamination, the purified this compound can be passed through a second column containing a mesoporous SiO₂ adsorbent to remove any dissolved copper ions.
-
Storage: Store the purified this compound under the recommended conditions (cool, dark, and airtight) to prevent future oxidation.
Protocol 2: Stabilization of this compound with Hypophosphorous Acid
This protocol describes the addition of a stabilizer to freshly prepared or purified this compound.
Materials:
-
Colorless this compound
-
Hypophosphorous acid (H₃PO₂), typically 50% solution
-
Calibrated glassware for accurate measurement
Procedure:
-
Calculation: Determine the volume of hypophosphorous acid solution required to achieve a final concentration of approximately 1.5% in the this compound.
-
Addition: Under a fume hood and with appropriate personal protective equipment, slowly add the calculated amount of hypophosphorous acid to the this compound while gently stirring.
-
Mixing: Ensure the solution is thoroughly mixed.
-
Storage: Transfer the stabilized this compound to a suitable container for long-term storage, following the recommended conditions of a cool, dark, and airtight environment.
Visualizations
Caption: Factors leading to the oxidation of this compound.
Caption: Mechanism of this compound stabilization.
Caption: Experimental workflow for purifying this compound.
Technical Support Center: Stabilizing Hydriodic Acid Solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with hydriodic acid (HI). The information is designed to help you stabilize your HI solutions for long-term storage and address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: Why is my colorless this compound solution turning yellow or brown over time?
A1: The discoloration of this compound is primarily due to its decomposition, which is accelerated by exposure to air (oxygen) and light.[1][2][3][4] The iodide ions (I⁻) in the solution are oxidized to form free iodine (I₂), which imparts a yellow to brown color.[1][2][5] This is a common issue with unstabilized or improperly stored this compound solutions.
Q2: What is the purpose of adding a stabilizer to this compound?
A2: A stabilizer is added to this compound to prevent its oxidation and the subsequent formation of free iodine.[1][4][6][7] Stabilizers are typically reducing agents that preferentially react with any oxidizing species present, thereby protecting the this compound.
Q3: What is the most common stabilizer for this compound?
A3: The most common stabilizer for commercial this compound solutions is hypophosphorous acid (H₃PO₂).[1][4][6][7] It is an effective reducing agent that helps to maintain the solution's clarity and prevent the formation of iodine.
Q4: How should I store my this compound solution to ensure its stability?
A4: To ensure the long-term stability of your this compound solution, it is crucial to store it under the following conditions:
-
In the dark: Protect the solution from light by storing it in an amber or opaque bottle.[8][9][10][11]
-
Tightly sealed container: Keep the container tightly closed to minimize exposure to air.[12][13]
-
Cool environment: Store the solution in a cool, well-ventilated area. For optimal stability, refrigeration at 2-8°C is often recommended.[7][8][12]
-
Inert atmosphere: For highly sensitive applications, storing the solution under an inert atmosphere, such as nitrogen, can provide additional protection against oxidation.[13]
Q5: My this compound solution is already discolored. Can I still use it?
A5: A discolored solution indicates the presence of free iodine, which may interfere with your experiments. While the solution may still be usable for some applications, it is generally recommended to either purify the solution or use a fresh, stabilized solution for sensitive work. The presence of iodine can be confirmed and quantified using the analytical methods described in this guide.
Q6: How can I remove the brown color from my this compound solution?
A6: The brown color, caused by free iodine, can be removed by adding a reducing agent. A common method is the careful, dropwise addition of a dilute solution of sodium thiosulfate (Na₂S₂O₃) or sodium metabisulfite until the color disappears.[1] However, be aware that this will introduce other ions into your solution, which may not be desirable for all applications.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Action(s) |
| Solution is yellow or brown upon arrival or shortly after opening. | 1. Improper storage during transit or in the lab (exposure to light and/or air).2. The solution is unstabilized. | 1. Review your storage procedures to ensure they align with the recommendations (cool, dark, tightly sealed).2. If the solution is unstabilized, consider adding a stabilizer like hypophosphorous acid if appropriate for your application.3. For immediate use, you can decolorize the solution with a reducing agent (see FAQ Q6), but be mindful of introducing impurities.4. For critical applications, it is best to use a fresh, stabilized solution. |
| Precipitate forms in the solution. | 1. Contamination of the solution.2. Reaction with the storage container material. | 1. Ensure you are using clean, dedicated glassware for handling this compound.2. Store this compound in appropriate corrosion-resistant containers, such as glass or polyethylene. |
| Inconsistent experimental results. | 1. Degradation of the this compound solution, leading to a lower effective concentration of HI and the presence of interfering iodine. | 1. Verify the concentration of your this compound solution using the titration method outlined in the Experimental Protocols section.2. Check for the presence of iodine using the UV-Vis spectrophotometry method.3. Always use a fresh or properly stored and stabilized solution for your experiments. |
Data Presentation
The stability of this compound is significantly influenced by storage conditions and the presence of a stabilizer. The following table summarizes the expected stability under different scenarios.
| Storage Condition | Stabilizer | Expected Stability | Typical Observations |
| Room Temperature, Exposed to Light | None | Poor | Rapid discoloration (yellow to brown) within days to weeks. |
| Room Temperature, In the Dark | None | Moderate | Slower discoloration compared to light exposure, but will still degrade over time. |
| Refrigerated (2-8°C), In the Dark | None | Good | Significantly reduced rate of decomposition. May remain colorless for an extended period. |
| Room Temperature, In the Dark | Hypophosphorous Acid (e.g., 1.5%) | Very Good | Solution remains colorless for a prolonged period.[6][7] |
| Refrigerated (2-8°C), In the Dark | Hypophosphorous Acid (e.g., 1.5%) | Excellent | Optimal conditions for long-term storage, with minimal degradation.[7][8] |
Experimental Protocols
Determination of this compound Concentration by Titration
This protocol outlines the determination of the concentration of a this compound solution using a standardized solution of sodium hydroxide.
Materials:
-
This compound solution (sample)
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution
-
Phenolphthalein indicator solution
-
Deionized water
-
Burette (50 mL)
-
Pipette (25 mL)
-
Erlenmeyer flask (250 mL)
-
Magnetic stirrer and stir bar (optional)
Procedure:
-
Rinse the burette with a small amount of the standardized 0.1 M NaOH solution and then fill the burette. Record the initial volume.
-
Pipette 25.00 mL of the this compound solution into a 250 mL Erlenmeyer flask.
-
Add approximately 50 mL of deionized water to the flask.
-
Add 2-3 drops of phenolphthalein indicator to the flask. The solution should be colorless.
-
Titrate the this compound solution with the 0.1 M NaOH solution from the burette while continuously swirling the flask (or using a magnetic stirrer).
-
Continue the titration until the endpoint is reached, indicated by the first persistent faint pink color.
-
Record the final volume of the NaOH solution in the burette.
-
Repeat the titration at least two more times for accuracy.
Calculation: Molarity of HI (M) = (Molarity of NaOH × Volume of NaOH used in L) / Volume of HI used in L
Detection and Quantification of Free Iodine by UV-Vis Spectrophotometry
This protocol describes how to detect and quantify the amount of free iodine (as the triiodide ion, I₃⁻) in a this compound solution, which is an indicator of decomposition. In the presence of excess iodide, iodine forms the triiodide ion, which has a strong absorbance maximum at approximately 350 nm.
Materials:
-
This compound solution (sample)
-
Deionized water
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Turn on the UV-Vis spectrophotometer and allow it to warm up.
-
Prepare a blank by filling a quartz cuvette with deionized water.
-
Accurately dilute a small, known volume of your this compound solution with deionized water to bring the potential absorbance into the linear range of the instrument (typically below 1.5 AU). The dilution factor will depend on the extent of discoloration.
-
Place the blank cuvette in the spectrophotometer and zero the instrument.
-
Replace the blank with the cuvette containing the diluted this compound sample.
-
Scan the sample across the UV range (e.g., 250-450 nm) to identify the absorbance maximum around 350 nm, which is characteristic of the triiodide ion.
-
Record the absorbance at the maximum wavelength (~350 nm).
Quantification (requires a calibration curve):
-
Prepare a series of standard solutions of known iodine concentrations in a solution of potassium iodide (to form triiodide).
-
Measure the absorbance of each standard at ~350 nm.
-
Plot a calibration curve of absorbance versus concentration.
-
Use the absorbance of your diluted this compound sample and the calibration curve to determine the concentration of triiodide, and subsequently the concentration of free iodine in your original sample (accounting for the dilution factor).
Mandatory Visualizations
References
- 1. kbcc.cuny.edu [kbcc.cuny.edu]
- 2. rsc.org [rsc.org]
- 3. Drug Stability: ICH versus Accelerated Predictive Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cerritos.edu [cerritos.edu]
- 5. researchgate.net [researchgate.net]
- 6. scribd.com [scribd.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Oxidation of Potassium Iodide by Hydrogen Peroxide [chem.rutgers.edu]
- 9. Iodine oxidation by hydrogen peroxide in acidic solutions, Bray-Liebhafsky reaction and other related reactions - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 10. gymarkiv.sdu.dk [gymarkiv.sdu.dk]
- 11. purechemistry.org [purechemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
Troubleshooting low yields in hydriodic acid-mediated demethylation.
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields or other issues with hydriodic acid (HI)-mediated demethylation of aryl methyl ethers.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My demethylation reaction with this compound is resulting in a very low yield of the desired phenol. What are the common causes?
Low yields in HI-mediated demethylation can stem from several factors:
-
Incomplete Reaction: The reaction may not have reached completion. Aryl methyl ether cleavage with HI is often slow and requires harsh conditions.[1]
-
Substrate Decomposition: The high temperatures and strong acidity of the reaction can lead to the degradation of sensitive starting materials or products.
-
Side Reactions: Competing reactions, such as electrophilic iodination of the aromatic ring, can consume the starting material and reduce the yield of the desired product.
-
Issues During Work-up: The phenolic product may be partially soluble in the aqueous phase, leading to losses during extraction.
Q2: How can I optimize the reaction conditions to improve the yield?
Optimization is key to a successful demethylation. Consider the following parameters:
-
Temperature and Reaction Time: These are critical factors. Often, elevated temperatures (e.g., reflux) are necessary.[2] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and to avoid unnecessary heating that could lead to decomposition.
-
Concentration of this compound: The concentration of HI can influence the reaction rate. While a higher concentration may speed up the reaction, it can also increase the likelihood of side reactions and decomposition.
-
Solvent: Acetic acid is a common solvent for this reaction as it can help to dissolve the substrate.[2]
Q3: I am observing a dark, tarry substance forming in my reaction mixture. What is causing this and how can I prevent it?
The formation of dark, tarry materials is a common issue when heating organic compounds in strong acid.[3] This is often due to polymerization or decomposition of the starting material or product.[3]
-
To minimize this:
-
Ensure your starting material is pure.
-
Consider lowering the reaction temperature and extending the reaction time.
-
Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Q4: My product seems to be lost during the aqueous work-up. How can I improve its recovery?
Phenolic products can have some water solubility, leading to poor recovery during extraction.
-
To improve recovery:
-
Saturate the aqueous layer with sodium chloride (brine) to decrease the solubility of the organic product.
-
Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate, diethyl ether).
-
Adjust the pH of the aqueous layer. Ensure it is acidic before extraction to keep the phenol in its neutral form.
-
Q5: Are there any common side reactions I should be aware of?
Yes, a significant side reaction is the electrophilic iodination of the aromatic ring, especially if the ring is electron-rich. This will consume your starting material and lead to iodinated byproducts.
Optimizing Reaction Conditions: A Data-Driven Approach
The following table summarizes the effect of various reaction parameters on the yield of demethylation, based on studies of related hydrohalic acid-mediated reactions. While this data is for a LiBr/HCl system, the trends are informative for optimizing HI-mediated reactions.
| Parameter | Condition | Substrate | Product Yield (%) | Observations |
| Temperature & Time | 60 °C, 20 h | 4-Propylguaiacol (PG) | 39 | Lower temperatures require significantly longer reaction times. |
| 80 °C, 8 h | 4-Propylguaiacol (PG) | 72 | Increasing temperature improves yield and reduces reaction time. | |
| 110 °C, 0.5 h | 4-Propylguaiacol (PG) | 61 | Higher temperatures allow for much shorter reaction times. | |
| 110 °C, 2 h | 4-Propylguaiacol (PG) | 96 | Optimal time at this temperature for this substrate. Longer times can lead to side reactions. | |
| Acid Concentration | 0 M HCl in 61.7% LiBr | 4-Propylguaiacol (PG) | 0 | Acid catalysis is essential for the reaction to proceed. |
| 0.25 M HCl in 61.7% LiBr | 4-Propylguaiacol (PG) | 5 | A minimum acid concentration is required to initiate the reaction. | |
| 1.5 M HCl in 61.7% LiBr | 4-Propylguaiacol (PG) | 96 | Higher acid concentration significantly increases the reaction rate and yield. |
Data adapted from a study on demethylation in an acidic concentrated lithium bromide (ACLB) system, which follows a similar SN2 mechanism.[4]
Visualizing the Process
This compound-Mediated Demethylation Mechanism
Caption: The reaction proceeds via protonation of the ether oxygen followed by an SN2 nucleophilic attack by the iodide ion on the methyl group.
Troubleshooting Workflow for Low Yields
Caption: A logical workflow to diagnose and address the root causes of low product yields.
Detailed Experimental Protocol: General Procedure for HI-Mediated Demethylation
This protocol provides a general framework. Reaction times and temperatures must be optimized for specific substrates.
Materials:
-
Aryl methyl ether (1 equivalent)
-
This compound (57% in water is common)
-
Acetic acid (optional, as solvent)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Sodium bicarbonate (saturated aqueous solution)
-
Sodium chloride (brine)
-
Organic solvent for extraction (e.g., ethyl acetate or diethyl ether)
-
Drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate)
-
Rotary evaporator
-
Equipment for purification (e.g., column chromatography)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the aryl methyl ether in a minimal amount of acetic acid (if necessary). Add the this compound.
-
Heating: Equip the flask with a reflux condenser and heat the mixture to the desired temperature (often reflux) with stirring.
-
Monitoring: Monitor the progress of the reaction by TLC. Take small aliquots from the reaction mixture, quench them, and spot them on a TLC plate against the starting material. The reaction is complete when the starting material spot is no longer visible.
-
Quenching: Once the reaction is complete, cool the mixture to room temperature and then to 0 °C in an ice bath. Slowly and carefully add a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid. Caution: This is an exothermic reaction and will cause frothing.
-
Extraction: Transfer the quenched reaction mixture to a separatory funnel. Extract the product with an appropriate organic solvent (e.g., 3 x 50 mL of ethyl acetate).
-
Washing: Combine the organic layers and wash with brine to help remove any remaining water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by a suitable method, such as column chromatography on silica gel, to obtain the pure phenol.
Experimental Workflow Diagram
Caption: A step-by-step visual guide to the experimental procedure for HI-mediated demethylation.
References
- 1. Demethylation - Wikipedia [en.wikipedia.org]
- 2. O-Demethylation | Chem-Station Int. Ed. [en.chem-station.com]
- 3. Sciencemadness Discussion Board - Hydrobromic Acid (aq) o-Demethylation - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. Efficient O-demethylation of lignin-derived aromatic compounds under moderate conditions - PMC [pmc.ncbi.nlm.nih.gov]
Managing side reactions during the conversion of alcohols to alkyl iodides.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing side reactions during the conversion of alcohols to alkyl iodides.
Troubleshooting Guides
Problem 1: Low or No Yield of Alkyl Iodide
Possible Causes & Solutions
| Cause | Recommended Action |
| Poor Leaving Group | The hydroxyl group (-OH) is a poor leaving group. Ensure proper activation of the alcohol. For reactions with HI, ensure sufficient protonation. For phosphorus-based methods (e.g., P/I₂ or Appel reaction), ensure the formation of the phosphonium intermediate. |
| Steric Hindrance | Highly hindered alcohols (e.g., neopentyl systems) may react slowly. Consider increasing the reaction temperature or using a less sterically demanding reagent system. |
| Reagent Decomposition | Ensure the quality and dryness of reagents. Triphenylphosphine can be oxidized over time. HI solutions can decompose, releasing iodine. Use freshly opened or purified reagents. |
| Insufficient Reaction Time or Temperature | Monitor the reaction progress using TLC or GC. If the reaction is sluggish, consider increasing the temperature or extending the reaction time. Note that excessive heat can promote elimination side reactions.[1] |
Problem 2: Formation of Alkene Byproducts (Elimination)
Possible Causes & Solutions
| Cause | Recommended Action |
| Reaction with Tertiary Alcohols | Tertiary alcohols are highly prone to elimination, especially under acidic conditions or with phosphorus-based reagents without a base.[1] Consider milder, non-acidic methods like the Appel reaction under carefully controlled conditions. |
| Strongly Basic Conditions | The use of strong bases can favor E2 elimination.[2] If a base is required (e.g., with P/I₂ to prevent acidification), use a non-nucleophilic, weak base like imidazole.[1][3] |
| High Reaction Temperatures | Elevated temperatures can promote elimination reactions.[1] Run the reaction at the lowest effective temperature. |
| Acid-Catalyzed Dehydration | Strong acids like HI can catalyze the dehydration of alcohols to alkenes.[2][4] This is particularly problematic for secondary and tertiary alcohols which can form stable carbocations.[5][6] |
Troubleshooting Workflow for Alkene Formation
Caption: Troubleshooting logic for alkene byproduct formation.
Problem 3: Formation of Ether Byproducts
Possible Causes & Solutions
| Cause | Recommended Action |
| Reaction with HI | When using HI, an alcohol molecule can act as a nucleophile and attack the protonated alcohol, leading to an ether. This is more likely with primary alcohols.[4] |
| High Alcohol Concentration | Higher concentrations of the starting alcohol can favor bimolecular ether formation. |
| Solution | Use an excess of HI to ensure the complete and rapid conversion of the alcohol to the alkyl iodide, minimizing the opportunity for alcohol-alcohol coupling. Running the reaction at a lower temperature may also help. |
Problem 4: Rearrangement of the Carbon Skeleton
Possible Causes & Solutions
| Cause | Recommended Action |
| Carbocation Intermediates | Reactions proceeding through an SN1 mechanism, particularly with secondary alcohols in the presence of strong acids like HI, can form carbocations that are susceptible to rearrangement (e.g., hydride or alkyl shifts) to form more stable carbocations.[5][7] |
| Solution | To avoid rearrangements, choose a method that proceeds via an SN2 mechanism, such as the Appel reaction for primary and secondary alcohols, which typically results in an inversion of stereochemistry.[8][9][10] |
Reaction Pathway Comparison: SN1 vs. SN2
Caption: Comparison of SN1 and SN2 pathways and potential for rearrangement.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for converting alcohols to alkyl iodides?
A1: The most common laboratory methods include:
-
Reaction with Hydrogen Iodide (HI): This is a cost-effective method where HI, often generated in situ from an alkali metal iodide and a non-oxidizing acid like phosphoric acid, is used.[4]
-
Phosphorus and Iodine: A mixture of red phosphorus and iodine forms phosphorus triiodide (PI₃) in situ, which then reacts with the alcohol.[1]
-
Appel Reaction: This method uses triphenylphosphine (PPh₃) and iodine (I₂), often in the presence of a weak base like imidazole, to convert alcohols to alkyl iodides under mild conditions.[8][10][11]
-
Cerium(III) chloride and Sodium Iodide: A CeCl₃·7H₂O/NaI system in acetonitrile provides a mild method for this conversion.[12][13]
Q2: My reaction with a secondary alcohol and HI gave a mixture of isomeric alkyl iodides. Why?
A2: The reaction of secondary alcohols with HI proceeds through an SN1 mechanism, which involves the formation of a secondary carbocation. This carbocation can undergo rearrangement via a hydride or alkyl shift to form a more stable tertiary carbocation before being trapped by the iodide ion. This results in a mixture of the expected secondary alkyl iodide and the rearranged tertiary alkyl iodide.[5][14]
Q3: How can I remove the triphenylphosphine oxide byproduct from my Appel reaction?
A3: Triphenylphosphine oxide can be challenging to remove due to its polarity and crystallinity. Common purification methods include:
-
Crystallization: If the desired alkyl iodide is a non-polar liquid, triphenylphosphine oxide can sometimes be precipitated by adding a non-polar solvent like hexane and cooling the mixture.
-
Chromatography: Flash column chromatography is a reliable method for separating the alkyl iodide from triphenylphosphine oxide.
-
Precipitation: In some cases, adding ZnCl₂ can lead to the precipitation of a complex with triphenylphosphine oxide, which can then be filtered off.
Q4: Can I use the Finkelstein reaction to synthesize alkyl iodides from alcohols?
A4: The Finkelstein reaction is not a direct conversion of alcohols to alkyl iodides. It is a halide exchange reaction that converts alkyl chlorides or bromides to alkyl iodides using sodium iodide in acetone.[15][16][17][18] Therefore, you would first need to convert the alcohol to an alkyl chloride or bromide before performing the Finkelstein reaction.
Q5: Why is my reaction mixture turning brown/purple when using iodine-based reagents?
A5: The brown or purple color is likely due to the presence of elemental iodine (I₂). This can occur if the iodine is not fully consumed in the reaction or if iodide ions (I⁻) are oxidized back to iodine, which can happen in the presence of air, especially under acidic conditions.[4]
Q6: Are there any green or more environmentally friendly methods for this conversion?
A6: Using HI is considered relatively environmentally friendly as the main byproduct is water.[4] Additionally, methods that use catalytic amounts of reagents are being developed to reduce waste. Some protocols also utilize ionic liquids as recyclable solvents and reagents.[13]
Experimental Protocols
Key Experiment 1: Synthesis of an Alkyl Iodide using the Appel Reaction
This protocol is a general guideline for the conversion of a primary or secondary alcohol to an alkyl iodide with inversion of configuration.
Materials:
-
Alcohol (1.0 eq)
-
Triphenylphosphine (1.5 eq)
-
Imidazole (2.0 eq)
-
Iodine (1.5 eq)
-
Dichloromethane (DCM) or Toluene
Procedure:
-
To a stirred solution of the alcohol and triphenylphosphine in dichloromethane at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add imidazole.
-
Slowly add a solution of iodine in dichloromethane.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Filter the reaction mixture to remove any precipitated solids.
-
Wash the filtrate with a saturated aqueous solution of sodium thiosulfate to quench any remaining iodine, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the pure alkyl iodide.[19]
Key Experiment 2: Synthesis of an Alkyl Iodide using HI (generated in situ)
This protocol is suitable for primary alcohols. Caution should be exercised with secondary alcohols due to the potential for rearrangements.
Materials:
-
Alcohol (1.0 eq)
-
Sodium Iodide (1.5 eq)
-
95% Phosphoric Acid (H₃PO₄)
Procedure:
-
Combine the alcohol and sodium iodide in a round-bottom flask equipped with a reflux condenser.
-
Slowly add the phosphoric acid to the mixture while stirring.
-
Heat the reaction mixture to reflux and maintain for the required time (monitor by TLC or GC).
-
After cooling to room temperature, add water and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer with a saturated aqueous solution of sodium thiosulfate, followed by saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation or chromatography.
References
- 1. m.youtube.com [m.youtube.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Alkyl Halides to Alcohols - Chemistry Steps [chemistrysteps.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Alcohol to Iodide - Common Conditions [commonorganicchemistry.com]
- 9. Appel Reaction [organic-chemistry.org]
- 10. Appel Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 11. Appel reaction - Wikipedia [en.wikipedia.org]
- 12. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 13. Alkyl iodide synthesis by iodination or substitution [organic-chemistry.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Finkelstein Reaction: Definition, Mechanism, Uses & Key Differences [vedantu.com]
- 16. Finkelstein reaction - Wikipedia [en.wikipedia.org]
- 17. quora.com [quora.com]
- 18. grokipedia.com [grokipedia.com]
- 19. organic-synthesis.com [organic-synthesis.com]
Technical Support Center: Optimizing Hydriodic Acid Ether Cleavage
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with hydriodic acid (HI) for ether cleavage. The information is designed to help optimize reaction conditions, particularly temperature, to maximize yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the general role of temperature in this compound ether cleavage?
A1: Temperature is a critical parameter in this compound-mediated ether cleavage. Generally, higher temperatures increase the reaction rate.[1] Ethers are relatively stable, and heating is often necessary to achieve a reasonable reaction rate.[2] However, excessively high temperatures can lead to the degradation of starting materials and products, especially sensitive phenolic compounds, and can promote side reactions.[1] The optimal temperature is a balance between achieving a complete and rapid reaction while minimizing degradation and side product formation.
Q2: How does the structure of the ether influence the required reaction temperature?
A2: The reactivity of an ether, and thus the required temperature for cleavage, is highly dependent on its structure.
-
Tertiary, Benzylic, and Allylic Ethers: These ethers cleave more readily via an SN1 or E1 mechanism due to the formation of stable carbocation intermediates. These reactions are often fast and can occur at moderate temperatures.[3][4] For example, tert-butyl ethers can be cleaved at 0 °C with trifluoroacetic acid, suggesting that with a strong acid like HI, milder conditions may be sufficient compared to other ether types.[3]
-
Primary and Secondary Alkyl Ethers: These ethers react via a slower SN2 mechanism. Cleavage of these ethers typically requires more forcing conditions, including higher temperatures, often at reflux.[2][5]
-
Aryl Alkyl Ethers: The cleavage of aryl alkyl ethers to produce a phenol and an alkyl iodide is a common application. The reaction conditions, including temperature, can vary. For instance, the demethylation of some aryl methyl ethers using alternative reagents can occur at temperatures ranging from room temperature to over 100°C.[6][7] With HI, heating is generally required.
-
Diaryl Ethers: Diaryl ethers are generally very stable and resistant to cleavage by HI, even at high temperatures, due to the strength of the sp² C-O bond.[8]
Q3: What are common side reactions at elevated temperatures, and how can they be minimized?
A3: At higher temperatures, several side reactions can occur:
-
Product Degradation: Phenolic products, especially catechols and other polyhydroxylated aromatics, can be susceptible to oxidation and degradation at elevated temperatures.[9][10] This can lead to the formation of polymeric materials and a decrease in the desired product yield.[11]
-
Elimination Reactions: For ethers with tertiary alkyl groups, E1 elimination can compete with SN1 substitution, leading to the formation of alkenes.[12][13]
-
Further Reaction of Alcohol Intermediate: In the cleavage of dialkyl ethers, the initially formed alcohol can react further with excess HI at higher temperatures to form a second molecule of alkyl iodide.[14][15] If the alcohol is the desired product, lower temperatures may be necessary to isolate it.[14]
To minimize these side reactions, it is crucial to carefully control the reaction temperature and time. Running the reaction at the lowest temperature that allows for a reasonable reaction rate is a good starting point. Monitoring the reaction progress closely can help to determine the optimal time to stop the reaction before significant product degradation occurs.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Low or No Conversion | Reaction temperature is too low. | Gradually increase the reaction temperature in increments (e.g., 10-20 °C) and monitor the reaction progress by TLC or LC-MS. For very stable ethers, refluxing in a suitable solvent may be necessary.[1] |
| Insufficient reaction time. | Extend the reaction time and continue to monitor. Some ether cleavages can be slow even at elevated temperatures. | |
| Low Yield of Desired Product with Complex Mixture of Byproducts | Reaction temperature is too high, causing product degradation. | Decrease the reaction temperature. If the product is a sensitive phenol or catechol, consider running the reaction at a lower temperature for a longer duration.[9][10] |
| Reaction time is too long. | Perform a time-course study to find the optimal reaction time where the yield of the desired product is maximized and the formation of degradation products is minimized. | |
| Formation of Alkene Byproducts (for tertiary ethers) | High temperature favoring E1 elimination. | Conduct the reaction at a lower temperature. The SN1 reaction often has a lower activation energy than the E1 reaction, so lowering the temperature can favor substitution over elimination.[13] |
| Alcohol Intermediate is Converted to Alkyl Iodide | Excess HI and high temperature. | Use a stoichiometric amount of HI if possible, and run the reaction at a lower temperature to favor the formation and isolation of the alcohol.[14] |
Experimental Protocols
General Protocol for Optimizing Reaction Temperature for this compound Ether Cleavage
This protocol provides a framework for systematically determining the optimal reaction temperature for the cleavage of a specific ether.
Materials:
-
Ether substrate
-
This compound (typically 57% in water)
-
Anhydrous solvent (e.g., acetic acid, acetonitrile, or a higher boiling solvent if needed)
-
Inert gas (Nitrogen or Argon)
-
Reaction vessel with a condenser and temperature control (e.g., oil bath)
-
Stirring apparatus
-
Quenching solution (e.g., aqueous sodium thiosulfate)
-
Extraction solvent (e.g., diethyl ether, ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Analytical tools (TLC plates, LC-MS, GC-MS, NMR)
Procedure:
-
Initial Small-Scale Reactions: Set up a series of small-scale reactions in parallel, each with the same concentration of substrate and HI.
-
Temperature Gradient: Run each reaction at a different temperature. A good starting range for many ethers is 80 °C, 100 °C, and 120 °C (refluxing acetic acid is around 118 °C). For more stable ethers, higher temperatures may be required. For more labile ethers, start at a lower temperature (e.g., 50 °C).
-
Reaction Monitoring: Monitor the progress of each reaction over time using an appropriate analytical technique (e.g., TLC, LC-MS). Take aliquots from the reaction mixture at regular intervals (e.g., 1, 2, 4, 8, and 24 hours).
-
Work-up of Aliquots: Quench the aliquots by diluting with water and adding a reducing agent like sodium thiosulfate to neutralize any remaining iodine. Extract the organic components and analyze the crude mixture.
-
Analysis of Results: Compare the conversion of the starting material and the yield of the desired product at each temperature and time point. Identify the temperature that gives the best yield in a reasonable amount of time with the fewest byproducts.
-
Optimization: Based on the initial results, you can perform further optimization by testing a narrower temperature range around the apparent optimum.
Data Presentation
Table 1: Expected Effect of Temperature on this compound Ether Cleavage
| Temperature Range | Expected Reaction Rate | Potential Issues | Recommended for |
| Room Temperature to 50 °C | Very Slow to Slow | Incomplete conversion | Highly activated ethers (e.g., some benzylic or tertiary ethers) |
| 50 °C to 100 °C | Moderate | May still be slow for unreactive ethers | Primary and secondary alkyl ethers, less reactive aryl ethers |
| Above 100 °C (Reflux) | Fast | Increased risk of product degradation, side reactions (elimination) | Unreactive ethers (e.g., some aryl methyl ethers) |
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: Troubleshooting decision tree for low yield in ether cleavage.
Experimental Workflow for Temperature Optimization
Caption: Workflow for optimizing reaction temperature in ether cleavage.
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. 18.3 Reactions of Ethers: Acidic Cleavage – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. 18.3 Reactions of Ethers: Acidic Cleavage - Organic Chemistry | OpenStax [openstax.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. chemistry.mdma.ch [chemistry.mdma.ch]
- 9. Oxidation Chemistry of Catechol Utilized in Designing Stimuli-Responsive Adhesives and Antipathogenic Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Reactions of Ethers-Ether Cleavage - Chemistry Steps [chemistrysteps.com]
- 15. Ether Cleavage Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
Removal of iodine coloration from hydriodic acid reaction mixtures.
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals encountering iodine (I₂) coloration in reaction mixtures, particularly those involving hydriodic acid (HI).
Frequently Asked Questions (FAQs)
Q1: What causes the brown, purple, or reddish color in my this compound reaction mixture?
Q2: What is the most common method to remove iodine coloration?
A2: The most common and effective method is to wash the organic reaction mixture with an aqueous solution of a reducing agent.[1][4] Sodium thiosulfate (Na₂S₂O₃) is the most frequently used reagent for this purpose as it rapidly reduces elemental iodine to colorless iodide ions.[1][4][5][6]
Q3: What concentration of sodium thiosulfate solution should I use?
Q4: Are there alternative reagents to sodium thiosulfate for iodine removal?
A4: Yes, other reducing agents can be used, although they are less common for this specific application. These include:
Q5: How do I know when all the iodine has been removed?
A5: The visual disappearance of the characteristic iodine color is the primary indicator. The organic layer should become colorless or return to its expected color after washing with the reducing agent.[1]
Troubleshooting Guide
Problem 1: The iodine color persists even after washing with sodium thiosulfate solution.
This is a common issue that can arise from several factors. Follow this troubleshooting workflow to diagnose and resolve the problem.
Caption: Troubleshooting flowchart for persistent iodine coloration.
-
Cause/Solution 1: Suboptimal pH. Sodium thiosulfate is most effective in mildly acidic solutions.[5] If your reaction mixture is basic, the efficiency of the reduction can be significantly lowered.
-
Action: Adjust the pH of the aqueous phase to be mildly acidic (e.g., with a citrate buffer) before or during the thiosulfate wash.[5]
-
-
Cause/Solution 2: Insufficient Reducing Agent. The amount of sodium thiosulfate may be insufficient to reduce all the iodine present, especially in scaled-up reactions.[5] Old solutions may also degrade.
-
Action: Use a fresh, saturated, or 10% solution of sodium thiosulfate and ensure you are using an adequate volume to fully quench the color.[4]
-
-
Cause/Solution 3: Misidentification of Color Source. The brown color may not be from iodine, but from other colored impurities or degradation products in your reaction.[4] If thiosulfate, a strong reducing agent for iodine, has no effect, this is a likely cause.
-
Action: If other causes are ruled out, the colored species is likely not iodine. Further purification steps, such as column chromatography over silica gel, may be necessary to isolate your product from these impurities.[4]
-
Problem 2: The organic layer becomes colorless after washing but the brown color returns over time.
Quantitative Data Summary
The following table summarizes the common reagents and their typical concentrations used for iodine removal.
| Reagent | Chemical Formula | Typical Concentration | Notes |
| Sodium Thiosulfate | Na₂S₂O₃ | 5% - 10% (w/v) aqueous solution | Most common and highly effective method.[1][3] |
| Sodium Bisulfite | NaHSO₃ | ~5% (w/v) aqueous solution | An alternative reducing agent.[3] |
| Ascorbic Acid | C₆H₈O₆ | Varies | Can act as a reducing agent for halogens.[7] |
Experimental Protocols
Protocol 1: Standard Iodine Removal with Sodium Thiosulfate Wash
This protocol describes the standard procedure for removing iodine coloration from an organic solvent that is immiscible with water (e.g., ethyl acetate, dichloromethane).
Reagents:
-
10% (w/v) Sodium Thiosulfate Solution: Dissolve 10 g of sodium thiosulfate pentahydrate in 90 mL of deionized water. Stir until fully dissolved.
Procedure:
-
Transfer the reaction mixture to a separatory funnel. If the product is in an organic solvent, proceed to the next step. If the reaction was run neat or in a water-miscible solvent, add an appropriate immiscible organic solvent and water to partition the components.
-
Add a volume of 10% aqueous sodium thiosulfate solution to the separatory funnel. A volume equal to about 20-30% of the organic layer volume is a good starting point.
-
Stopper the funnel and shake vigorously for 30-60 seconds, ensuring to vent frequently to release any pressure.
-
Place the funnel in a ring stand and allow the layers to fully separate. The brown/purple color of the iodine should be gone from the organic layer.[1]
-
Drain the lower aqueous layer.
-
To remove residual salts, wash the organic layer with deionized water (1-2 times) and finally with a saturated brine solution. This also helps to break emulsions and further dry the organic layer.
-
Drain the final aqueous layer, transfer the organic layer to a clean flask, and dry it over an appropriate drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄).
-
Filter or decant the dried solution to remove the drying agent before proceeding with solvent removal or further purification.
Caption: General experimental workflow for iodine removal.
Chemical Pathway: Reduction of Iodine by Thiosulfate
The decolorization process relies on a redox reaction where iodine (I₂) is reduced to iodide (I⁻), and the thiosulfate anion (S₂O₃²⁻) is oxidized to the tetrathionate anion (S₄O₆²⁻).
Caption: Chemical transformation during iodine decolorization.
References
Technical Support Center: Hydriodic Acid in Large-Scale Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing hydriodic acid in large-scale synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Reaction mixture has turned yellow or brown | Decomposition of this compound due to exposure to air or light, releasing free iodine.[1] | 1. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). 2. Protect the reaction vessel from light by using amber glass or wrapping it in foil.[1][2] 3. Consider adding a stabilizer such as hypophosphorous acid at the start of the reaction.[1] |
| Slower than expected reaction rate | 1. Decomposition of this compound, lowering its effective concentration. 2. Presence of impurities in the this compound. 3. Inadequate reaction temperature. | 1. Use freshly purified or stabilized this compound.[1] 2. Verify the purity of the this compound; consider purification if necessary. 3. Ensure the reaction is maintained at the optimal temperature as per the protocol. |
| Corrosion of the reactor or equipment | This compound is highly corrosive to many metals, including steel.[3][4] | 1. Utilize reactors and equipment constructed from corrosion-resistant materials. 2. Consult material compatibility data to select appropriate materials for all wetted parts. |
| Difficulty in controlling the exothermicity of the reaction | The reaction of this compound with certain substrates can be highly exothermic. | 1. Ensure adequate cooling capacity for the reactor. 2. Employ a semi-batch process with controlled addition of this compound to manage the reaction rate and temperature.[5] 3. Dilute the reaction mixture with a suitable solvent. |
| Formation of unexpected byproducts | 1. Side reactions due to the strong reducing nature of this compound.[6][7] 2. Reaction with impurities present in the starting materials or the acid itself. | 1. Optimize reaction conditions (temperature, concentration, reaction time) to favor the desired product. 2. Ensure the purity of all reagents. Consider purifying the this compound before use. |
| Challenges in product purification | The presence of residual iodine, iodide salts, or other byproducts can complicate the isolation of the desired compound. | 1. Quench the reaction appropriately to neutralize excess acid and remove iodine. 2. Employ a suitable workup procedure, which may include extraction, crystallization, or chromatography. 3. Consider distillation for volatile products. |
Frequently Asked Questions (FAQs)
General Properties and Handling
Q1: What makes this compound challenging to use in large-scale synthesis?
This compound is a strong, highly corrosive, and unstable acid.[1][6][8] Its tendency to decompose upon exposure to air and light to form free iodine can affect reaction stoichiometry and yield.[1] Its high corrosivity necessitates the use of specialized, corrosion-resistant equipment.[3][4] Furthermore, it is a powerful reducing agent, which can lead to unintended side reactions.[6][7]
Q2: How can I ensure the stability of this compound during storage and use?
To maintain the stability of this compound, it should be stored in a cool, dark place in tightly sealed, corrosion-resistant containers, preferably under an inert atmosphere like nitrogen.[2][9] The use of stabilizers, such as hypophosphorous acid, is also a common practice to prevent oxidation.[1]
Q3: What personal protective equipment (PPE) is required when handling this compound?
Due to its corrosive nature, appropriate PPE is essential. This includes acid-resistant gloves, chemical splash goggles, a face shield, and a lab coat.[10][11][12] All handling of concentrated this compound should be performed in a well-ventilated fume hood.[9]
Reaction and Process
Q4: What are the common impurities in technical-grade this compound and how can they be removed?
Technical-grade this compound can contain impurities such as free iodine and metal ions.[13] Purification can be achieved through methods like passing the acid through a column of copper powder to remove free iodine, followed by treatment with a mesoporous silicon dioxide adsorbent to capture metal ions.[13][14] Distillation is another effective purification method.[13][15]
Q5: How should a large-scale reaction involving this compound be safely quenched?
Quenching a large-scale reaction with this compound should be done with caution due to the potential for a strong exothermic reaction. The process should be conducted in a vessel with adequate cooling and venting. A common method involves the slow, controlled addition of a quenching agent, such as a dilute aqueous base (e.g., sodium bicarbonate or sodium hydroxide), to the cooled reaction mixture.[16]
Q6: What are some common byproducts in reactions involving this compound?
The byproducts are highly dependent on the specific reaction. However, due to the reducing nature of this compound, common side reactions can lead to over-reduction of functional groups. The decomposition of this compound itself will produce iodine.
Safety and Disposal
Q7: What are the primary safety hazards associated with this compound?
This compound is a corrosive chemical that can cause severe skin and eye burns upon contact.[10] Inhalation of its vapors can irritate the respiratory tract.[10] It also reacts with metals to produce flammable hydrogen gas.[3]
Q8: How should I dispose of waste containing this compound?
Waste containing this compound should be neutralized before disposal.[1] This can be achieved by slowly adding a suitable base, such as sodium bicarbonate or sodium hydroxide. Any residual iodine can be neutralized with a reducing agent like sodium thiosulfate.[1] The neutralized solution should be disposed of in accordance with local environmental regulations.
Quantitative Data
Material Compatibility
The following table provides a general guide for the compatibility of various materials with this compound. It is crucial to consult with equipment manufacturers for specific recommendations based on concentration and temperature.
| Material | Compatibility Rating | Notes |
| Metals | ||
| 316 Stainless Steel | N/R | Not Recommended.[17] |
| Hastelloy C-276 | B - Good | [17] |
| Tantalum | A - Excellent | |
| Zirconium | A - Excellent | |
| Plastics | ||
| Polypropylene (PP) | B - Good | [17] |
| Polyvinylidene fluoride (PVDF) | A - Excellent | [17] |
| Polytetrafluoroethylene (PTFE) | A - Excellent | [17] |
| Polyvinyl chloride (PVC) | N/R | Not Recommended.[17] |
| Elastomers | ||
| Fluoroelastomer (FKM/Viton®) | B - Good | [17] |
| Ethylene propylene diene monomer (EPDM) | N/R | Not Recommended.[17] |
| Aflas® | A - Excellent | [17] |
Ratings: A = Excellent, B = Good, N/R = Not Recommended. Data is generally for ambient temperatures unless otherwise specified.[17]
Occupational Exposure Limits
| Substance | Agency | Limit |
| Hydrogen Iodide | ACGIH | TWA: 0.01 ppm (inhalable fraction and vapor)[18] |
| Hydrogen Iodide | NIOSH | REL: C 5 ppm (7 mg/m³) |
TWA: Time-Weighted Average; REL: Recommended Exposure Limit; C: Ceiling Limit.
Experimental Protocols
Protocol 1: Stabilization of this compound
This protocol describes a method for stabilizing this compound to prevent decomposition and the formation of free iodine.
Materials:
-
This compound (commercial grade)
-
Hypophosphorous acid (H₃PO₂)
-
Inert gas supply (Nitrogen or Argon)
-
Amber glass storage bottle
Procedure:
-
In a well-ventilated fume hood, carefully measure the required volume of commercial-grade this compound.
-
Under a gentle stream of inert gas, add hypophosphorous acid to the this compound to a final concentration of approximately 1.5%.[19]
-
Gently swirl the mixture to ensure homogeneity.
-
Transfer the stabilized this compound to a clean, dry amber glass bottle.
-
Purge the headspace of the bottle with the inert gas before sealing it tightly.
Protocol 2: Large-Scale Reaction Quenching
This protocol provides a general procedure for safely quenching a large-scale reaction containing this compound.
Materials:
-
Reaction mixture containing this compound
-
Quenching solution (e.g., 1M Sodium Bicarbonate or 1M Sodium Hydroxide)
-
Cooling bath (e.g., ice-water)
-
pH indicator paper or pH meter
Procedure:
-
Ensure all necessary PPE is worn, including a face shield.[10][11][12]
-
Cool the reaction vessel to 0-5 °C using a cooling bath.[16]
-
While vigorously stirring the reaction mixture, slowly add the quenching solution dropwise via an addition funnel.
-
Monitor the internal temperature of the reaction closely to ensure it does not rise significantly. If the temperature increases, pause the addition until it cools down.
-
Continue the slow addition of the quenching solution until the reaction mixture is neutralized (pH ~7). Check the pH periodically.
-
If free iodine is present (indicated by a brown color), a solution of sodium thiosulfate can be added until the color disappears.[1]
-
Once the quench is complete and the mixture is at a safe temperature, proceed with the workup and extraction of the product.
Protocol 3: Purification of this compound by Distillation
This protocol outlines the purification of this compound by distillation to remove non-volatile impurities and free iodine.
Materials:
-
Technical-grade this compound
-
Sodium hypophosphite (NaH₂PO₂)
-
Distillation apparatus (all glass, preferably with vacuum insulation)
-
Heating mantle
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Assemble the distillation apparatus in a fume hood. Ensure all glassware is clean and dry.
-
Charge the distillation flask with the technical-grade this compound.
-
Add a small amount of sodium hypophosphite to the flask to reduce any free iodine back to iodide.
-
Begin heating the flask gently with the heating mantle.
-
Maintain a slow and steady distillation rate.
-
Discard the initial fraction (forerun).
-
Collect the main fraction that distills at a constant temperature (the azeotrope boils at approximately 127 °C at atmospheric pressure).[1]
-
Stop the distillation before the flask goes to dryness.
-
Allow the apparatus to cool completely before dismantling.
-
Store the purified this compound in a clean, dry amber glass bottle under an inert atmosphere.[2][9]
Visualizations
Caption: Troubleshooting workflow for common issues in this compound reactions.
Caption: Process flow for the safe handling of this compound in large-scale synthesis.
Caption: Decision tree for selecting a suitable purification method for this compound.
References
- 1. Hydroiodic acid - Sciencemadness Wiki [sciencemadness.org]
- 2. m.youtube.com [m.youtube.com]
- 3. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. This compound | 10034-85-2 [chemicalbook.com]
- 5. fauske.com [fauske.com]
- 6. Hydroiodic Acid: Structure, Reactions, and Industrial Uses [eureka.patsnap.com]
- 7. High-Purity Hydroiodic Acid for Pharma & Industry Use [sincerechemicals.com]
- 8. Uses of Hydroiodic Acid: Key Applications & Study Guide [vedantu.com]
- 9. pentachemicals.eu [pentachemicals.eu]
- 10. nj.gov [nj.gov]
- 11. cdhfinechemical.com [cdhfinechemical.com]
- 12. chemicalbook.com [chemicalbook.com]
- 13. m.youtube.com [m.youtube.com]
- 14. CN102249190A - Method for purifying hydroiodic acid - Google Patents [patents.google.com]
- 15. Preparation of this compound (HI) [erowid.org]
- 16. benchchem.com [benchchem.com]
- 17. walchem.com [walchem.com]
- 18. spectrumchemical.com [spectrumchemical.com]
- 19. CN102674253A - Preparation method of hydroiodic acid - Google Patents [patents.google.com]
Improving the efficiency of hydriodic acid as a reducing agent.
Welcome to the technical support center for improving the efficiency of hydriodic acid (HI) as a reducing agent. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address specific issues you may encounter during your experiments with this compound reductions.
Q1: My reaction is sluggish or not going to completion. What are the common causes and how can I improve the reaction rate and yield?
A1: Several factors can contribute to a slow or incomplete reaction. Here's a checklist of potential issues and solutions:
-
Insufficient HI Regeneration: During the reduction, HI is oxidized to iodine (I₂), which is not an effective reducing agent. To ensure a continuous supply of HI, a regenerating agent is crucial.
-
Solution: The most common and effective method is the use of red phosphorus (P). Red phosphorus reacts with the in-situ generated iodine to regenerate this compound, driving the reaction forward.[1][2][3] In aqueous media, this regeneration can proceed through the formation of hypophosphorous acid.[3]
-
-
Low Reaction Temperature: The reduction potential of this compound is temperature-dependent.
-
Solution: Increasing the reaction temperature can significantly enhance the rate of reduction. For many reductions of alcohols, heating to around 80°C is effective.[2] However, always consider the thermal stability of your substrate and products.
-
-
Poor Substrate Solubility: If your substrate is not soluble in the aqueous HI solution, the reaction will be slow due to the limited interfacial area.
Q2: I am observing significant formation of byproducts, particularly colored impurities. What are these and how can I minimize them?
A2: The most common colored byproduct is elemental iodine (I₂), which has a characteristic brown or violet color. Its formation indicates that the regeneration of HI is not keeping pace with its consumption.
-
Minimizing Iodine Formation:
-
Ensure Sufficient Red Phosphorus: Make sure you are using an adequate stoichiometric amount of red phosphorus to recycle the iodine back to HI.[2]
-
Use a Stabilizer: Commercial concentrated this compound is often stabilized with a small amount of hypophosphorous acid (H₃PO₂) to prevent oxidation to iodine.[6] You can add a small amount of H₃PO₂ to your reaction mixture to serve the same purpose.
-
-
Other Byproducts: In the reduction of alcohols, elimination products (alkenes) can form as byproducts.
-
Control HI Concentration: A lower concentration of HI may favor elimination, while higher concentrations tend to promote the desired substitution and reduction.[4]
-
Q3: My starting material has other functional groups. How selective is the HI reduction and what groups are tolerated?
A3: The HI/P reduction system is a powerful reducing agent, but it can exhibit good chemoselectivity under the right conditions.
-
Tolerated Groups: When using a biphasic toluene-water system for the reduction of benzylic alcohols, several functional groups are well-tolerated, including:
-
Sensitive Groups:
Q4: Can I use catalytic amounts of this compound?
A4: Yes, it is possible to use catalytic amounts of HI, provided you have a stoichiometric amount of a regenerating agent like red phosphorus. The red phosphorus effectively becomes the terminal reductant.[2][4][5][7] This approach can be more cost-effective and can simplify work-up procedures. For example, using as little as 0.1 equivalents of HI with 0.7 equivalents of red phosphorus has been shown to be effective in the reduction of certain benzylic alcohols.[2][4]
Data Presentation: Quantitative Analysis of HI Reductions
The following tables summarize quantitative data from studies on this compound reductions, providing a basis for experimental design and comparison.
Table 1: Reduction of Various Benzylic Alcohols using a Biphasic HI/P System [2][4]
| Entry | Substrate (Alcohol) | Product | Reaction Time (h) | Yield (%) |
| 1 | 1-Phenylethanol | Ethylbenzene | 0.5 | 96 |
| 2 | Diphenylmethanol | Diphenylmethane | 0.5 | 92 |
| 3 | 1-(Naphthalen-2-yl)ethanol | 2-Ethylnaphthalene | 1 | 80 |
| 4 | 2-Thienyl(phenyl)methanol | Phenyl(2-thienyl)methane | 0.5 | 62 |
| 5 | 1,2-Diphenylethane-1,2-diol | 1,2-Diphenylethane | 1.5 | 65 |
Reaction Conditions: Substrate (1 mmol), red phosphorus (0.4 mmol), and 57% aq. HI (3.0 mmol) in toluene (4 mL) at 80°C.
Table 2: Effect of Catalytic Amounts of HI on Reduction Yield [2][4]
| Entry | Substrate | HI (equiv) | Red Phosphorus (equiv) | Reaction Time (h) | Yield (%) |
| 1 | Diphenylmethanol | 0.6 | 0.4 | 0.5 | 82 |
| 2 | Diphenylmethanol | 0.1 | 0.7 | 0.5 | 92 |
| 3 | Triphenylmethanol | 0.1 | 0.7 | 0.25 | 98 |
Reaction Conditions: Substrate in toluene, heated to 80°C.
Experimental Protocols
Representative Experimental Protocol for the Reduction of a Benzylic Alcohol in a Biphasic System [2][4]
-
Reactant Preparation: Dissolve the alcohol (1.0 mmol, 1.0 equiv) in 4 mL of toluene in a round-bottom flask equipped with a reflux condenser and a magnetic stir bar.
-
Addition of Reagents: To the stirred solution, add red phosphorus (0.4 mmol, 0.4 equiv), followed by concentrated aqueous this compound (57% w/w; 3.0 mmol, 3.0 equiv).
-
Reaction: Heat the reaction mixture to 80°C and maintain this temperature for the required time (typically 0.5-2 hours, monitor by TLC).
-
Quenching: After the reaction is complete, allow the mixture to cool to room temperature. Quench the reaction by slowly adding a 10% (w/w) aqueous solution of Na₂SO₃ (10 mL) to reduce any remaining iodine.
-
Work-up: Separate the organic and aqueous layers. Extract the aqueous phase with dichloromethane (3 x 10 mL).
-
Purification: Combine the organic phases, dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure. The crude product can then be purified by column chromatography.
Visualizations
The following diagrams illustrate key processes and logical relationships in this compound reductions.
Caption: Catalytic cycle of HI regeneration with red phosphorus.
Caption: Troubleshooting workflow for low reaction yield.
References
- 1. Methamphetamine Synthesis Via HI/Red Phosphorous Reduction of Ephedrine - [www.rhodium.ws] [chemistry.mdma.ch]
- 2. researchgate.net [researchgate.net]
- 3. Regenerative role of the red phosphorus in the couple HI(aq)/P(red) - [www.rhodium.ws] [erowid.org]
- 4. BJOC - Reduction of benzylic alcohols and α-hydroxycarbonyl compounds by this compound in a biphasic reaction medium [beilstein-journals.org]
- 5. Reduction of benzylic alcohols and α-hydroxycarbonyl compounds by this compound in a biphasic reaction medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. connectsci.au [connectsci.au]
- 7. Reduction of benzylic alcohols and α-hydroxycarbonyl compounds by this compound in a biphasic reaction medium - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Substrate Degradation Under Strong Acidic HI Conditions
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize substrate degradation during reactions involving strong acidic hydriodic acid (HI) conditions.
Frequently Asked Questions (FAQs)
Q1: My substrate is degrading under HI treatment. What are the common causes?
A1: Substrate degradation with this compound is often due to a combination of factors:
-
Inherent Instability: Your substrate may possess functional groups that are inherently unstable to strong, hot acids.
-
Oxidation: Commercial HI can contain iodine (I₂) as an impurity, and HI itself can be oxidized by air to form I₂, which can lead to unwanted side reactions.[1][2]
-
Harsh Reaction Conditions: High temperatures and long reaction times, often required for reactions like demethylation, can promote side reactions.[3][4]
-
Lack of Protecting Groups: Sensitive functional groups that are not protected will likely react under these conditions.
-
Undesired Reductions: this compound is a powerful reducing agent and can reduce certain functional groups, such as aromatic nitro compounds to anilines.[1]
Q2: How can I minimize the formation of iodine (I₂) during my reaction?
A2: Iodine formation is a common issue. Here are some strategies to mitigate it:
-
Use High-Purity HI: Start with fresh, high-purity, colorless, or pale yellow this compound. Brown-colored HI indicates the presence of iodine.[2]
-
Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of HI by atmospheric oxygen.[1]
-
Use a Scavenger: Add a scavenger to the reaction mixture to react with any formed iodine. Common scavengers include:
Q3: What are some acid-stable protecting groups I can use with HI?
A3: Protecting group stability in concentrated HI is very limited, and many common protecting groups will be cleaved.
-
Silyl Ethers (e.g., TBS, TIPS, TBDPS): These are generally not stable in strong acidic media like HI and will likely be removed.[7]
-
Benzyl Ethers (Bn): While often removed by hydrogenolysis, they can also be cleaved under strongly acidic conditions. Their stability should be evaluated on a case-by-case basis.
-
Acetal and Ketal Groups: These are generally cleaved under acidic conditions.[8][9]
Given the harsh nature of HI, it is often better to reconsider the synthetic route to avoid protecting groups that are sensitive to strong acids or to choose an alternative, milder reagent if possible.
Q4: Are there alternatives to HI for reactions like O-demethylation?
A4: Yes, if your substrate cannot tolerate the harsh conditions of HI, several alternatives are available for O-demethylation.[4] The choice of reagent will depend on the specific substrate and other functional groups present.
| Reagent | Typical Conditions | Notes |
| Boron Tribromide (BBr₃) | CH₂Cl₂; -78°C to room temperature | Highly effective and common, but very reactive with water and alcohols.[3][4] |
| Hydrobromic Acid (HBr) | 47% aqueous solution or in acetic acid; high temperatures (~130°C) | A strong Brønsted acid, conditions are still harsh but can be an alternative.[4] |
| Aluminum Chloride (AlCl₃) | CH₂Cl₂ or acetonitrile; heating required | A strong Lewis acid, but generally less reactive than BBr₃.[4] |
| Alkyl Thiols (e.g., Ethanethiol) | Basic conditions (e.g., NaOH) or high-boiling solvents (NMP, DMSO) | A nucleophilic demethylation that avoids strong acids.[4] |
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no yield of desired product | 1. Substrate degradation. 2. Incomplete reaction. 3. Product is water-soluble and lost during workup. | 1. See recommendations for minimizing degradation (use scavengers, inert atmosphere, lower temperature). 2. Monitor the reaction by TLC. Consider increasing the reaction time or temperature cautiously. 3. During workup, use brine to reduce the solubility of the product in the aqueous layer.[3] Check the aqueous layer for your product. |
| Formation of a dark brown/purple reaction mixture | Formation of elemental iodine (I₂). | Add an iodine scavenger like red phosphorus or a small amount of hypophosphorous acid. Ensure the reaction is run under an inert atmosphere. |
| Multiple unexpected byproducts observed by TLC/LC-MS | 1. Reaction conditions are too harsh. 2. Presence of impurities in the starting material or HI. 3. The substrate has multiple reactive sites. | 1. Attempt the reaction at a lower temperature or for a shorter duration. 2. Use purified starting materials and high-purity HI. 3. Consider using protecting groups for sensitive functionalities or switch to a more selective reagent. |
| Difficulty reproducing a literature procedure | Small, undocumented variations in reaction setup or reagent quality. | Ensure all reagents are fresh and of high purity. Pay close attention to details like the rate of addition, stirring speed, and inert atmosphere techniques. |
| Product degradation during workup | The product is unstable to the basic conditions used for neutralization or exposure to air/water. | Test the stability of your product to the workup conditions on a small scale. Consider a milder neutralization agent (e.g., sodium bicarbonate instead of NaOH) or a non-aqueous workup. |
Experimental Protocols
Protocol: O-Demethylation of an Aryl Methyl Ether using HI with Red Phosphorus as a Scavenger
This protocol provides a general methodology for O-demethylation while minimizing degradation through the in-situ regeneration of HI.
Materials:
-
Aryl methyl ether (substrate)
-
This compound (57% in water, freshly opened or purified)
-
Red phosphorus
-
Inert solvent (e.g., acetic acid, if substrate solubility is low)
-
Nitrogen or Argon gas supply
-
Standard glassware for reflux under an inert atmosphere
-
Sodium bicarbonate (saturated solution)
-
Brine (saturated NaCl solution)
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Setup: Assemble a round-bottom flask with a reflux condenser and a nitrogen/argon inlet. Ensure all glassware is dry.
-
Charging the Flask: To the flask, add the aryl methyl ether (1.0 eq) and red phosphorus (0.1-0.2 eq). If needed, add a co-solvent like acetic acid.
-
Inerting the System: Purge the system with nitrogen or argon for 10-15 minutes.
-
Addition of HI: Under a positive pressure of inert gas, add the this compound via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 120-130°C) and monitor the progress by TLC.
-
Quenching: Once the reaction is complete, cool the mixture to room temperature. Slowly and carefully quench the reaction by adding it to a stirred, ice-cold saturated solution of sodium bicarbonate to neutralize the excess acid. Caution: Vigorous gas evolution (CO₂) will occur.
-
Workup: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., 3 x 50 mL of ethyl acetate).
-
Washing: Combine the organic layers and wash with water, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by a suitable method, such as column chromatography or recrystallization.
Visualizations
Caption: Reaction pathways in HI-mediated demethylation.
References
- 1. Hydroiodic acid - Wikipedia [en.wikipedia.org]
- 2. Page loading... [guidechem.com]
- 3. benchchem.com [benchchem.com]
- 4. O-Demethylation | Chem-Station Int. Ed. [en.chem-station.com]
- 5. quora.com [quora.com]
- 6. organic chemistry - HI/P reduction mechanism - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 7. researchgate.net [researchgate.net]
- 8. fiveable.me [fiveable.me]
- 9. Protecting group - Wikipedia [en.wikipedia.org]
Navigating Hydriodic Acid Reactions: A Technical Support Center for Alternative Workup Procedures
For researchers, scientists, and drug development professionals, hydriodic acid (HI) is a powerful reagent utilized in a variety of synthetic transformations, including ether cleavage and the reduction of functional groups. However, the workup of these reactions often presents unique challenges, from managing residual acid and iodine to dealing with stubborn emulsions and isolating polar products. This technical support center provides a comprehensive guide to alternative workup procedures for this compound reactions, offering troubleshooting advice and detailed protocols to ensure efficient and effective product purification.
Frequently Asked Questions (FAQs)
Q1: What are the most common issues encountered during the workup of this compound reactions?
A1: Researchers frequently face challenges such as the presence of elemental iodine (I₂), which imparts a strong color to the organic layer, residual this compound that can complicate purification, the formation of emulsions during extraction, and difficulties in isolating water-soluble or polar products. In reactions involving red phosphorus, the removal of phosphorus-containing byproducts is an additional concern.
Q2: How can I effectively remove the characteristic purple or brown color of iodine from my organic layer?
A2: The color is due to dissolved elemental iodine (I₂). This can be effectively removed by washing the organic layer with an aqueous solution of a reducing agent. Common choices include sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃). These reagents reduce I₂ to colorless iodide (I⁻) ions, which are then partitioned into the aqueous layer.
Q3: What is the best way to neutralize remaining this compound after the reaction?
A3: A careful wash with a mild aqueous base is recommended. Saturated or dilute aqueous sodium bicarbonate (NaHCO₃) solution is a common and effective choice. It neutralizes the strong acid to form sodium iodide, water, and carbon dioxide. It is crucial to add the bicarbonate solution slowly and vent the separatory funnel frequently to release the pressure generated by CO₂ gas.[1][2][3]
Q4: I'm struggling with a persistent emulsion during my extraction. What can I do?
A4: Emulsions are a common problem, especially when dealing with complex reaction mixtures.[4] To break an emulsion, you can try the following techniques:
-
Addition of Brine: Washing with a saturated aqueous solution of sodium chloride (brine) can help to break up emulsions by increasing the ionic strength of the aqueous phase.
-
Patience: Allowing the separatory funnel to stand undisturbed for a period can sometimes lead to phase separation.
-
Filtration: Filtering the entire mixture through a pad of Celite or glass wool can sometimes resolve the emulsion.
-
Solvent Modification: Adding a small amount of a different organic solvent might alter the polarity and help break the emulsion.
Q5: My product is polar and seems to be lost in the aqueous layer. How can I improve its recovery?
A5: Recovering polar products can be challenging. Here are some strategies:
-
Salting Out: Saturating the aqueous layer with a salt like sodium chloride or ammonium sulfate can decrease the solubility of the organic product in the aqueous phase, driving it into the organic layer.[5]
-
Continuous Extraction: For highly water-soluble products, a continuous liquid-liquid extraction apparatus can be more efficient than multiple discrete extractions.
-
Solvent Choice: Using a more polar extraction solvent, such as ethyl acetate or dichloromethane, may improve the partitioning of your polar product into the organic phase.
-
pH Adjustment: If your product has acidic or basic functionality, adjusting the pH of the aqueous layer can suppress its ionization and increase its solubility in the organic solvent.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution(s) |
| Persistent purple/brown color in the organic layer after washing with water. | Residual elemental iodine (I₂). | Wash the organic layer with a 10% aqueous solution of sodium thiosulfate or sodium bisulfite until the color disappears. |
| The organic layer turns cloudy or forms a precipitate upon addition of a basic solution. | The product may be precipitating out due to a change in pH, or insoluble salts are forming. | Acidify the aqueous layer to see if the product redissolves. If so, consider a different workup that avoids a strong pH swing. If salts are the issue, try to dissolve them with a minimal amount of water or filter them off. |
| Low product yield after extraction. | The product may be partially soluble in the aqueous layer, or an incomplete reaction. | Check the aqueous layer for your product (e.g., by TLC or LC-MS). If the product is present, perform additional extractions or use the "salting out" technique. Confirm reaction completion before workup. |
| The final product is acidic. | Incomplete neutralization of this compound. | Repeat the wash with saturated sodium bicarbonate solution. Check the pH of the aqueous layer after washing to ensure it is neutral or slightly basic. |
| Formation of a solid at the interface of the organic and aqueous layers. | Insoluble byproducts or salts. | Attempt to dissolve the solid by adding more of the appropriate solvent (water or organic). If it does not dissolve, the mixture may need to be filtered. |
Quantitative Data Summary
Table 1: Comparison of Common Quenching Agents for Iodine
| Quenching Agent | Typical Concentration | Stoichiometry (approx.) | Reaction Speed | Potential Side Products |
| Sodium Thiosulfate (Na₂S₂O₃) | 5-10% aqueous solution | 2 moles Na₂S₂O₃ per 1 mole I₂ | Fast | Tetrathionate (S₄O₆²⁻) |
| Sodium Bisulfite (NaHSO₃) | 5-10% aqueous solution | 1 mole NaHSO₃ per 1 mole I₂ | Very Fast | Sulfate (SO₄²⁻), SO₂ gas (acidic) |
Note: While both are effective, sodium bisulfite is a stronger reducing agent and may be preferred for larger amounts of iodine. However, it can generate sulfur dioxide gas under acidic conditions.
Table 2: Efficiency of Common Drying Agents for Organic Solvents
| Drying Agent | Capacity | Speed | Efficiency (Residual H₂O) | Comments |
| Anhydrous Sodium Sulfate (Na₂SO₄) | High | Slow | Moderate (can leave some water) | Neutral, inexpensive, and easy to remove by filtration.[1][6][7][8][9] |
| Anhydrous Magnesium Sulfate (MgSO₄) | Moderate | Fast | High | Slightly acidic, fine powder can make filtration slower. |
| Anhydrous Calcium Chloride (CaCl₂) | High | Fast | High | Can form complexes with alcohols, amines, and some carbonyl compounds. |
Data compiled from various sources on solvent drying.[1][6][7][8][9]
Experimental Protocols
Protocol 1: General Workup Procedure for a this compound Reaction
This protocol outlines a general approach for working up a reaction where excess this compound and iodine are present.
-
Cooling: Once the reaction is complete, cool the reaction mixture to room temperature. If the reaction was performed at a high temperature, it is advisable to cool it further in an ice bath.
-
Quenching (Optional): If the reaction is highly acidic or contains very reactive species, it may be slowly poured into a beaker of ice water with stirring.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the product into a suitable organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane). The choice of solvent will depend on the polarity of the product.
-
Iodine Removal: Wash the organic layer with a 10% aqueous solution of sodium thiosulfate. Continue washing until the purple/brown color of iodine is no longer visible in the organic layer.
-
Neutralization: Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining this compound. Vent the separatory funnel frequently to release the pressure from the evolved carbon dioxide. Check the pH of the aqueous layer with litmus paper to ensure it is neutral or slightly basic.
-
Aqueous Wash: Wash the organic layer with water to remove any remaining inorganic salts.
-
Brine Wash: Wash the organic layer with brine (saturated aqueous NaCl) to remove the bulk of the dissolved water.
-
Drying: Dry the organic layer over an anhydrous drying agent such as sodium sulfate or magnesium sulfate.
-
Filtration and Concentration: Filter off the drying agent and concentrate the organic solvent using a rotary evaporator to obtain the crude product.
-
Purification: The crude product can then be further purified by techniques such as column chromatography, recrystallization, or distillation.
Protocol 2: Workup for Ether Cleavage with this compound
Ether cleavage reactions with HI often result in the formation of an alkyl iodide and an alcohol or phenol. The workup needs to separate these components.
-
Initial Quench: After cooling, slowly add the reaction mixture to a stirred mixture of ice and water.
-
Extraction: Extract the mixture with an appropriate organic solvent (e.g., diethyl ether or dichloromethane).
-
Iodine Removal: Wash the organic layer with 10% aqueous sodium thiosulfate to remove any elemental iodine.
-
Base Wash for Phenolic Products: If a phenol is a product, it can be separated from the neutral alkyl iodide by extracting the organic layer with an aqueous solution of sodium hydroxide (e.g., 1-2 M). The phenol will deprotonate to form a water-soluble phenoxide salt, which will move to the aqueous layer.
-
Isolation of Phenol: The aqueous layer containing the phenoxide can be separated, cooled in an ice bath, and then acidified (e.g., with 2M HCl) to precipitate the phenol. The phenol can then be collected by filtration or extracted with fresh organic solvent.[10]
-
Isolation of Alkyl Iodide: The original organic layer, now free of the phenol, can be washed with water and brine, dried, and concentrated to yield the alkyl iodide.
-
-
Neutral Product Workup: If the products are neutral (e.g., two different alkyl iodides), proceed with the general workup protocol (Protocol 1) after the iodine removal step.
Protocol 3: Workup for Reduction with this compound and Red Phosphorus
This reduction method often leaves behind phosphorus-containing acids as byproducts.
-
Filtration: After cooling the reaction mixture, filter it to remove the excess red phosphorus. The filter cake should be washed with a small amount of the reaction solvent.
-
Dilution and Basification: Dilute the filtrate with water and then carefully make it basic by adding a concentrated aqueous solution of sodium hydroxide or potassium hydroxide until the pH is greater than 10. This should be done in an ice bath as the neutralization is exothermic.
-
Extraction: Extract the basic aqueous mixture with a suitable organic solvent.
-
Washing and Drying: Wash the combined organic extracts with water and then brine. Dry the organic layer over an anhydrous drying agent.
-
Concentration and Purification: Filter and concentrate the organic layer to obtain the crude product, which can then be purified.
Visualizations
Caption: General experimental workflow for this compound reaction workup.
Caption: Logical relationship of troubleshooting steps in a this compound workup.
References
- 1. researchgate.net [researchgate.net]
- 2. Troubleshooting [chem.rochester.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. [PDF] Drying of organic solvents: quantitative evaluation of the efficiency of several desiccants. | Semantic Scholar [semanticscholar.org]
- 8. scispace.com [scispace.com]
- 9. rubingroup.org [rubingroup.org]
- 10. Separation of an Unknown Mixture [wwwchem.uwimona.edu.jm]
Technical Support Center: Handling Hydrogen Iodide (HI) Gas Evolution During Reaction Heating
This guide provides essential information for researchers, scientists, and drug development professionals on safely managing hydrogen iodide (HI) gas evolution during chemical reactions.
Troubleshooting Guide
| Problem | Potential Cause(s) | Solution(s) |
| Pungent, acrid odor detected in the lab. | - Inadequate sealing of reaction apparatus.- Scrubber system failure or inefficiency.- Incorrect pressure balancing in the setup. | - Immediately alert lab personnel and evacuate the immediate area if the odor is strong.- Don personal protective equipment (PPE), including a respirator with an acid gas cartridge.[1] - Check all joints and seals on the reaction glassware for leaks.- Verify the scrubber is functioning correctly: check the flow of the scrubbing solution and look for blockages.- Ensure the inert gas flow is properly balanced to prevent backflow. |
| Visible white fumes escaping from the reaction setup. | - HI gas reacting with moisture in the air.[2] - Significant leak in the apparatus. | - This indicates a potentially large leak. Follow emergency procedures.- Use a water spray to help knock down the vapors while addressing the source of the leak from a safe distance.[1][3] |
| Scrubber solution is rapidly changing color or temperature. | - High concentration of HI gas overwhelming the scrubbing solution.- Incorrect scrubbing agent or concentration. | - Reduce the reaction heating to slow down the rate of HI evolution.- If safe to do so, replenish the scrubbing solution with a fresh, concentrated basic solution.- For future experiments, consider a multi-stage scrubbing system or a larger reservoir of scrubbing solution.[4] |
| Pressure buildup in the reaction flask. | - Blockage in the gas outlet or scrubber system.- Rate of gas evolution exceeds the venting capacity. | - Immediately remove the heat source from the reaction.[5] - Do not use a sealed system when gas evolution is expected.[5] - Check for blockages in the tubing and scrubber inlet.- Ensure the outlet needle or tube is not submerged too deeply in the scrubbing solution, creating excessive back pressure. |
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards of HI gas?
A1: Hydrogen iodide is a corrosive gas with a pungent, suffocating odor.[6] It is irritating to the upper and lower respiratory tracts, eyes, and skin.[6] Contact with skin and eyes can cause severe chemical burns.[6] In the presence of moisture, it fumes and can corrode most common metals.[6]
Q2: What personal protective equipment (PPE) is required when handling reactions that may generate HI gas?
A2: A comprehensive PPE setup is crucial. This includes:
-
Respiratory Protection: A NIOSH-approved full-facepiece self-contained breathing apparatus (SCBA) or a combination supplied-air respirator with an SCBA is required for entering environments with unknown or high concentrations of HI.[7] For lower, anticipated exposures, a chemical cartridge respirator with an acid gas cartridge may be sufficient.[1]
-
Eye Protection: Chemical splash goggles and a face shield.
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile) and a lab coat. For significant exposure risks, chemical-resistant clothing is recommended.[1]
-
General: An eyewash fountain and safety shower should be immediately accessible.[1]
Q3: What is the most effective way to neutralize HI gas in the laboratory?
A3: The most common and effective method for neutralizing acidic gases like HI is wet scrubbing with a basic solution.[7][8] A solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) readily reacts with HI gas to form a neutral salt (sodium iodide or potassium iodide) and water.
Q4: Can I use water to scrub HI gas?
A4: While HI is exceptionally soluble in water, forming hydroiodic acid, using water alone is not a neutralization method and is less effective for complete removal than a basic solution.[2] A basic solution will chemically convert the acidic HI into a non-volatile salt.
Q5: How do I know if my scrubbing system is effective?
A5: You can monitor the effectiveness of your scrubber by placing a pH indicator strip or solution at the gas outlet of the scrubber. If the indicator shows a neutral or basic pH, the scrubber is effectively neutralizing the HI gas. A drop in the pH of the scrubbing solution over time also indicates that it is actively neutralizing the acid gas. For high-efficiency applications, specialized gas detection systems can be employed.
Data Presentation
Table 1: Occupational Exposure Limits for Hydrogen Iodide
| Organization | Limit Type | Value |
| NIOSH | IDLH (Immediately Dangerous to Life or Health) | 45 ppm[7][8] |
| ACGIH | TLV-TWA (Threshold Limit Value - Time-Weighted Average) for Iodides | 0.01 ppm (inhalable fraction and vapor) |
Note: Specific OSHA PELs for HI gas are not well-defined; therefore, adhering to the more conservative ACGIH TLV for iodides is recommended.
Table 2: Scrubber System Efficiency for Acidic Gases
| Scrubber Type | Typical Removal Efficiency | Notes |
| Single-Stage Ejector Venturi Scrubber | ~95% | Good for initial bulk removal of high-concentration gases.[4] |
| Countercurrent Packed Tower Scrubber | Up to 99.9% | Provides high efficiency for polishing gas streams to very low concentrations.[4] |
| Honeycomb Wet Scrubber (Lab Scale) | >95% | Demonstrated high efficiency for a variety of acidic gases.[7] |
Experimental Protocols
Protocol 1: Setup of a Laboratory-Scale Gas Scrubber
This protocol describes setting up a basic packed-column scrubber using a sodium hydroxide solution.
Materials:
-
Reaction flask with a gas outlet adapter
-
Flexible, chemical-resistant tubing
-
Gas washing bottle or a chromatography column to serve as the scrubber body
-
Packing material (e.g., Raschig rings, glass beads)
-
Beaker or flask to collect the scrubber outlet
-
1-2 M Sodium Hydroxide (NaOH) solution
-
pH indicator strips
Procedure:
-
Prepare the Scrubbing Solution: Carefully prepare a 1-2 M solution of NaOH. Remember that dissolving NaOH in water is highly exothermic.
-
Assemble the Scrubber:
-
Fill the gas washing bottle or column approximately two-thirds full with the NaOH solution.
-
Add the packing material to the column, ensuring it is submerged in the solution. This increases the surface area for gas-liquid contact.
-
-
Connect the System:
-
Using chemical-resistant tubing, connect the gas outlet of your reaction flask to the inlet of the gas scrubber. The inlet should be positioned to release the gas at the bottom of the scrubber, allowing it to bubble up through the basic solution and packing material.
-
Attach another piece of tubing to the outlet of the scrubber. This tube should be directed into a fume hood.
-
-
Verify Flow and Safety:
-
Before starting the reaction, pass a slow stream of inert gas (e.g., nitrogen) through the entire setup to ensure there are no blockages and that all connections are secure.
-
Place a pH indicator strip at the outlet tubing to monitor the exhaust gas. The strip should remain neutral or basic if the scrubber is working effectively.
-
-
Initiate Reaction:
-
Begin heating your reaction slowly.
-
Monitor the reaction rate and the scrubber for any signs of being overwhelmed (e.g., rapid temperature increase, color change).
-
-
Shutdown and Disposal:
-
Once the reaction is complete, continue to pass inert gas through the system for 10-15 minutes to purge any residual HI gas.
-
The spent NaOH solution, now containing sodium iodide, should be neutralized and disposed of according to your institution's hazardous waste guidelines.
-
Protocol 2: Quenching a Reaction Mixture Containing HI
This protocol is for safely neutralizing a reaction after completion to prevent further HI evolution.
Materials:
-
Ice bath
-
Saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium thiosulfate (Na₂S₂O₃)
-
Addition funnel
Procedure:
-
Cool the Reaction: Once the reaction is complete, remove the heat source and allow the flask to cool to room temperature. Then, place the reaction flask in an ice bath to cool it further, which will slow down any residual gas evolution and control the exotherm of the quench.
-
Prepare for Quenching:
-
Ensure the reaction is still under an inert atmosphere and vented to the scrubber system.
-
Slowly and carefully add a saturated aqueous solution of a weak base, such as sodium bicarbonate, to the reaction mixture dropwise using an addition funnel. A weak base is preferred for the initial quench to control the rate of gas (CO₂) evolution and heat generation.
-
-
Monitor the Quench:
-
Observe the reaction for any signs of vigorous gas evolution or temperature increase. Adjust the addition rate accordingly.
-
-
Neutralization:
-
Continue adding the basic solution until gas evolution ceases.
-
Check the pH of the aqueous layer to ensure it is neutral or slightly basic.
-
-
Workup: Proceed with the standard aqueous workup for your experiment.
Visualizations
Caption: Experimental setup for a reaction evolving HI gas with a neutralization scrubber.
References
- 1. cdc.gov [cdc.gov]
- 2. sdccd-keenan.safecollegessds.com [sdccd-keenan.safecollegessds.com]
- 3. Peer Review Plan for IDLH Profile: Hydrogen Iodide | NIOSH | CDC [cdc.gov]
- 4. IODINE AND IODIDES - ACGIH [acgih.org]
- 5. Immediately Dangerous to Life or Health (IDLH) Value Profile: Hydrogen Iodide |NIOSH | CDC [cdc.gov]
- 6. safetyandhealthmagazine.com [safetyandhealthmagazine.com]
- 7. aiha.org [aiha.org]
- 8. Hydrogen iodide - Hazardous Agents | Haz-Map [haz-map.com]
Best practices for neutralizing hydriodic acid spills in the lab.
This guide provides best practices for neutralizing hydriodic acid (HI) spills in a laboratory setting. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards of a this compound spill?
A1: this compound is a strong, corrosive acid. The primary hazards include severe skin and eye burns upon contact, and irritation of the nose, throat, and lungs if inhaled.[1] Concentrated solutions can release fumes (hydrogen iodide gas), which are also highly irritating and corrosive.
Q2: What immediate steps should I take after a this compound spill?
A2: Your immediate priorities are personal safety and containment of the spill.
-
Alert personnel: Immediately alert everyone in the vicinity.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the lab.
-
Attend to anyone exposed: If anyone has come into contact with the acid, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[2]
-
Ventilation: If it is safe to do so, increase ventilation in the area, for instance by using a chemical fume hood.[2]
-
Don Personal Protective Equipment (PPE): Before attempting to clean up the spill, you must wear appropriate PPE.
Q3: What Personal Protective Equipment (PPE) is required for cleaning up a this compound spill?
A3: Appropriate PPE is crucial for your safety. The minimum required PPE includes:
-
Gloves: Chemical-resistant gloves, such as nitrile or neoprene.[3]
-
Eye Protection: Tightly fitting chemical splash goggles and a face shield.[4]
-
Protective Clothing: An acid-resistant lab coat or apron.
-
Respiratory Protection: For large spills or in areas with poor ventilation, a respirator with an acid gas cartridge may be necessary.[3][4]
Q4: What are the recommended neutralizing agents for this compound?
A4: Weak bases are recommended to control the exothermic reaction.[5] Commonly used neutralizing agents for acid spills include:
-
Sodium bicarbonate (NaHCO₃)
-
Sodium carbonate (Na₂CO₃), also known as soda ash
-
Calcium hydroxide (Ca(OH)₂)
Commercial acid spill kits are also available and often contain a neutralizing agent with a color indicator to signal when neutralization is complete.[6][7]
Q5: How do I know when the this compound is fully neutralized?
A5: The reaction is complete when the fizzing and bubbling from the production of carbon dioxide gas has stopped.[8] For a more accurate determination, you can test the pH of the resulting solution using pH paper or a pH meter. The target pH should be between 5.5 and 9.0.[9] Some commercial neutralizers will change color to indicate that the acid has been neutralized.[2][7]
Q6: What should I do with the neutralized waste?
A6: The neutralized waste will be a solution of a salt (e.g., sodium iodide or calcium iodide) and water. While the solution is no longer corrosive, iodide compounds may be subject to specific disposal regulations in your area.[1] Do not pour the neutralized solution down the drain without consulting your institution's environmental health and safety (EHS) office and local regulations.[1] Collect the neutralized material in a labeled, sealed container for disposal.
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Excessive Fuming | The this compound is concentrated and releasing hydrogen iodide gas. | Ensure adequate ventilation. If possible, work within a certified chemical fume hood. If fumes are excessive, evacuate the area and contact your EHS office. |
| Violent Reaction/Splashing | The neutralizing agent is being added too quickly to a concentrated acid. | Add the neutralizing agent slowly and in small portions, especially at the beginning of the process.[5] |
| Excessive Heat Generation | The neutralization of a strong acid is an exothermic reaction. | Add the neutralizing agent slowly to control the rate of the reaction. For spills in a container, an ice bath can be used to cool the container. |
| pH Remains Acidic After Adding Neutralizer | Insufficient amount of neutralizing agent has been added. | Continue to add the neutralizing agent in small increments until the fizzing stops and the pH of the solution is between 5.5 and 9.0. |
| Solid Residue Remains After Neutralization | The neutralizing agent (e.g., calcium hydroxide) has low solubility in water. | This is normal for some neutralizing agents. The solid residue can be collected along with the absorbent material for disposal. |
Quantitative Data for Neutralization
The following table provides calculated amounts of common neutralizing agents required to neutralize a 100 mL spill of 57% (by weight) this compound. The density of 57% HI is approximately 1.70 g/mL.
| Neutralizing Agent | Chemical Formula | Molar Mass ( g/mol ) | Stoichiometric Ratio (HI:Neutralizer) | Mass Required to Neutralize 100 mL of 57% HI |
| Sodium Bicarbonate | NaHCO₃ | 84.01 | 1:1 | ~112 g |
| Sodium Carbonate | Na₂CO₃ | 105.99 | 2:1 | ~71 g |
| Calcium Hydroxide | Ca(OH)₂ | 74.09 | 2:1 | ~49 g |
Experimental Protocol: Neutralization of a 100 mL this compound Spill
This protocol outlines the steps for neutralizing a 100 mL spill of 57% this compound using sodium bicarbonate.
1. Preparation and Safety:
-
Ensure the spill area is well-ventilated.
-
Don the appropriate PPE: chemical splash goggles, face shield, acid-resistant gloves, and a lab coat.
-
Have a container for the collected waste, pH paper, and a scoop or other tools for cleanup ready.
2. Containment:
-
If the spill is spreading, create a dike around the perimeter using an inert absorbent material like sand or a commercial spill absorbent.
3. Neutralization:
-
Slowly and carefully add approximately 112 grams of sodium bicarbonate to the spill. Start from the outside edge of the spill and work your way inward. This will help to control the foaming and release of carbon dioxide gas.
-
As the sodium bicarbonate is added, it will react with the this compound, causing fizzing.
-
Continue to add the sodium bicarbonate until the fizzing stops completely.
4. pH Verification:
-
Once the reaction appears to have subsided, test the pH of the slurry. You can do this by taking a small amount of the liquid on a stirring rod and touching it to a piece of pH paper.
-
The target pH is between 5.5 and 9.0. If the pH is still acidic, add more sodium bicarbonate in small amounts until the desired pH is reached.
5. Cleanup:
-
Once the spill is neutralized, use an absorbent material to soak up the liquid.
-
Using a scoop or dustpan, collect all the absorbent material and neutralized residue.
6. Disposal:
-
Place all the collected waste into a heavy-duty plastic bag or a designated waste container.
-
Seal the container and label it clearly with the contents (e.g., "Neutralized this compound Spill Debris with Sodium Iodide").
-
Contact your institution's EHS office for proper disposal procedures. Do not dispose of the waste in the regular trash or down the drain.
7. Decontamination:
-
Wipe the spill area with a damp cloth or sponge.
-
Clean your PPE according to the manufacturer's instructions or dispose of it if it is single-use.
-
Wash your hands thoroughly with soap and water.
Visualizations
Caption: Workflow for neutralizing a this compound spill.
Caption: Neutralization reaction of this compound with sodium bicarbonate.
References
- 1. ssi.shimadzu.com [ssi.shimadzu.com]
- 2. Learn How to Handle Small Hydrochloric Acid Spills Safely [northindustrial.net]
- 3. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 4. lin-web.clarkson.edu [lin-web.clarkson.edu]
- 5. How to Neutralize Chemical Spills | Lab Manager [labmanager.com]
- 6. newpig.scene7.com [newpig.scene7.com]
- 7. Sodium hydrogen carbonate (NaHCO₃), also known as sodium bicarbonate or ".. [askfilo.com]
- 8. southernbiological.com [southernbiological.com]
- 9. carlroth.com:443 [carlroth.com:443]
Technical Support Center: Analysis of Commercial Hydriodic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial hydriodic acid (HI). The information is presented in a question-and-answer format to directly address common issues encountered during experimental analysis of impurities.
Troubleshooting Guides
Issue: Inaccurate results in the acid-base titration for this compound assay.
Question: Why is my acid-base titration of this compound giving inconsistent or inaccurate results?
Answer:
Several factors can contribute to inaccuracies in the acid-base titration of this compound:
-
Presence of Free Iodine: Commercial this compound can contain dissolved iodine (I₂) due to oxidation of iodide, especially upon exposure to air and light.[1] This free iodine can react with the titrant, leading to erroneous results. A faint yellow to brown color in the solution often indicates the presence of free iodine.
-
Volatilization of HI: Hydrogen iodide is a volatile gas, and its loss from the solution can lead to a lower calculated concentration. It is crucial to minimize exposure to the atmosphere and work at cooler temperatures.
-
Improper Endpoint Detection: The choice of indicator and its color change at the equivalence point can be subjective. Using a pH meter for potentiometric titration can provide a more accurate determination of the endpoint.
-
Standardization of Titrant: Ensure that the sodium hydroxide (NaOH) titrant is accurately standardized against a primary standard, such as potassium hydrogen phthalate (KHP).
Solution Workflow:
Issue: Peak tailing and poor resolution in ion chromatography for halide impurities.
Question: My ion chromatography analysis for chloride and bromide in this compound shows significant peak tailing and poor separation. What could be the cause?
Answer:
Peak tailing and poor resolution in ion chromatography are common issues that can arise from several sources:
-
Column Overloading: Injecting a sample with a concentration that is too high can saturate the column, leading to broad and tailing peaks. Diluting the sample is often a simple and effective solution.[2]
-
Contamination of the Guard or Analytical Column: Particulate matter or strongly retained components from the sample matrix can accumulate on the column, affecting its performance.[3]
-
Inappropriate Eluent Composition: The concentration and pH of the eluent are critical for good separation. An eluent that is too weak may not effectively elute the analytes, while one that is too strong can cause co-elution.
-
Flow Rate Fluctuations: Inconsistent flow from the pump can lead to variable retention times and peak shapes.[3]
-
Column Degradation: Over time, the stationary phase of the column can degrade, leading to a loss of efficiency.
Troubleshooting Steps:
Issue: Signal suppression or enhancement in ICP-MS analysis of metallic impurities.
Question: I am observing significant matrix effects (signal suppression/enhancement) during the ICP-MS analysis of heavy metals in my this compound sample. How can I mitigate this?
Answer:
The high concentration of iodine in this compound can cause significant matrix effects in ICP-MS analysis.[4][5] These effects can lead to inaccurate quantification of trace metallic impurities. Here are some strategies to mitigate matrix effects:
-
Sample Dilution: This is the simplest and often most effective way to reduce matrix effects. Diluting the sample reduces the overall concentration of the matrix components introduced into the plasma.[5]
-
Matrix-Matched Standards: Preparing calibration standards in a matrix that closely resembles the diluted this compound sample can help to compensate for matrix effects.
-
Internal Standardization: The addition of an internal standard (an element not present in the sample) can correct for variations in sample introduction and plasma conditions caused by the matrix.[6]
-
Collision/Reaction Cell Technology: Modern ICP-MS instruments are often equipped with collision or reaction cells that can reduce polyatomic interferences, which can be a source of matrix effects.[4]
-
Optimizing Instrument Parameters: Adjusting parameters such as nebulizer gas flow rate, plasma power, and lens voltages can help to minimize matrix effects.[4]
Frequently Asked Questions (FAQs)
1. What are the most common impurities in commercial this compound?
Common impurities include free iodine (I₂), chloride (Cl⁻), bromide (Br⁻), sulfate (SO₄²⁻), heavy metals (such as lead, Pb), and iron (Fe).[7][8][9] Additionally, stabilizers like hypophosphorous acid (H₃PO₂) are often added and may need to be quantified.[8]
2. How does the presence of a stabilizer affect my analysis?
Stabilizers like hypophosphorous acid are reducing agents added to prevent the oxidation of iodide to free iodine.[8][10] While beneficial for the stability of the product, the stabilizer can interfere with certain analytical methods. For example, in redox titrations, it may react with the titrant. Its presence should be accounted for, and if necessary, a specific method for its quantification should be employed.
3. What are the typical concentration limits for impurities in reagent-grade this compound?
The American Chemical Society (ACS) provides specifications for reagent-grade chemicals. The table below summarizes the maximum allowable limits for impurities in different grades of this compound.[7][8][9]
| Impurity | ACS Grade (47%)[8] | ACS Grade (55-58%)[7][9] |
| Assay (HI) | ≥47.0% | 55.0 - 58.0% |
| Free Iodine (I₂) | Not specified | ≤ 0.75% |
| Chloride and Bromide (as Cl) | ≤ 0.05% | ≤ 0.05% |
| Sulfate (SO₄²⁻) | ≤ 0.005% | ≤ 0.005% |
| Phosphate (PO₄³⁻) | Not specified | ≤ 0.001% |
| Heavy Metals (as Pb) | ≤ 0.001% | ≤ 0.001% |
| Iron (Fe) | ≤ 0.001% | ≤ 0.001% |
| Residue on Ignition | Not specified | ≤ 0.01% |
| Stabilizer (H₃PO₂) | ≤ 1.5% | Not specified (if present) |
4. Can I determine the concentration of free iodine and total iodide in my sample?
Yes, this can be achieved using a two-step titration procedure:
-
Step 1: Iodometric Titration for Free Iodine: Titrate the sample with a standardized sodium thiosulfate (Na₂S₂O₃) solution using a starch indicator. The thiosulfate reacts with the free iodine.[11][12]
-
Step 2: Acid-Base Titration for Total Acidity: After the iodometric titration, or on a separate aliquot, perform an acid-base titration with standardized sodium hydroxide (NaOH) to determine the total acidity, which corresponds to the this compound concentration.[8]
5. What is the best way to prepare a this compound sample for ICP-MS analysis?
Due to the high matrix load, direct analysis is generally not recommended. The following sample preparation is advised:
-
Dilution: A significant dilution with high-purity deionized water is necessary to reduce matrix effects. A dilution factor of 100x or greater is common.
-
Acidification: The diluted sample should be acidified, typically with nitric acid (HNO₃), to stabilize the metallic ions in solution.[13]
-
Internal Standard: Add an appropriate internal standard to all samples, blanks, and calibration standards.[6]
Experimental Protocols
Protocol 1: Assay of this compound and Determination of Free Iodine by Titration
Objective: To determine the concentration of this compound (HI) and free iodine (I₂) in a commercial sample.
Methodology:
-
Sample Preparation: Accurately weigh a suitable amount of the this compound sample and dissolve it in a known volume of deionized water.
-
Determination of Free Iodine (Iodometric Titration):
-
To a known volume of the prepared sample solution, add a starch indicator.
-
Titrate with a standardized solution of sodium thiosulfate (Na₂S₂O₃) until the blue color disappears.[11]
-
Record the volume of Na₂S₂O₃ used and calculate the concentration of free iodine.
-
-
Determination of this compound (Acid-Base Titration):
-
Take a separate, known volume of the prepared sample solution.
-
Add a few drops of a suitable indicator (e.g., phenolphthalein) or use a pH meter for potentiometric titration.
-
Titrate with a standardized solution of sodium hydroxide (NaOH) to the endpoint.[8]
-
Record the volume of NaOH used and calculate the concentration of this compound.
-
Protocol 2: Determination of Chloride and Bromide by Ion Chromatography (IC)
Objective: To quantify chloride (Cl⁻) and bromide (Br⁻) impurities in this compound.
Methodology:
-
Sample Preparation:
-
Instrumental Analysis:
-
Set up the ion chromatograph with a suitable anion-exchange column and a conductivity detector.[16]
-
Use an appropriate eluent, such as a sodium carbonate/sodium bicarbonate solution.[17]
-
Inject the prepared sample and standards into the IC system.
-
Identify and quantify the chloride and bromide peaks based on their retention times and peak areas compared to the calibration standards.
-
Protocol 3: Determination of Heavy Metals by Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)
Objective: To determine the concentration of trace heavy metal impurities (e.g., Pb, Fe) in this compound.
Methodology:
-
Sample Preparation:
-
In a clean, inert container, accurately weigh the this compound sample.
-
Dilute the sample with high-purity deionized water. A dilution factor of at least 100 is recommended to minimize matrix effects.[13]
-
Acidify the diluted sample with trace-metal grade nitric acid to a final concentration of 1-2%.[18]
-
Add an internal standard solution to all samples, blanks, and standards.
-
-
Instrumental Analysis:
-
Aspirate the prepared solutions into the ICP-MS.[19]
-
Analyze for the target metals using the instrument's quantitative analysis mode.
-
Use a calibration curve prepared from certified reference materials in a matrix matched to the samples.
-
Logical Workflow for Impurity Identification:
References
- 1. Hydroiodic acid - Wikipedia [en.wikipedia.org]
- 2. Ion Chromatograph Common problems [en.sheng-han.com]
- 3. drawellanalytical.com [drawellanalytical.com]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. Matrix-effect observations in inductively coupled plasma mass spectrometry - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 6. s27415.pcdn.co [s27415.pcdn.co]
- 7. This compound No stabilizer, ACS reagent, 55 10034-85-2 [sigmaaldrich.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. This compound, ACS, 55-58% 50 mL | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 10. exsyncorp.com [exsyncorp.com]
- 11. usptechnologies.com [usptechnologies.com]
- 12. kfs.edu.eg [kfs.edu.eg]
- 13. ICP-MS Sample Preparation | Thermo Fisher Scientific - TW [thermofisher.com]
- 14. data.neonscience.org [data.neonscience.org]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. uwlab.soils.wisc.edu [uwlab.soils.wisc.edu]
- 17. hess.copernicus.org [hess.copernicus.org]
- 18. pharmtech.com [pharmtech.com]
- 19. sartorius.com [sartorius.com]
Technical Support Center: High-Purity Hydriodic Acid Distillation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to refine the distillation process for high-purity hydriodic acid (HI).
Frequently Asked Questions (FAQs)
Q1: What is the azeotropic boiling point of this compound, and why is it significant?
A1: this compound forms a negative azeotrope with water.[1][2] The azeotropic mixture contains approximately 57% this compound by weight and has a constant boiling point of about 127°C at atmospheric pressure.[1][3] This is significant because simple distillation cannot separate the components of an azeotropic mixture further.[2] Therefore, to obtain a concentration higher than 57%, specialized techniques like azeotropic or extractive distillation would be required. For most applications requiring high-purity aqueous HI, distillation to the azeotrope is the primary purification step.
Q2: My this compound is yellow/brown. What causes this discoloration, and how can I fix it?
A2: The yellow or brown color in this compound is due to the presence of free iodine (I₂).[1] This occurs because this compound is unstable and can be oxidized by atmospheric oxygen, a process that is accelerated by light.[1][4]
To remove the color, you can add a small amount of a reducing agent, such as hypophosphorous acid (H₃PO₂) or sodium hypophosphite, which will convert the free iodine back to iodide ions.[1][5] Another method involves passing the acid through a column containing copper powder, which reacts with and removes the free iodine.[6][7]
Q3: What are the most common impurities in technical-grade this compound?
A3: Common impurities in technical-grade this compound can include:
-
Free iodine (I₂): Results from oxidation of the acid.[1]
-
Sulfur: Can be a byproduct of synthesis methods involving hydrogen sulfide.[6]
-
Metal ions: Can be introduced from raw materials or equipment.[6][7]
-
Phosphorus compounds: May be present if the HI was synthesized using phosphorus-based reagents.[8]
Q4: How can I improve the stability and shelf-life of my purified this compound?
A4: To improve stability and prolong shelf-life, purified this compound should be stored in a cool, dark place in a tightly sealed, opaque container to protect it from light and air.[4] The addition of a stabilizer, such as a small amount of hypophosphorous acid (<1.5%), is also a common practice to inhibit oxidation.[9][10]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Yellow or Brown Distillate | 1. Oxidation during distillation: The distillation setup may be allowing air to enter, or the prolonged heating is causing decomposition. 2. Insufficient stabilizer: The amount of hypophosphorous acid or other reducing agent added before distillation may not be enough to counteract the formation of free iodine. | 1. Ensure all joints in your distillation apparatus are well-sealed. Consider performing the distillation under an inert atmosphere (e.g., nitrogen or argon). 2. Add a small amount of hypophosphorous acid to the distillation flask before heating.[1] |
| Low Purity of Distillate | 1. Inefficient fractional distillation: The distillation column may not have enough theoretical plates to effectively separate the HI from less volatile impurities. 2. "Bumping" or splashing: Vigorous, uneven boiling can carry non-volatile impurities into the condenser. 3. Contaminated collection flask: The receiving vessel may not have been properly cleaned. | 1. Use a packed distillation column to increase the surface area for vapor-liquid equilibrium. 2. Use boiling chips or a magnetic stirrer to ensure smooth boiling. Control the heating rate to avoid bumping. 3. Thoroughly clean and dry all glassware before use. |
| Pressure Fluctuations in the Column | 1. Flooding: The vapor flow rate is too high, preventing the liquid from flowing down the column.[11][12] 2. Weeping: The vapor flow rate is too low, causing liquid to leak through the perforations in the trays instead of flowing across them.[12] 3. Blockage: There may be a blockage in the condenser or the take-off line. | 1. Reduce the heating rate to decrease the vapor velocity.[13] 2. Increase the heating rate to increase the vapor velocity.[12] 3. Turn off the heat, allow the apparatus to cool, and then inspect for any obstructions. |
| Low Yield of Distillate | 1. Premature collection: The collection of the distillate may have been started before the azeotropic temperature was reached. 2. Leaks in the system: Vapors may be escaping from poorly sealed joints. 3. Excessive hold-up: A significant amount of liquid may be adhering to the surfaces within the distillation column and packing. | 1. Monitor the temperature at the still head closely and only begin collecting the fraction that boils at a constant temperature, corresponding to the azeotrope (around 127°C). The recommended collection range is typically 125.5-126.5°C.[3] 2. Check all connections and seals for leaks before and during the distillation. 3. Ensure the column is vertical to promote efficient draining. After the distillation, allow the column to cool completely to allow the hold-up to drain. |
Quantitative Data Summary
The following tables summarize key quantitative data for the distillation of high-purity this compound.
Table 1: Physical Properties and Distillation Parameters
| Parameter | Value | Reference(s) |
| Azeotropic Concentration with Water | ~57% w/w HI | [1] |
| Azeotropic Boiling Point | ~127 °C | [1][3] |
| Recommended Collection Temperature Range | 125.5 - 126.5 °C | [3] |
| Density of 57% HI Solution | ~1.70 g/mL | [1] |
Table 2: Purity Levels from Different Purification Methods
| Purification Method | Achieved Purity/Impurity Level | Reference(s) |
| Distillation following H₂S reduction | 90% yield of 57% HI | [3] |
| Distillation with hypophosphorous acid stabilization | >99% purity | [14] |
| Copper powder and mesoporous silicon dioxide treatment | Iodine < 0.1 ppm, Copper < 1.0 ppm | [7][15] |
| Red phosphorus synthesis followed by distillation | >98% purity | [9] |
Experimental Protocols
Protocol 1: Purification of this compound by Distillation
This protocol describes the general procedure for purifying technical-grade this compound by distillation to obtain the azeotropic mixture.
Materials:
-
Technical-grade this compound (e.g., 47% or 57%)
-
Hypophosphorous acid (50% solution) or sodium hypophosphite
-
Boiling chips or magnetic stir bar
-
Round-bottom flask
-
Packed distillation column (e.g., Vigreux or packed with Raschig rings)
-
Distillation head with thermometer
-
Condenser
-
Receiving flask
-
Heating mantle
-
Inert gas source (optional)
Procedure:
-
Preparation: Assemble the distillation apparatus in a fume hood. Ensure all glassware is clean and dry.
-
Charging the Flask: Fill the round-bottom flask to no more than two-thirds of its volume with the technical-grade this compound.[1]
-
Stabilization: If the acid is discolored, add a few drops of hypophosphorous acid or a small amount of sodium hypophosphite to the flask until the color disappears.[1] This step reduces any free iodine back to iodide.
-
Smooth Boiling: Add boiling chips or a magnetic stir bar to the flask.
-
Distillation:
-
Begin heating the flask gently with the heating mantle.
-
If using an inert atmosphere, start a slow stream of nitrogen or argon through the system.
-
Monitor the temperature at the distillation head. Discard the initial fraction that distills below the azeotropic boiling point.
-
Collect the fraction that distills at a constant temperature of approximately 125.5-126.5°C.[3] This is the high-purity azeotropic this compound.
-
-
Shutdown and Storage:
-
Stop the distillation when the temperature begins to rise above the azeotropic point or when only a small amount of residue remains in the flask.
-
Allow the apparatus to cool completely before disassembling.
-
Transfer the purified this compound to a clean, dry, amber glass bottle. Add a very small amount of hypophosphorous acid as a stabilizer for long-term storage. Seal the bottle tightly and store it in a cool, dark place.
-
Protocol 2: Removal of Free Iodine with Copper
This protocol is a pre-treatment step to be used before distillation if the starting material is heavily contaminated with free iodine.
Materials:
-
Technical-grade this compound
-
Copper powder
-
Glass column or tube
-
Glass wool
Procedure:
-
Column Preparation: Place a plug of glass wool at the bottom of a glass column. Fill the column with copper powder.
-
Acid Treatment: Slowly pass the discolored this compound through the copper-packed column.[6] The copper will react with the free iodine, and the acid emerging from the column should be colorless.
-
Collection: Collect the decolorized acid. This acid can then be distilled according to Protocol 1 to remove other impurities and achieve azeotropic concentration.
Visualizations
Caption: Experimental Workflow for this compound Purification.
Caption: Troubleshooting Decision Tree for HI Distillation.
References
- 1. Page loading... [guidechem.com]
- 2. DOT Language | Graphviz [graphviz.org]
- 3. Hydrogen Iodide Gas and 57% aqueous this compound - [www.rhodium.ws] [chemistry.mdma.ch]
- 4. ufdcimages.uflib.ufl.edu [ufdcimages.uflib.ufl.edu]
- 5. atamankimya.com [atamankimya.com]
- 6. youtube.com [youtube.com]
- 7. CN102249190A - Method for purifying hydroiodic acid - Google Patents [patents.google.com]
- 8. chemistry.mdma.ch [chemistry.mdma.ch]
- 9. CN103523753A - Method of preparing high-purity hydroiodic acid from iodine-containing solution - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. klmtechgroup.com [klmtechgroup.com]
- 12. Distillation Column Troubleshooting: Flooding, Weeping, And Tray Damage [eureka.patsnap.com]
- 13. youtube.com [youtube.com]
- 14. CN102674253A - Preparation method of hydroiodic acid - Google Patents [patents.google.com]
- 15. CN102249190B - Method for purifying hydroiodic acid - Google Patents [patents.google.com]
Validation & Comparative
Comparative study of hydriodic acid vs. hydrobromic acid for ether cleavage.
For researchers, scientists, and drug development professionals, the cleavage of ethers is a fundamental transformation in organic synthesis. The choice of reagent for this process is critical to achieving desired outcomes. This guide provides a detailed comparison of two of the most common reagents used for ether cleavage: hydriodic acid (HI) and hydrobromic acid (HBr), supported by experimental data and protocols.
The acidic cleavage of ethers is a well-established method for dealkylation, often employed in the synthesis of phenols and alcohols. Both this compound and hydrobromic acid are effective reagents for this transformation, typically proceeding through a nucleophilic substitution mechanism. The reaction is initiated by the protonation of the ether oxygen, forming a good leaving group, which is subsequently displaced by the halide ion.[1][2]
Performance Comparison: HI vs. HBr
The primary distinction between the efficacy of this compound and hydrobromic acid in ether cleavage lies in the nucleophilicity of the corresponding halide ions. The iodide ion (I⁻) is a stronger nucleophile than the bromide ion (Br⁻), which generally leads to faster reaction rates with this compound.[2][3] Consequently, HI is often considered the more reactive agent for ether cleavage.[2]
While direct, side-by-side quantitative comparisons of yields and reaction times under identical conditions are not extensively documented in readily available literature, the general consensus in the chemical community, supported by qualitative observations, favors HI for its higher reactivity. However, HBr remains a widely used and effective reagent, particularly when selectivity or milder conditions are a consideration.
Below is a summary of typical observations for the cleavage of common ethers with both acids, gleaned from various sources.
| Ether Substrate | Reagent | Typical Reaction Conditions | Products | Reported Yield | Reference |
| Anisole | HI (57%) | Reflux | Phenol, Methyl iodide | High | [4] |
| Anisole | HBr (48%) | Reflux in acetic acid | Phenol, Methyl bromide | Good to High | [5] |
| Diethyl ether | HI (excess) | Heating | Ethyl iodide | Good | [6] |
| Diethyl ether | HBr (excess) | Heating | Ethyl bromide | Good | [7] |
| Tetrahydrofuran (THF) | HI (generated in situ from KI and H₃PO₄) | Reflux | 1,4-Diiodobutane | Good | [6] |
| tert-Butyl methyl ether | HI | Milder conditions (lower temp.) | tert-Butyl iodide, Methanol | High | [1] |
Note: "High" and "Good" are qualitative descriptors based on the literature and specific quantitative values can vary significantly based on the exact reaction conditions and substrate.
Mechanistic Pathways
The mechanism of ether cleavage with hydrohalic acids is highly dependent on the structure of the ether substrates.[1]
-
SN2 Mechanism: For ethers with methyl or primary alkyl groups, the reaction proceeds via an SN2 pathway. The halide nucleophile attacks the less sterically hindered carbon atom.[8]
-
SN1 Mechanism: For ethers with tertiary, benzylic, or allylic groups, the cleavage occurs through an SN1 mechanism. This is due to the ability of these substrates to form stable carbocation intermediates.[8]
Aryl ethers, such as anisole, are cleaved to yield a phenol and an alkyl halide. The cleavage of the aryl-oxygen bond is disfavored due to the high instability of the phenyl cation.[9]
Experimental Protocols
The following are representative experimental protocols for the cleavage of an aryl methyl ether using hydrobromic acid and a cyclic ether using this compound.
Protocol 1: Cleavage of an Aryl Methyl Ether with Hydrobromic Acid in Acetic Acid[5]
This procedure is a general method for the demethylation of aryl methyl ethers.
Materials:
-
Aryl methyl ether (1 equivalent)
-
48% Hydrobromic acid in acetic acid (volume as per scale of reaction)
-
Acetic acid (as solvent)
-
Sodium bicarbonate solution (saturated)
-
Ether or other suitable organic solvent for extraction
-
Anhydrous magnesium sulfate or sodium sulfate (for drying)
Procedure:
-
Dissolve the aryl methyl ether in a suitable amount of glacial acetic acid in a round-bottom flask equipped with a reflux condenser.
-
Add 48% hydrobromic acid to the solution.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
Carefully pour the reaction mixture into a beaker containing ice water.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether, ethyl acetate) three times.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the organic solution under reduced pressure to obtain the crude phenol product.
-
Purify the product by recrystallization or column chromatography as required.
Protocol 2: Cleavage of Tetrahydrofuran with this compound (Generated in situ)[6]
This method provides a route to 1,4-diiodobutane from THF.
Materials:
-
Tetrahydrofuran (THF) (1 equivalent)
-
Potassium iodide (KI) (excess)
-
Phosphoric acid (85% or 95%) (excess)
-
Sodium thiosulfate solution (dilute)
-
Ether or other suitable organic solvent for extraction
-
Anhydrous sodium sulfate (for drying)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a dropping funnel, add potassium iodide and phosphoric acid.
-
Heat the mixture with stirring.
-
Add tetrahydrofuran dropwise from the dropping funnel to the heated mixture.
-
After the addition is complete, continue to heat the mixture at reflux for the recommended time, monitoring the reaction by GC or TLC.
-
Allow the reaction mixture to cool to room temperature.
-
Add water to the flask and transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with diethyl ether.
-
Wash the combined organic extracts with a dilute aqueous solution of sodium thiosulfate to remove any residual iodine.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and remove the solvent by distillation.
-
Purify the resulting 1,4-diiodobutane by vacuum distillation.
Visualizing the Process
To better understand the underlying chemical processes and decision-making involved in ether cleavage, the following diagrams are provided.
Caption: General mechanisms for ether cleavage by HX (X = Br, I).
Caption: Decision workflow for selecting between HI and HBr.
Conclusion
Both this compound and hydrobromic acid are powerful reagents for the cleavage of ethers. The choice between them often comes down to a balance of reactivity, selectivity, and experimental convenience. This compound is generally the more reactive choice, leading to faster reaction times. Hydrobromic acid, while slightly less reactive, is also highly effective and may be preferred in cases where a milder reagent is desired or for specific substrate scopes. Researchers should consider the nature of their ether substrate to predict the likely reaction mechanism and choose the appropriate acid and reaction conditions to achieve their synthetic goals.
References
- 1. Reactions of Ethers-Ether Cleavage - Chemistry Steps [chemistrysteps.com]
- 2. readchemistry.com [readchemistry.com]
- 3. Why are HI and HBr more effective than HCl in cleaving ethers? (See Secti.. [askfilo.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. youtube.com [youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Ch24 : ArOR + HX -> ArOH + RX [chem.ucalgary.ca]
Boron tribromide (BBr3) as an alternative to hydriodic acid for demethylation.
For researchers, scientists, and drug development professionals, the selective cleavage of methyl ethers is a critical transformation in the synthesis of complex molecules. This guide provides an in-depth comparison of two common reagents for this purpose: boron tribromide (BBr3) and hydriodic acid (HI), offering a clear perspective on their respective performance, supported by experimental data and detailed protocols.
The demethylation of aryl methyl ethers is a fundamental reaction in organic synthesis, frequently employed to unmask a phenolic hydroxyl group which can be a key functionality for biological activity or a handle for further synthetic elaboration. The choice of demethylating agent is paramount and depends on the substrate's complexity, the presence of other functional groups, and the desired reaction conditions. Here, we compare the Lewis acid boron tribromide with the strong Brønsted acid this compound.
Performance Comparison: A Tale of Two Reagents
Boron tribromide has emerged as a superior reagent for the demethylation of aryl methyl ethers, primarily due to its ability to effect the transformation under significantly milder conditions than this compound.[1] While HI typically requires high temperatures, often at reflux, BBr3 can efficiently cleave methyl ethers at or even below room temperature.[1] This difference in reactivity translates to a broader functional group tolerance for BBr3, making it the reagent of choice for complex molecules.
This compound, and similarly hydrobromic acid, are powerful but often indiscriminate reagents. The harsh, high-temperature conditions required for demethylation with HI can lead to undesired side reactions and are incompatible with sensitive functional groups.[2] In contrast, BBr3 exhibits excellent chemoselectivity, leaving many common functional groups intact.[2]
Quantitative Data Summary
The following table summarizes the performance of BBr3 and HI in the demethylation of various aryl methyl ethers, with data compiled from multiple sources. It is important to note that the reaction conditions are not always directly comparable as they represent optimized procedures for each reagent.
| Substrate | Reagent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Anisole | BBr3 | Room Temp | 18 h | ~75% | ResearchGate |
| 4-Methoxybenzoic acid | BBr3 | Room Temp | 24 h | 67% | Tetrahedron |
| 3,4-Dimethoxybenzoic acid | BBr3 | -80 to Room Temp | - | 67% | Tetrahedron |
| Codeine | BBr3 | Room Temp | 1 h | High | MDPI |
| 2-Iodo-3,5-dimethoxybenzaldehyde | BBr3 | -78 to Room Temp | - | Low (with agglomeration issues) | ResearchGate |
| 4-Propylguaiacol | HBr (48% aq.) | 115 | 19 h | 94% | Green Chemistry |
| Guaiacol | HCl (in HPW) | 280 | 3 h | 89% | Green Chemistry |
Experimental Protocols
Demethylation using Boron Tribromide
This protocol is adapted from a procedure published in Organic Syntheses.
Materials:
-
Aryl methyl ether
-
Boron tribromide (BBr3)
-
Dichloromethane (DCM), anhydrous
-
Methanol
-
Water
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO3), saturated aqueous solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Standard laboratory glassware and workup equipment
Procedure:
-
Dissolve the aryl methyl ether in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to the desired temperature (typically between -78 °C and 0 °C) using an appropriate cooling bath.
-
Slowly add a solution of boron tribromide in dichloromethane (typically 1 M) to the stirred solution of the substrate. The amount of BBr3 used is generally 1 to 1.5 equivalents per methoxy group.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for the required time (monitored by TLC or LC-MS).
-
Upon completion, cool the reaction mixture again to 0 °C and cautiously quench the excess BBr3 by the slow addition of methanol.
-
Remove the solvent under reduced pressure.
-
Add water to the residue and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by a suitable method, such as recrystallization or column chromatography.
Demethylation using this compound (General Procedure)
This is a general procedure as specific conditions can vary significantly based on the substrate.
Materials:
-
Aryl methyl ether
-
This compound (HI), typically 47-57% in water, or Hydrobromic acid (HBr), 48% in water.
-
Acetic acid (optional, as a co-solvent)
-
Standard laboratory glassware for reflux and workup
Procedure:
-
Place the aryl methyl ether in a round-bottom flask equipped with a reflux condenser.
-
Add an excess of concentrated this compound (or hydrobromic acid). Acetic acid can be added as a co-solvent if the substrate has poor solubility in the aqueous acid.
-
Heat the reaction mixture to reflux and maintain the temperature for several hours to overnight. The reaction progress should be monitored by a suitable technique (e.g., TLC or GC-MS).
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the reaction mixture into a beaker containing ice water to precipitate the product.
-
Collect the solid product by filtration. If the product is an oil, extract it with a suitable organic solvent.
-
Wash the collected product or organic extract thoroughly with water to remove any remaining acid.
-
Further purification can be achieved by recrystallization or column chromatography.
Reaction Mechanisms and Visualizations
The distinct mechanisms of action for BBr3 and HI underlie their differing reactivity and selectivity.
Boron Tribromide Demethylation Workflow
Boron tribromide, a strong Lewis acid, initiates demethylation by coordinating to the ether oxygen. This coordination activates the ether for nucleophilic attack by a bromide ion at the methyl group.
Caption: BBr3 Demethylation Workflow.
This compound Demethylation Workflow
This compound, a strong Brønsted acid, protonates the ether oxygen, making it a good leaving group (an alcohol). The iodide ion then acts as a nucleophile to displace the alcohol in an SN2 reaction.
Caption: HI Demethylation Workflow.
Conclusion: Making the Right Choice
For the demethylation of aryl methyl ethers, boron tribromide generally stands out as the more versatile and selective reagent. Its ability to function effectively under mild conditions preserves sensitive functional groups and often leads to higher yields with cleaner reaction profiles. This compound remains a potent, classical reagent for demethylation, particularly for simple and robust substrates where harsh conditions are not a concern. The choice between these two reagents will ultimately be dictated by the specific requirements of the synthesis, with a strong consideration for the overall chemical architecture of the molecule of interest.
References
Comparing the efficacy of different reducing agents vs. hydriodic acid.
For researchers, scientists, and drug development professionals, the selection of an appropriate reducing agent is a critical decision in the synthesis of target molecules. This guide provides an objective comparison of the efficacy of various common reducing agents against hydriodic acid, supported by experimental data and detailed protocols. The choice of reductant can significantly impact reaction efficiency, selectivity, and functional group compatibility.
This compound (HI) is a potent reducing agent, particularly effective for the deoxygenation of certain functional groups. However, its strong acidity and potential for side reactions necessitate a careful evaluation against other available methods. This comparison will focus on the reduction of three key functional groups: carbonyls (ketones), nitro groups, and alcohols.
Reduction of Carbonyl Compounds: A Tale of Three Mechanisms
The reduction of ketones to methylene groups is a fundamental transformation in organic synthesis. Here, we compare the efficacy of this compound with two classic named reactions, the Clemmensen and Wolff-Kishner reductions, for the reduction of acetophenone to ethylbenzene.
| Reducing Agent | Substrate | Product | Yield (%) | Reaction Conditions | Reference |
| This compound / Red Phosphorus | Acetophenone | Ethylbenzene | Not specified | Heating with HI and red phosphorus | [1] |
| Clemmensen Reduction (Zn(Hg), HCl) | Acetophenone | Ethylbenzene | Not specified | Zinc amalgam and concentrated hydrochloric acid, heated under reflux. | [2] |
| Wolff-Kishner Reduction (N₂H₄, KOH) | Acetophenone | Ethylbenzene | 83 | Hydrazine hydrate, KOH, diethylene glycol, 210°C. | [3] |
Key Insights:
-
This compound is a powerful reducing agent for carbonyls, though specific yield data for direct comparison can be scarce in contemporary literature.[1] Its primary historical application has been in the reduction of alcohols and in specific, often forceful, reductions.
-
The Clemmensen reduction is performed under strongly acidic conditions and is particularly effective for aryl-alkyl ketones.[2][4] However, it is not suitable for acid-sensitive substrates.
-
The Wolff-Kishner reduction is conducted in a strongly basic medium, making it a complementary method to the Clemmensen reduction for base-stable, acid-sensitive compounds.[3][5] The Huang-Minlon modification improves yields and shortens reaction times.[6]
Reduction of Nitro Groups: A Versatile Transformation
The reduction of nitroarenes to anilines is a crucial step in the synthesis of many pharmaceuticals and dyes. This section compares this compound with the widely used catalytic hydrogenation method for the reduction of nitrobenzene.
| Reducing Agent | Substrate | Product | Yield (%) | Reaction Conditions | Reference |
| This compound | Nitroarenes | Anilines | Good to excellent | 57% aq. HI, microwave irradiation or heating. | [7] |
| Catalytic Hydrogenation (H₂/Pd-C) | Nitrobenzene | Aniline | >99 | H₂, Pd/C catalyst, methanol or isopropanol solvent. | [8] |
| Catalytic Hydrogenation (H₂/Pd-Ni/γ-Al₂O₃) | Nitrobenzene | Aniline | ~100 | H₂, Pd-Ni/γ-Al₂O₃ catalyst, low temperature and normal pressure. | [9] |
Key Insights:
-
This compound offers a convenient method for the reduction of nitro groups to amines, with the advantage of not affecting other reducible groups like nitriles and ketones under certain conditions.[7]
-
Catalytic hydrogenation with palladium on carbon (Pd/C) is a highly efficient and clean method for nitro group reduction, often providing near-quantitative yields.[8] However, it can also reduce other functional groups such as alkenes and alkynes.
-
Novel catalysts, such as palladium-nickel alloys on alumina, demonstrate exceptional activity and selectivity for nitrobenzene hydrogenation under mild conditions.[9]
Reduction of Alcohols: Deoxygenation Strategies
The removal of a hydroxyl group is a key transformation in the synthesis of many organic molecules. Here, we examine the efficacy of this compound in the reduction of benzylic alcohols and compare it conceptually to other multi-step methods.
| Reducing Agent | Substrate | Product | Yield (%) | Reaction Conditions | Reference |
| This compound / Red Phosphorus | 1-Phenylethanol | Ethylbenzene | 92 | aq. HI (57%), red phosphorus, toluene, reflux 0.5 h. | [10][11] |
| This compound / Red Phosphorus | Benzyl alcohol | Toluene | 85 | aq. HI (57%), red phosphorus, toluene, reflux 2 h. | [10][11] |
Key Insights:
-
This compound in conjunction with red phosphorus is highly effective for the reduction of benzylic alcohols to the corresponding alkanes.[10][11] The use of a biphasic toluene-water medium allows for milder reaction conditions and good to high yields.[12] This method shows good functional group tolerance for keto, ester, amide, and ether groups.[10][13]
-
Other methods for alcohol deoxygenation, such as conversion to a tosylate followed by reduction with a hydride reagent (e.g., LiAlH₄), or the Barton-McCombie reaction, are multi-step processes but offer high functional group tolerance.
Experimental Protocols
Reduction of a Benzylic Alcohol with this compound
This protocol is adapted from the work of Brem et al.[10]
Procedure:
-
The benzylic alcohol (1 mmol, 1 equiv) is dissolved in 4 mL of toluene in a reaction vessel equipped with a reflux condenser.
-
Red phosphorus (0.4 equiv) is added to the solution.
-
Aqueous this compound (57% w/w; 3.0 mmol, 3 equiv) is added, and the reaction mixture is heated to reflux.
-
The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the reaction is cooled to room temperature and quenched by the addition of a 10% (w/w) aqueous solution of Na₂SO₃ (10 mL).
-
The organic layer is separated, and the aqueous layer is extracted with toluene.
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and the solvent is removed under reduced pressure to yield the crude product, which can be further purified by column chromatography if necessary.
Wolff-Kishner Reduction of Acetophenone
This is a general procedure based on the Huang-Minlon modification.[6]
Procedure:
-
To a flask equipped with a reflux condenser, add acetophenone (1 equiv), diethylene glycol (as solvent), and an excess of hydrazine hydrate (e.g., 3-5 equiv).
-
Heat the mixture to reflux for 1 hour to form the hydrazone.
-
Cool the mixture slightly and add a strong base, such as potassium hydroxide pellets (e.g., 3-5 equiv).
-
Replace the reflux condenser with a distillation head and heat the mixture to distill off water and excess hydrazine, allowing the reaction temperature to rise to approximately 200°C.
-
Once the temperature reaches ~200°C, replace the distillation head with a reflux condenser and maintain the reflux for 3-4 hours, or until the evolution of nitrogen gas ceases.
-
Cool the reaction mixture to room temperature, dilute with water, and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the combined organic extracts with water and brine, dry over a suitable drying agent (e.g., MgSO₄ or Na₂SO₄), and remove the solvent under reduced pressure. The crude product can be purified by distillation or chromatography.
Catalytic Hydrogenation of Nitrobenzene
This is a general procedure for catalytic hydrogenation using palladium on carbon.
Procedure:
-
In a hydrogenation flask, dissolve nitrobenzene (1.0 eq) in a suitable solvent (e.g., ethanol, ethyl acetate, or methanol).
-
Carefully add 10% Palladium on Carbon (Pd/C) catalyst (typically 1-5 mol%).
-
The flask is connected to a hydrogen source (e.g., a balloon or a hydrogenation apparatus).
-
The atmosphere in the flask is replaced with hydrogen by evacuating and refilling with hydrogen several times.
-
The reaction mixture is stirred vigorously under a hydrogen atmosphere at room temperature and atmospheric pressure (or slightly elevated pressure).
-
The progress of the reaction is monitored by TLC or GC.
-
Upon completion, the catalyst is removed by filtration through a pad of Celite®.
-
The filtrate is concentrated under reduced pressure to afford the aniline product.
Visualizing Reaction Pathways and Workflows
General Workflow for a Reduction Reaction
Caption: A generalized experimental workflow for a chemical reduction.
Mechanism of Hydrazone Formation in Wolff-Kishner Reduction
Caption: Initial step of the Wolff-Kishner reduction: hydrazone formation.
Decision Tree for Choosing a Carbonyl Reduction Methoddot
References
- 1. HI/P reduction - Sciencemadness Wiki [sciencemadness.org]
- 2. Clemmensen reduction [unacademy.com]
- 3. grokipedia.com [grokipedia.com]
- 4. Clemmensen Reduction [organic-chemistry.org]
- 5. Clemmensen and Wolff Kishner Reductions: Mechanisms & Differences [vedantu.com]
- 6. chemistry.mdma.ch [chemistry.mdma.ch]
- 7. Reduction of the Nitro Group to Amine by Hydroiodic Acid to Synthesize o-Aminophenol Derivatives as Putative Degradative Markers of Neuromelanin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Reduction of benzylic alcohols and α-hydroxycarbonyl compounds by this compound in a biphasic reaction medium - PMC [pmc.ncbi.nlm.nih.gov]
- 12. beilstein-journals.org [beilstein-journals.org]
- 13. Reduction of benzylic alcohols and α-hydroxycarbonyl compounds by this compound in a biphasic reaction medium - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Product Formation Validation in HI-Catalyzed Reactions: NMR vs. Alternatives
For researchers, scientists, and drug development professionals, the accurate validation of product formation in chemical reactions is paramount. In the realm of hydroiodic acid (HI)-catalyzed reactions, Nuclear Magnetic Resonance (NMR) spectroscopy emerges as a powerful tool for real-time monitoring and quantitative analysis. This guide provides an objective comparison of NMR with alternative analytical techniques, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate method for your research needs.
Nuclear Magnetic Resonance (NMR) spectroscopy stands out for its ability to provide detailed structural information and quantitative data without the need for extensive calibration, making it a valuable asset in monitoring the progress of HI-catalyzed reactions and confirming the identity of products.[1] Its non-destructive nature allows for the analysis of reaction mixtures over time, offering insights into reaction kinetics and the formation of intermediates.
Comparative Analysis: NMR vs. Chromatographic and Spectroscopic Techniques
To provide a clear comparison, the following table summarizes the performance of NMR against common alternatives—Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and in-situ Fourier-Transform Infrared (FTIR) spectroscopy—in the context of validating product formation in HI-catalyzed reactions.
| Feature | NMR Spectroscopy | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) | In-situ FTIR Spectroscopy |
| Principle | Measures the magnetic properties of atomic nuclei to provide detailed structural and quantitative information. | Separates volatile compounds based on their boiling points and partitioning between a stationary and mobile phase, followed by mass-based detection.[2] | Separates compounds based on their affinity for a stationary phase and a liquid mobile phase. | Measures the absorption of infrared radiation by molecules to identify functional groups.[3] |
| Quantitative Analysis | Inherently quantitative; signal intensity is directly proportional to the number of nuclei.[1] | Requires calibration with standards for accurate quantification.[4] | Requires calibration with standards for accurate quantification.[5] | Can be quantitative with calibration, but often used for qualitative monitoring of functional group changes.[6] |
| Structural Information | Provides detailed structural elucidation of molecules in solution.[1] | Provides mass fragmentation patterns, aiding in structural identification.[2] | Limited structural information from retention time alone; often coupled with MS for better identification. | Provides information about the presence or absence of specific functional groups.[3] |
| In-situ Monitoring | Well-suited for in-situ and online monitoring of reactions. | Possible with specialized setups, but less common for liquid-phase reactions.[7] | Online monitoring is possible but can be complex to set up. | Excellent for real-time, in-situ monitoring of reaction progress.[8] |
| Sample Preparation | Minimal sample preparation; often requires only dissolution in a deuterated solvent. | Often requires derivatization for non-volatile compounds; sample must be volatile.[9] | Sample must be soluble in the mobile phase and filtered. | No sample preparation required for in-situ probes.[3] |
| Sensitivity | Generally lower sensitivity compared to MS-based methods.[2] | High sensitivity, capable of detecting trace amounts of volatile compounds.[10] | High sensitivity, particularly with UV or MS detectors. | Sensitivity depends on the specific functional group and concentration. |
| Limitations | Lower sensitivity, potential for signal overlap in complex mixtures.[2] | Limited to volatile and thermally stable compounds; potential for sample degradation in the injector.[4] | Co-elution of compounds can complicate analysis; requires suitable chromophores for UV detection. | Provides functional group information, not complete structural determination; water absorption can be problematic. |
Experimental Protocols
To illustrate the practical application of these techniques, detailed methodologies for a representative HI-catalyzed reaction, such as an esterification, are provided below.
NMR Spectroscopy: Validation of HI-Catalyzed Esterification
This protocol outlines the steps for monitoring the esterification of oleic acid with methanol, catalyzed by HI, using ¹H NMR.
1. Reaction Setup:
-
In a round-bottom flask, combine oleic acid (1 equivalent), methanol (10 equivalents), and a catalytic amount of hydroiodic acid (e.g., 5 mol%).
-
Heat the reaction mixture at a specified temperature (e.g., 60 °C) with stirring.
2. Sample Preparation for NMR Analysis:
-
At designated time points, withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.
-
Immediately quench the reaction by diluting the aliquot in a vial containing 0.5 mL of deuterated chloroform (CDCl₃) with a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene). The CDCl₃ will dilute the catalyst and stop the reaction.[11]
-
Vortex the sample to ensure homogeneity.
-
Transfer the solution to a 5 mm NMR tube.
3. ¹H NMR Data Acquisition:
-
Acquire ¹H NMR spectra at a specific frequency (e.g., 400 MHz).
-
Use standard acquisition parameters, ensuring a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons of interest to ensure accurate integration. A typical D1 of 5-10 seconds is a good starting point.
-
Collect a sufficient number of scans to achieve a good signal-to-noise ratio (S/N > 100:1 for quantitative analysis).
4. Data Analysis:
-
Process the spectra using appropriate software (e.g., MestReNova, TopSpin).
-
Integrate the characteristic signals for the reactant (e.g., olefinic protons of oleic acid at ~5.34 ppm) and the product (e.g., methoxy protons of the methyl oleate at ~3.67 ppm).[12]
-
Calculate the conversion and yield by comparing the integral of the product signal to the integral of the reactant signal or the internal standard.
Alternative Method: GC-MS Analysis
1. Sample Preparation:
-
At designated time points, withdraw an aliquot from the reaction mixture.
-
Quench the reaction by adding a neutralizing agent (e.g., a solution of sodium bicarbonate).
-
Extract the organic components with a suitable solvent (e.g., hexane).
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
If necessary, derivatize the fatty acids to their more volatile methyl esters (though in this case, the product is already the methyl ester).
2. GC-MS Analysis:
-
Inject the prepared sample into a GC-MS system equipped with a suitable capillary column (e.g., DB-5ms).
-
Use a temperature program to separate the components. For example, start at 100 °C, ramp to 250 °C at 10 °C/min, and hold for 5 minutes.
-
The mass spectrometer will provide mass spectra of the eluting compounds, allowing for their identification by comparison with a library or known standards.
-
Quantification is achieved by creating a calibration curve with standards of known concentrations.
Alternative Method: HPLC Analysis
1. Sample Preparation:
-
Withdraw an aliquot from the reaction mixture and quench the reaction as described for GC-MS.
-
Dilute the sample with the mobile phase to a suitable concentration.
-
Filter the sample through a 0.45 µm syringe filter before injection.
2. HPLC Analysis:
-
Inject the sample into an HPLC system equipped with a C18 column.
-
Use a suitable mobile phase, for example, a gradient of acetonitrile and water.
-
Detect the eluting compounds using a UV detector at an appropriate wavelength or an evaporative light scattering detector (ELSD) for compounds without a chromophore.
-
Quantify the product by comparing its peak area to a calibration curve prepared with standards.
Visualizing the Workflow
The following diagrams illustrate the logical flow of validating product formation using NMR and the decision-making process for choosing an appropriate analytical technique.
Conclusion
The choice of analytical technique for validating product formation in HI-catalyzed reactions depends on the specific requirements of the study. NMR spectroscopy offers a powerful, non-destructive, and quantitative method that provides rich structural information, making it ideal for detailed reaction monitoring and unambiguous product identification. While techniques like GC-MS and HPLC offer higher sensitivity for certain applications, they often require more extensive sample preparation and calibration. In-situ FTIR provides excellent real-time qualitative data on functional group changes. For a comprehensive understanding of reaction kinetics and mechanism in HI-catalyzed systems, a multi-technique approach, leveraging the strengths of each method, is often the most effective strategy. This guide provides the foundational knowledge for researchers to make informed decisions about the most suitable analytical tools for their specific research and development needs.
References
- 1. researchgate.net [researchgate.net]
- 2. biotecnologiaindustrial.fcen.uba.ar [biotecnologiaindustrial.fcen.uba.ar]
- 3. Catalytic studies using FTIR reaction cells - Specac Ltd [specac.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 7. In-situ analysis on heterogeneous catalysts - Specac Ltd [specac.com]
- 8. In Situ FTIR Reactor for Monitoring Gas-Phase Products during a (Photo)catalytic Reaction in the Liquid Phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Orthogonal Comparison of GC−MS and 1H NMR Spectroscopy for Short Chain Fatty Acid Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparison of GC-MS and NMR for metabolite profiling of rice subjected to submergence stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 12. Microwave-driven oleic acid esterification over chlorosulfonic acid-treated hydroxyapatite: synergism for intensified biodiesel production - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Quantitative Analysis of Reaction Kinetics: Hydriodic Acid vs. Direct Spectrophotometry
In the landscape of chemical kinetics, the precise determination of reaction rates is paramount for understanding reaction mechanisms, optimizing industrial processes, and advancing drug development. The "iodine clock" reaction, which utilizes hydriodic acid (HI) or, more commonly, a potassium iodide (KI) solution under acidic conditions, is a classic method for such quantitative analysis.[1][2] This guide provides a detailed comparison between the traditional iodine clock method and the more direct approach of continuous monitoring via UV-Visible spectrophotometry, offering researchers objective data to select the most suitable method for their needs.
Method 1: The Iodine Clock Reaction (Initial Rates Method)
The iodine clock reaction is a well-established technique used to determine the rate law of a reaction by measuring the time it takes for a visual endpoint to be reached.[3] This method is particularly famous for its dramatic and sudden color change from colorless to dark blue.[2][3] The underlying principle involves two competing reactions. The primary reaction slowly generates iodine (I₂), while a second, much faster reaction immediately consumes the iodine with a reagent like thiosulfate (S₂O₃²⁻).[2] Once the thiosulfate is completely consumed, the newly formed iodine reacts with a starch indicator to produce a distinct blue-black triiodide-starch complex.[2] The time taken for this color change to appear is inversely proportional to the initial rate of the reaction.
Key Reactions (Hydrogen Peroxide Variation):
-
Slow, Rate-Determining Step: H₂O₂(aq) + 2I⁻(aq) + 2H⁺(aq) → I₂(aq) + 2H₂O(l)[2]
-
Fast, Consumption Step: 2S₂O₃²⁻(aq) + I₂(aq) → S₄O₆²⁻(aq) + 2I⁻(aq)[2]
-
Indicator Reaction: I₂(aq) + Starch → Blue/Black Complex[3]
This protocol outlines the determination of the rate law for the reaction between hydrogen peroxide and iodide ions.
Materials:
-
Solution A: Potassium iodide (KI), Sodium thiosulfate (Na₂S₂O₃), Soluble starch[4]
-
Solution B: Hydrogen peroxide (H₂O₂), Buffer solution (e.g., acetic acid/sodium acetate)[4]
-
Deionized water
-
Beakers, graduated cylinders, volumetric flasks, stopwatch[4][5]
Procedure:
-
Prepare Stock Solutions:
-
Experimental Run:
-
Measure specific volumes of Solution A and deionized water into a beaker to vary the initial concentration of KI.
-
In a separate beaker, measure a fixed volume of Solution B.
-
Simultaneously pour the contents of both beakers into a third beaker and start the stopwatch immediately.[4]
-
Stir the mixture consistently.
-
Stop the stopwatch at the exact moment the solution abruptly turns dark blue.[1]
-
Record the elapsed time (Δt).
-
-
Data Analysis:
-
The initial rate is calculated based on the change in concentration of thiosulfate over the measured time. Rate ≈ (1/2) * [S₂O₃²⁻] / Δt.
-
Repeat the experiment multiple times, systematically varying the initial concentrations of H₂O₂ and I⁻ while keeping others constant.[3]
-
By comparing the initial rates from different runs, the order of the reaction with respect to each reactant can be determined, allowing for the construction of the overall rate law: Rate = k[H₂O₂]ˣ[I⁻]ʸ.[6]
-
Method 2: Direct UV-Visible Spectrophotometry
An alternative to the clock reaction is the direct, continuous monitoring of the reaction's progress using a UV-Visible spectrophotometer.[7] This method relies on Beer's Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species.[8] In the reaction involving iodide, the formation of the triiodide ion (I₃⁻, formed from I⁻ + I₂), which has a strong absorbance in the UV-Vis spectrum (~350 nm), can be tracked over time. By measuring the change in absorbance, one can directly calculate the change in concentration and thus the reaction rate.[9][10]
This protocol describes how to determine the rate law by continuously monitoring the formation of the triiodide ion.
Materials:
-
Potassium iodide (KI) solution
-
Hydrogen peroxide (H₂O₂) solution
-
Buffer solution
-
UV-Visible Spectrophotometer with a cuvette
-
Data acquisition software
Procedure:
-
Instrument Setup:
-
Set the spectrophotometer to the wavelength of maximum absorbance (λ_max) for the triiodide ion (I₃⁻).
-
Prepare a "blank" solution containing all reagents except the one that initiates the reaction (e.g., without H₂O₂) to zero the instrument.
-
-
Kinetic Run:
-
Pipette the reactant solutions (e.g., KI and buffer) into a cuvette.
-
Place the cuvette in the spectrophotometer.
-
Initiate the reaction by adding the final reactant (e.g., H₂O₂) and quickly mixing.
-
Immediately begin recording absorbance as a function of time using the data acquisition software.
-
-
Data Analysis:
-
The software will generate a plot of Absorbance vs. Time.
-
The initial rate is determined by calculating the slope of the tangent to the curve at t=0.[11]
-
Convert absorbance data to concentration using a previously determined molar absorptivity coefficient (ε) via Beer's Law (A = εcl).
-
Plot Concentration vs. Time, ln(Concentration) vs. Time, and 1/Concentration vs. Time to determine the order of the reaction with respect to the monitored species.[8] A linear plot indicates zero, first, or second order, respectively.
-
Repeat the experiment with different initial concentrations of reactants to determine the full rate law.
-
Quantitative Comparison of Methods
The choice between the iodine clock method and direct spectrophotometry depends on the specific experimental goals, available equipment, and the nature of the reaction being studied.
| Feature | Iodine Clock (Initial Rates) Method | Direct UV-Vis Spectrophotometry |
| Principle | Measures time for a fixed amount of product to form, indicated by a sudden color change.[3] | Continuously monitors the concentration of a chromophoric reactant or product via its light absorbance.[9] |
| Data Output | A single time point (Δt) per experiment.[11] | A continuous curve of Absorbance vs. Time.[9] |
| Equipment | Basic glassware, stopwatch, magnetic stirrer.[4] | UV-Visible Spectrophotometer, cuvettes, computer. |
| Analysis Type | Primarily the method of initial rates.[6] | Can determine initial rates, integrated rate laws, and pseudo-order conditions.[8] |
| Precision | Can be limited by human reaction time in starting/stopping the timer and visual acuity in judging the endpoint. | High precision, with data acquisition automated and independent of human timing reflexes. |
| Versatility | Limited to reactions that can be coupled to the iodine-thiosulfate system. | Applicable to any reaction involving a change in color or UV absorbance.[9][12] |
| Pros | - Low equipment cost- Excellent for educational demonstrations[1]- Conceptually straightforward for determining initial rates | - Provides a complete kinetic trace for the reaction- High accuracy and reproducibility- Non-invasive and allows for real-time monitoring[12]- Applicable to a wider range of reactions |
| Cons | - Only provides the initial rate, not the full kinetic profile- Assumes the rate is constant over the measured time interval[7]- The chemistry is complex, with multiple simultaneous reactions[2] | - Higher initial equipment cost- Requires a chromophoric species in the reaction- Potential for interference from other absorbing species |
Supporting Experimental Data Comparison
The table below presents hypothetical, yet typical, data for determining the reaction order with respect to the iodide ion [I⁻] for the reaction with H₂O₂, as might be obtained from both methods.
| Method | Trial | [I⁻]₀ (mol/L) | [H₂O₂]₀ (mol/L) | Observed Data | Calculated Initial Rate (mol L⁻¹s⁻¹) |
| Iodine Clock | 1 | 0.01 | 0.1 | Time (Δt) = 45 s | 1.11 x 10⁻⁵ |
| 2 | 0.02 | 0.1 | Time (Δt) = 22 s | 2.27 x 10⁻⁵ | |
| 3 | 0.03 | 0.1 | Time (Δt) = 15 s | 3.33 x 10⁻⁵ | |
| Spectrophotometry | 1 | 0.01 | 0.1 | Initial Slope = 0.0030 Abs/s | 1.11 x 10⁻⁵ |
| 2 | 0.02 | 0.1 | Initial Slope = 0.0061 Abs/s | 2.26 x 10⁻⁵ | |
| 3 | 0.03 | 0.1 | Initial Slope = 0.0090 Abs/s | 3.33 x 10⁻⁵ | |
| Note: Rate for the clock reaction is calculated assuming [S₂O₃²⁻] = 0.001 M. Rate for spectrophotometry is calculated assuming a molar absorptivity (ε) and path length (l) product of 270 L/mol. |
In both cases, the data show that as the concentration of [I⁻] is doubled (Trial 1 to 2), the initial rate approximately doubles, indicating the reaction is first order with respect to the iodide ion.
Conclusion
For researchers and professionals in drug development, the choice of kinetic analysis method is critical. The Iodine Clock method serves as a robust, cost-effective tool for determining initial rates and is particularly useful in educational settings or for preliminary investigations. However, its reliance on a coupled reaction system and manual timing can limit its precision and scope.
In contrast, Direct UV-Visible Spectrophotometry offers a more powerful and versatile approach. It provides high-quality, continuous data, allowing for a more thorough kinetic analysis, including the determination of integrated rate laws and the observation of complex kinetic behavior. For professionals requiring high accuracy, reproducibility, and a deeper mechanistic insight, direct spectrophotometry is the superior method for the quantitative analysis of reaction kinetics.
References
- 1. sciencebuddies.org [sciencebuddies.org]
- 2. Iodine clock reaction - Wikipedia [en.wikipedia.org]
- 3. bellevuecollege.edu [bellevuecollege.edu]
- 4. Iodine clock reaction demonstration method | Demonstration | RSC Education [edu.rsc.org]
- 5. mse.engineering.ucdavis.edu [mse.engineering.ucdavis.edu]
- 6. Khan Academy [khanacademy.org]
- 7. chemeducator.org [chemeducator.org]
- 8. Kinetics - Spectrometry Help [help.pasco.com]
- 9. rheolution.com [rheolution.com]
- 10. quora.com [quora.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. fiveable.me [fiveable.me]
A Head-to-Head Battle: Lewis Acids vs. Hydriodic Acid for Aryl Methyl Ether Cleavage
For researchers, scientists, and drug development professionals, the cleavage of aryl methyl ethers is a critical transformation in the synthesis of complex molecules. The choice of reagent for this deprotection step can significantly impact yield, functional group tolerance, and overall efficiency. This guide provides an objective comparison of common Lewis acids and hydriodic acid for this purpose, supported by experimental data and detailed protocols.
The dealkylation of aryl methyl ethers to their corresponding phenols is a fundamental reaction in organic synthesis, particularly in the modification of natural products and the preparation of pharmaceutical intermediates. Historically, Brønsted acids like this compound (HI) and hydrobromic acid (HBr) have been the reagents of choice. However, the often harsh conditions required can be incompatible with sensitive functional groups. This has led to the widespread adoption of Lewis acids, which can offer milder reaction conditions and greater selectivity. This guide will compare the performance of various Lewis acids, such as boron tribromide (BBr₃), aluminum chloride (AlCl₃), and others, against the classical this compound method.
Quantitative Comparison of Reagent Performance
The efficacy of different reagents for the cleavage of aryl methyl ethers can vary significantly depending on the substrate and reaction conditions. The following table summarizes experimental data from various studies to provide a comparative overview of yields and conditions for this important transformation.
| Reagent(s) | Substrate | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Lewis Acids | |||||
| BBr₃ | 2,2'-Di-iodo-5,5'-dimethoxybiphenyl | Room Temp. | Not Specified | 77 | [1] |
| BBr₃ | 3,3'-Dimethoxybiphenyl | Room Temp. | Not Specified | High | [1] |
| BBr₃ | Anisole | -78 to Room Temp. | Not Specified | High | [2] |
| AlCl₃/NaI | Eugenol | 15-35 | 2-18 | ~90 | |
| AlCl₃/NaI | 2-Formyl-1,4-dimethoxybenzene | Room Temp. | Not Specified | 84 | |
| AlCl₃/NaI | Methyl 2-anisate | Room Temp. | 1 | 68 | |
| AlCl₃/NaI | 3-Methoxyphenol | Room Temp. | Not Specified | 35 | |
| AlBr₃/NaI | Eugenol | Not Specified | Not Specified | Efficient | |
| This compound | |||||
| 57% HI | Aryl Methyl Ether (general) | 125 | 12 | Not Specified | [3] |
| HBr (aq) | 4-Propylguaiacol | 115 | 19 | 94 | |
| HBr/Phase Transfer Catalyst | Guaiacol | 105 | 6 | 78 | |
| HI (in situ from Iodocyclohexane) | Guaiacol | Reflux | 4 | 91 |
Reaction Mechanisms and Logical Workflows
The cleavage of aryl methyl ethers by Lewis acids and this compound proceeds through distinct mechanistic pathways. Understanding these pathways is crucial for predicting reactivity and potential side reactions.
Lewis Acid-Mediated Cleavage
Lewis acids activate the ether oxygen by coordination, making the methyl group more susceptible to nucleophilic attack. The reaction typically follows an Sₙ2 mechanism. One of the most potent and widely used Lewis acids for this transformation is boron tribromide (BBr₃).[2] Computational studies have shown that one equivalent of BBr₃ can cleave up to three equivalents of an aryl methyl ether like anisole.[2][4] The reaction is thought to proceed through the formation of a charged intermediate.[2][4][5]
This compound Cleavage
The classical method for aryl methyl ether cleavage involves heating with a strong Brønsted acid like this compound (HI). The reaction is initiated by protonation of the ether oxygen, forming a good leaving group (methanol). The iodide ion then acts as a nucleophile to attack the methyl group in an Sₙ2 displacement.[6][7] This method is effective but can require harsh conditions.[8]
Experimental Protocols
Detailed and reproducible experimental protocols are essential for success in the laboratory. Below are representative procedures for the cleavage of aryl methyl ethers using BBr₃, AlCl₃/NaI, and HI.
Protocol 1: Cleavage of an Aryl Methyl Ether using Boron Tribromide (BBr₃)
Materials:
-
Aryl methyl ether
-
Anhydrous dichloromethane (DCM)
-
Boron tribromide (1.0 M solution in DCM)
-
Methanol
-
Water
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
To a dry, nitrogen-flushed round-bottom flask containing a magnetic stir bar, add the aryl methyl ether.
-
Dissolve the starting material in anhydrous DCM (a concentration of 0.1 to 0.5 M is typical).
-
Cool the solution to the desired temperature (e.g., 0 °C or -78 °C) using an appropriate cooling bath.
-
Slowly add the BBr₃ solution (typically 1.1-1.5 equivalents per ether group) to the stirred solution of the ether via syringe. A white precipitate may form.
-
Allow the reaction mixture to stir at the chosen temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, carefully quench the reaction by the slow addition of methanol at the reaction temperature to react with any excess BBr₃.
-
Allow the mixture to warm to room temperature. Add water and transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with DCM (3x).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Cleavage of an o-Hydroxyphenyl Methyl Ether using Aluminum Chloride (AlCl₃) and Sodium Iodide (NaI)
Materials:
-
o-Hydroxyphenyl methyl ether (e.g., guaiacol derivative)
-
Anhydrous acetonitrile
-
Aluminum chloride (AlCl₃)
-
Sodium iodide (NaI)
-
1,3-Diisopropylcarbodiimide (DIC) or Calcium Oxide (CaO) (as acid scavenger for acid-labile groups)
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of the o-hydroxyphenyl methyl ether in anhydrous acetonitrile, add AlCl₃ (1.1-1.5 equivalents) and NaI (3 equivalents).
-
If the substrate contains acid-labile functional groups, add an acid scavenger such as DIC or CaO.
-
Stir the reaction mixture at room temperature or heat as required (e.g., 80 °C).
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and quench with 1 M HCl.
-
Extract the mixture with ethyl acetate (3x).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Protocol 3: Cleavage of an Aryl Methyl Ether using this compound (HI)
Materials:
-
Aryl methyl ether
-
This compound (57% aqueous solution)
-
Acetic anhydride (optional, as a scavenger for I₂)
-
Sodium thiosulfate solution (10%)
-
Diethyl ether or other suitable organic solvent
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Place the aryl methyl ether in a round-bottom flask equipped with a reflux condenser.
-
Add an excess of 57% aqueous this compound. For substrates prone to iodination, a small amount of a reducing agent like red phosphorus or hypophosphorous acid can be added.
-
Heat the mixture to reflux (typically 120-130 °C) for several hours.
-
Monitor the reaction by TLC.
-
After cooling to room temperature, carefully dilute the reaction mixture with water.
-
Extract the product with diethyl ether (3x).
-
Wash the combined organic layers with 10% sodium thiosulfate solution to remove any iodine, followed by saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by distillation, recrystallization, or column chromatography.
Conclusion
The choice between Lewis acids and this compound for the cleavage of aryl methyl ethers depends on the specific requirements of the synthesis. Lewis acids, particularly BBr₃, offer a powerful and often milder alternative to traditional Brønsted acids, with the ability to proceed at low temperatures and tolerate a wider range of functional groups. The AlCl₃/NaI system is particularly effective for substrates with ortho-coordinating groups. This compound remains a viable and cost-effective option, especially for robust substrates where harsh conditions are not a concern. Careful consideration of the substrate's functionalities, desired yield, and available resources will guide the synthetic chemist to the optimal reagent for this crucial deprotection step.
References
- 1. researchgate.net [researchgate.net]
- 2. Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Reddit - The heart of the internet [reddit.com]
Sodium Ethanethiolate vs. Hydriodic Acid: A Comparative Guide for Synthetic Chemistry
For researchers, scientists, and professionals in drug development, the selection of an appropriate reagent for demethylation and ether cleavage is a critical decision that can significantly impact reaction efficiency, selectivity, and overall yield. This guide provides an objective comparison of two common reagents used for this purpose: sodium ethanethiolate and hydriodic acid, supported by experimental data and protocols.
Introduction to the Reagents
Sodium Ethanethiolate (NaSEt) is the sodium salt of ethanethiol. It is a potent nucleophile, with the ethanethiolate anion (CH₃CH₂S⁻) readily participating in nucleophilic substitution reactions.[1][2] Its primary application in this context is the cleavage of ethers, particularly aryl methyl ethers, through an Sₙ2 mechanism.[1][2][3][4] Beyond ether cleavage, it is utilized in the synthesis of thioethers, cephalosporins, and various agrochemicals.[1][5][6]
This compound (HI) is a strong mineral acid, with a pKa around -10, making it one of the strongest available.[7][8][9][10] It is widely employed for the cleavage of a broad range of ethers to yield an alcohol and an alkyl iodide.[7][11][12][13] The reaction mechanism can be either Sₙ1 or Sₙ2, depending on the structure of the ether.[7][14][12][13] this compound also functions as a powerful reducing agent in various organic transformations.[8][9][15]
Performance Comparison: Sodium Ethanethiolate vs. This compound
The choice between sodium ethanethiolate and this compound is often dictated by the specific substrate, the presence of other functional groups, and the desired outcome of the reaction. The following table summarizes the key differences in their performance for ether cleavage.
| Feature | Sodium Ethanethiolate | This compound |
| Primary Role | Strong Nucleophile | Strong Acid / Nucleophile Source |
| Typical Reaction | Nucleophilic Demethylation/Dealkylation | Acid-Catalyzed Ether Cleavage |
| Mechanism | Primarily Sₙ2 | Sₙ1 or Sₙ2 |
| Selectivity | High for methyl ethers, especially aryl methyl ethers.[3] Can achieve demethylation without anomerization in sensitive substrates like nucleosides.[16][17] | Regioselectivity depends on steric hindrance (Sₙ2) or carbocation stability (Sₙ1).[14][12] |
| Reaction Conditions | Basic or neutral, typically in polar aprotic solvents (e.g., DMF).[3][4] | Strongly acidic. |
| Functional Group Tolerance | Generally tolerant of acid-sensitive groups. | Limited tolerance for acid-labile functional groups. |
| Byproducts | Thioether, alcohol/phenoxide. | Alkyl iodide, alcohol (can be converted to a second equivalent of alkyl iodide with excess HI).[7][14] |
| Handling & Safety | Pungent odor of ethanethiol byproduct.[2][18] | Highly corrosive.[8][9] DEA List I chemical.[10] |
Key Advantages of Sodium Ethanethiolate
The primary advantage of sodium ethanethiolate lies in its selectivity and mild reaction conditions for specific applications.
-
High Selectivity for Aryl Methyl Ethers: Sodium ethanethiolate is particularly effective for the demethylation of aryl methyl ethers, a common protecting group for phenols.[3]
-
Preservation of Stereochemistry: In complex molecules such as nucleosides, sodium ethanethiolate has been shown to demethylate dimethyl phosphonate esters without causing 1'-α-anomerization, a significant advantage over acidic methods that can lead to epimerization.[16]
-
Functional Group Compatibility: The non-acidic nature of the reaction allows for the presence of acid-sensitive functional groups within the substrate, broadening its applicability in multi-step syntheses.
Key Advantages of this compound
This compound is a powerful and versatile reagent for ether cleavage with its own set of advantages.
-
Broad Substrate Scope: It can cleave a wide variety of ethers, including those that are resistant to nucleophilic attack.[7][14]
-
Formation of Alkyl Iodides: The reaction directly produces alkyl iodides, which are valuable synthetic intermediates for further transformations.
-
In Situ Generation: To circumvent the hazards of handling concentrated this compound, it can be generated in situ from potassium iodide and a less volatile acid like phosphoric acid.[7][19]
Experimental Protocols
Demethylation of an Aryl Methyl Ether using Sodium Ethanethiolate
This protocol is adapted from a general procedure for the demethylation of aryl methyl ethers.
Reaction: Ar-O-CH₃ + CH₃CH₂SNa → Ar-ONa + CH₃CH₂SCH₃
Materials:
-
Aryl methyl ether
-
Sodium ethanethiolate
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Argon or Nitrogen atmosphere
-
Hydrochloric acid (for workup)
-
Extraction solvent (e.g., ethyl acetate)
-
Brine
Procedure:
-
To a solution of the aryl methyl ether in dry DMF under an inert atmosphere, add sodium ethanethiolate (typically 1.5-3 equivalents).
-
Heat the reaction mixture to a temperature between 100-150 °C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Acidify the aqueous mixture with hydrochloric acid to protonate the resulting phenoxide.
-
Extract the product with a suitable organic solvent.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Cleavage of an Ether using this compound
This protocol describes a general method for ether cleavage using this compound.
Reaction: R-O-R' + 2HI → RI + R'I + H₂O
Materials:
-
Ether
-
Concentrated this compound (48-57%)
-
Acetic anhydride (optional, to react with water)
-
Sodium bisulfite or thiosulfate solution (for workup)
-
Extraction solvent (e.g., diethyl ether)
-
Saturated sodium bicarbonate solution
-
Brine
Procedure:
-
Place the ether in a round-bottom flask equipped with a reflux condenser.
-
Carefully add concentrated this compound (and acetic anhydride if used).
-
Heat the mixture to reflux and monitor the reaction by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature and dilute with water.
-
Wash the mixture with a sodium bisulfite or thiosulfate solution to remove any excess iodine.
-
Extract the product with an organic solvent.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting alkyl iodide(s) by distillation or column chromatography.
Visualizing Reaction Pathways
The following diagrams illustrate the mechanistic pathways for ether cleavage by both sodium ethanethiolate and this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. Sodium ethanethiolate - Wikipedia [en.wikipedia.org]
- 3. Selective demethylation reactions of biomass-derived aromatic ether polymers for bio-based lignin chemicals - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC02867D [pubs.rsc.org]
- 4. Thiols/Methionine - Wordpress [reagents.acsgcipr.org]
- 5. marketpublishers.com [marketpublishers.com]
- 6. Page loading... [guidechem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. High-Purity Hydroiodic Acid for Pharma & Industry Use [sincerechemicals.com]
- 9. Hydroiodic Acid: Structure, Reactions, and Industrial Uses [eureka.patsnap.com]
- 10. Hydroiodic acid - Wikipedia [en.wikipedia.org]
- 11. Ether Cleavage Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Ether cleavage - Wikipedia [en.wikipedia.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. taylorandfrancis.com [taylorandfrancis.com]
- 16. Demethylation of Dimethyl Phosphonate Esters with Sodium Ethanethiolate: Improved Synthesis of 5´-Methylene Substituted 2´,5´-Deoxyribonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Demethylation of dimethyl phosphonate esters with sodium ethanethiolate: Improved synthesis of 5'-methylene substituted 2',5'-deoxyribonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Sodium ethanethiolate | C2H5NaS | CID 4459711 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. masterorganicchemistry.com [masterorganicchemistry.com]
A comparative review of strong acids in organic synthesis.
In the landscape of organic synthesis, strong acids are indispensable catalysts, driving a vast array of transformations crucial for academic research, industrial processes, and pharmaceutical development. Their efficacy, however, is not uniform. The choice of a strong acid catalyst can significantly influence reaction rates, yields, and selectivity. This guide provides a comparative analysis of five commonly employed strong acids: Sulfuric Acid (H₂SO₄), Trifluoromethanesulfonic Acid (TfOH), Perchloric Acid (HClO₄), p-Toluenesulfonic Acid (p-TsOH), and Camphorsulfonic Acid (CSA), with a focus on their application in esterification reactions.
Performance Comparison in Fischer Esterification
| Catalyst | pKa (approx.) | Typical Reaction Conditions (Benzoic Acid + Methanol) | Yield (%) | Reaction Time (h) | Key Advantages | Key Disadvantages |
| Sulfuric Acid (H₂SO₄) | -3 | Reflux | ~70-90% | 1-5 | Low cost, readily available. | Strong dehydrating agent, can cause charring and side reactions (e.g., sulfonation). Corrosive. |
| Trifluoromethanesulfonic Acid (TfOH) | -14 | Room Temp. to Reflux | >95% | 0.5-2 | Exceptionally high acidity, non-oxidizing, does not cause sulfonation, thermally stable. | High cost. |
| Perchloric Acid (HClO₄) | -10 | Not commonly used for simple esterifications due to safety concerns. | - | - | Very strong acid. | Explosive hazard , especially with organic materials. Highly corrosive and oxidizing. |
| p-Toluenesulfonic Acid (p-TsOH) | -2.8 | Reflux | ~85-95% | 3-8 | Solid (easy to handle), less corrosive than H₂SO₄, good solubility in organic solvents. | Less acidic than H₂SO₄, may require longer reaction times. |
| Camphorsulfonic Acid (CSA) | -2.4 | Reflux | ~90% | 4-10 | Chiral catalyst (for asymmetric synthesis), solid, good solubility in organic solvents. | Less acidic than H₂SO₄ and p-TsOH, often requires longer reaction times. Higher cost than p-TsOH. |
Note: Yields and reaction times are highly dependent on the specific substrate, solvent, temperature, and catalyst loading. The data presented here is for comparative purposes based on typical laboratory procedures.
Experimental Protocols: Fischer Esterification of Benzoic Acid with Methanol
Below are representative experimental protocols for the esterification of benzoic acid with methanol using different acid catalysts.
Protocol 1: Sulfuric Acid Catalyzed Esterification
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add benzoic acid (e.g., 10.0 g, 81.9 mmol) and methanol (e.g., 100 mL).
-
Catalyst Addition: Slowly and carefully add concentrated sulfuric acid (e.g., 1.0 mL) to the stirred solution.
-
Reaction: Heat the mixture to reflux and maintain for 3-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Remove the excess methanol under reduced pressure.
-
Purification: Dissolve the residue in diethyl ether and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid), and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl benzoate. Further purification can be achieved by distillation.
Protocol 2: p-Toluenesulfonic Acid Catalyzed Esterification
-
Reaction Setup: In a round-bottom flask fitted with a Dean-Stark apparatus, a reflux condenser, and a magnetic stirrer, combine benzoic acid (e.g., 10.0 g, 81.9 mmol), methanol (e.g., 80 mL), and toluene (e.g., 20 mL).
-
Catalyst Addition: Add p-toluenesulfonic acid monohydrate (e.g., 1.56 g, 8.19 mmol) to the mixture.
-
Reaction: Heat the mixture to reflux. The water formed during the reaction will be removed azeotropically with toluene and collected in the Dean-Stark trap. Continue refluxing for 4-8 hours until no more water is collected.
-
Work-up and Purification: Follow the same work-up and purification procedure as described for the sulfuric acid-catalyzed reaction.
Visualization of Concepts
To further clarify the processes and decision-making involved in utilizing strong acids in organic synthesis, the following diagrams are provided.
Experimental Workflow for Catalyst Comparison
Caption: A typical experimental workflow for comparing the efficacy of different strong acid catalysts.
Factors for Selecting a Strong Acid Catalyst
Caption: Key factors to consider when choosing a strong acid catalyst for a specific organic transformation.
Concluding Remarks
The selection of a strong acid catalyst is a critical parameter in the optimization of many organic reactions. While stronger acids like triflic acid often provide faster reactions and higher yields, their high cost can be a limiting factor. Sulfuric acid remains a workhorse due to its low cost, but its strong dehydrating and oxidizing properties can lead to undesired side reactions. p-Toluenesulfonic acid and camphorsulfonic acid offer advantages in terms of handling (as solids) and solubility in organic solvents, with the latter also providing a platform for asymmetric catalysis. Perchloric acid, despite its high acidity, is generally avoided in routine organic synthesis due to its significant safety hazards. Ultimately, the optimal choice of a strong acid catalyst requires a careful consideration of the specific reaction, substrate sensitivity, desired outcome, and practical constraints such as cost and safety.
Assessing the Regioselectivity of Hydriodic Acid in Complex Molecules: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the regioselectivity of hydriodic acid (HI) in key organic transformations, offering a comparative perspective against common alternative reagents. The information presented is supported by experimental data to aid in reagent selection for complex molecule synthesis.
Executive Summary
This compound is a powerful reagent for the hydroiodination of alkenes and the cleavage of ethers. Its regioselectivity is a critical consideration in synthetic planning. For the hydroiodination of unsymmetrical alkenes, HI strictly follows Markovnikov's rule , leading to the formation of the more substituted alkyl iodide. This high degree of regioselectivity is attributed to the formation of the most stable carbocation intermediate.
In the cleavage of ethers, the regioselectivity of HI is dictated by the substitution pattern of the ether carbons. Reactions involving primary and secondary alkyl groups proceed via an SN2 mechanism , with the iodide ion attacking the less sterically hindered carbon. Conversely, ethers containing a tertiary, benzylic, or allylic group undergo cleavage through an SN1 mechanism , where the iodide attacks the carbon capable of forming the most stable carbocation.
While effective for these transformations, this compound is generally not the reagent of choice for the cleavage of esters, a reaction more commonly and efficiently achieved with other nucleophilic or Lewis acidic reagents. This guide will delve into the specifics of these reactions, providing quantitative data where available and outlining detailed experimental protocols.
Comparison of Regioselectivity: this compound vs. Alternatives
The choice of reagent can significantly impact the regiochemical outcome of a reaction. The following table summarizes the regioselectivity of this compound in comparison to other common reagents for the hydroiodination of alkenes and the cleavage of ethers.
| Transformation | Substrate Example | Reagent | Regioselectivity (Major Product) | Product Ratio (Markovnikov:Anti-Markovnikov or Site 1:Site 2) |
| Hydroiodination of Alkenes | 1-Methylcyclohexene | This compound (HI) | Markovnikov | >99:<1 |
| Styrene | This compound (HI) | Markovnikov | Predominantly Markovnikov | |
| 1-Hexene | HBr with Peroxides | Anti-Markovnikov | Predominantly Anti-Markovnikov | |
| Cleavage of Ethers | tert-Butyl Methyl Ether | This compound (HI) | Cleavage at tert-butyl group (SN1) | >99:<1 |
| Anisole (Methyl Phenyl Ether) | This compound (HI) | Cleavage of methyl group (SN2) | >99:<1 | |
| tert-Butyl Methyl Ether | Boron Tribromide (BBr3) | Cleavage at tert-butyl group | >99:<1 | |
| Anisole (Methyl Phenyl Ether) | Boron Tribromide (BBr3) | Cleavage of methyl group | >99:<1 | |
| Cleavage of Esters | Methyl Benzoate | This compound (HI) | Not a standard/efficient method | N/A |
| Methyl Benzoate | Trimethylsilyl Iodide (TMSI) | Cleavage of methyl group | High Yield | |
| Methyl Benzoate | Lithium Iodide in Pyridine | Cleavage of methyl group | High Yield |
Reaction Mechanisms and Factors Influencing Regioselectivity
The regioselectivity of this compound can be understood by examining the underlying reaction mechanisms.
Hydroiodination of Alkenes
The addition of HI to an unsymmetrical alkene proceeds through a two-step electrophilic addition mechanism.
The initial protonation of the alkene by HI can, in theory, lead to two different carbocation intermediates. However, the reaction overwhelmingly proceeds via the more stable carbocation. The stability of carbocations follows the order: tertiary > secondary > primary. Therefore, the hydrogen atom adds to the carbon of the double bond that already has more hydrogen atoms, resulting in the formation of the more substituted carbocation. The subsequent nucleophilic attack by the iodide ion on this carbocation leads to the Markovnikov product.
Cleavage of Ethers
The mechanism of ether cleavage by HI depends on the nature of the alkyl groups attached to the oxygen atom.
SN2 Pathway (for primary and secondary ethers):
In this case, the iodide ion acts as a nucleophile and attacks the less sterically hindered carbon atom, displacing the alcohol as a leaving group. For example, in the cleavage of anisole (methyl phenyl ether), the iodide attacks the methyl group to yield phenol and methyl iodide.[1][2]
SN1 Pathway (for ethers with tertiary, benzylic, or allylic groups):
When one of the alkyl groups can form a stable carbocation (e.g., a tertiary carbocation), the protonated ether dissociates to form this carbocation and an alcohol. The iodide ion then attacks the carbocation to form the corresponding alkyl iodide. For instance, the cleavage of tert-butyl methyl ether with HI yields tert-butyl iodide and methanol.
Experimental Protocols
The following are representative experimental protocols for the hydroiodination of an alkene and the cleavage of an ether using this compound.
Protocol 1: Hydroiodination of 1-Methylcyclohexene
Objective: To synthesize 1-iodo-1-methylcyclohexane via the Markovnikov addition of HI to 1-methylcyclohexene.
Materials:
-
1-Methylcyclohexene
-
This compound (57% in water)
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a stirred solution of 1-methylcyclohexene (1.0 eq) in dichloromethane at 0 °C in a round-bottom flask, add this compound (1.2 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC or GC.
-
Upon completion, carefully quench the reaction by adding saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the product by column chromatography on silica gel if necessary.
Protocol 2: Cleavage of Anisole (Methyl Phenyl Ether)
Objective: To cleave anisole to produce phenol and methyl iodide using this compound.
Materials:
-
Anisole
-
This compound (57% in water)
-
Acetic anhydride (optional, for trapping phenol as an ester)
-
Round-bottom flask
-
Reflux condenser
-
Distillation apparatus
-
Sodium hydroxide solution
-
Diethyl ether
-
Anhydrous sodium sulfate
Procedure:
-
Place anisole (1.0 eq) and this compound (3.0 eq) in a round-bottom flask equipped with a reflux condenser.
-
Heat the mixture to reflux (approximately 127 °C) for 3-5 hours.
-
Monitor the reaction by TLC or GC to confirm the disappearance of the starting material.
-
After cooling to room temperature, carefully neutralize the reaction mixture with a sodium hydroxide solution.
-
Extract the aqueous layer with diethyl ether.
-
The methyl iodide can be isolated by distillation if desired.
-
To isolate the phenol, acidify the aqueous layer with HCl and extract with diethyl ether.
-
Dry the ether extracts over anhydrous sodium sulfate, filter, and concentrate to obtain the crude phenol, which can be further purified by distillation or recrystallization.
Conclusion
This compound is a highly regioselective reagent for the Markovnikov hydroiodination of alkenes and a versatile reagent for the cleavage of ethers, with predictable regioselectivity based on the substrate structure. Its application in ester cleavage is limited, and alternative reagents are generally preferred for this transformation. The provided experimental protocols offer a starting point for the practical application of this compound in complex molecule synthesis. Researchers should always consider the specific steric and electronic properties of their substrates when predicting the regiochemical outcome of reactions involving this compound.
References
A Researcher's Guide to Ether Cleavage: A Comparative Analysis of Key Methodologies
For researchers, scientists, and professionals in drug development, the selective cleavage of ether bonds is a critical transformation in the synthesis of complex molecules. Ethers are frequently employed as protecting groups for hydroxyl functionalities due to their general stability. However, the ability to efficiently and selectively deprotect these groups is paramount to the success of a synthetic route. This guide provides a comprehensive cross-validation of common ether cleavage methods, presenting experimental data, detailed protocols, and visual aids to facilitate informed methodological choices.
The selection of an appropriate ether cleavage method hinges on a variety of factors, including the nature of the ether (aliphatic, aryl, benzylic, etc.), the presence of other functional groups within the molecule, and the desired reaction conditions. This guide will focus on three widely employed categories of ether cleavage reagents: strong Brønsted acids (hydrobromic and hydroiodic acid), Lewis acids (boron tribromide), and silyl halides (trimethylsilyl iodide).
Data Presentation: A Comparative Overview
The following table summarizes the performance of the discussed ether cleavage methods across various parameters, offering a quantitative basis for comparison.
| Method | Reagent(s) | Typical Substrates | General Reaction Conditions | Typical Yields | Key Advantages | Key Disadvantages |
| Strong Acid Cleavage | HBr or HI | Alkyl ethers, some aryl alkyl ethers | High temperatures (reflux) | Good to excellent | Cost-effective | Harsh conditions, lack of selectivity, potential for rearrangements |
| Lewis Acid Cleavage | BBr₃ | Aryl methyl ethers, alkyl ethers | Low temperatures (-78 °C to rt) | High to excellent | High reactivity, effective for aryl ethers | Moisture sensitive, corrosive, can affect other Lewis basic groups |
| Silyl Halide Cleavage | TMSI (often generated in situ) | Alkyl ethers, aryl ethers, silyl ethers | Mild conditions (rt to moderate heating) | Good to excellent | Mild conditions, high chemoselectivity | Reagent can be expensive and moisture sensitive |
Signaling Pathways and Experimental Workflows
To aid in the conceptualization of the experimental processes and decision-making, the following diagrams illustrate a general workflow for cross-validating ether cleavage methods and a decision tree for selecting the optimal reagent.
A Comparative Guide to Demethylation: Hydriodic Acid vs. Aluminum Chloride with Ethanethiol
For researchers, scientists, and drug development professionals, the selective cleavage of methyl ethers is a critical transformation in organic synthesis. This guide provides an objective comparison of two common demethylation reagents: hydriodic acid (HI) and the aluminum chloride/ethanethiol (AlCl₃/EtSH) system. We present a summary of their performance based on experimental data, detailed experimental protocols, and visual workflows to aid in reagent selection for specific applications.
The choice between a strong Brønsted acid like this compound and a Lewis acid/soft nucleophile system like aluminum chloride with ethanethiol for demethylation depends on several factors, including the substrate's functional group tolerance, desired reaction conditions, and scalability. While both methods are effective in cleaving aryl methyl ethers, they operate under distinct mechanisms and present different challenges and advantages.
Performance Comparison:
The following table summarizes quantitative data from various studies to provide a comparative overview of the two methods. It is important to note that direct comparison is challenging due to the variability in substrates and reaction conditions across different studies.
| Substrate | Reagent System | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Guaiacol | Iodocyclohexane/DMF (in-situ HI generation) | Reflux | 4 | 91 | [1][2] |
| 4-Propylguaiacol | 48% aq. HBr (similar to HI) | 115 | 19 | 94 | [1] |
| 2-Methoxy-4-propylphenol | AlCl₃/EtSH | 0 | 0.5 | 95 | [3] |
| 4-Methylanisole | AlCl₃/EtSH | Room Temp. | 0.5 | 98 | [3] |
| 2,6-Dimethoxyphenol | AlCl₃/EtSH | Room Temp. | 2 | 96 | [3] |
| 6-Methoxy-2-(4-methoxyphenyl)benzo[b]thiophene | AlCl₃/Decanethiol | 25-35 | 2 | 53.3 | [4] |
| ortho-Substituted Aryl Methyl Ethers (various) | AlCl₃ | Not specified | Several | 90-98 | [5] |
Experimental Protocols:
Below are detailed methodologies for performing demethylation reactions using both this compound and the aluminum chloride/ethanethiol system.
Demethylation with this compound (General Protocol)
This protocol is based on the classical method of aryl methyl ether cleavage using a strong Brønsted acid.
Materials:
-
Aryl methyl ether
-
57% this compound (HI)
-
Acetic acid (optional, as co-solvent)
-
Inert gas (e.g., Argon or Nitrogen)
-
Sodium bisulfite (NaHSO₃) or Sodium thiosulfate (Na₂S₂O₃) solution
-
Organic solvent for extraction (e.g., diethyl ether or dichloromethane)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the aryl methyl ether.
-
Under an inert atmosphere, add a solution of 57% this compound (typically 3-5 equivalents per methoxy group). If the substrate is not fully soluble, acetic acid can be added as a co-solvent.
-
Heat the reaction mixture to reflux (typically 120-130 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully pour the mixture into a beaker containing ice water and a solution of sodium bisulfite or sodium thiosulfate to quench any remaining iodine.
-
Extract the aqueous mixture with an organic solvent (e.g., diethyl ether or dichloromethane) three times.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by a suitable method, such as column chromatography or recrystallization.
Demethylation with Aluminum Chloride and Ethanethiol
This protocol describes the use of a hard Lewis acid in combination with a soft nucleophile for ether cleavage.[3]
Materials:
-
Aryl methyl ether
-
Anhydrous aluminum chloride (AlCl₃)
-
Ethanethiol (EtSH)
-
Dry dichloromethane (DCM) or other suitable dry solvent
-
Inert gas (e.g., Argon or Nitrogen)
-
Dilute hydrochloric acid (HCl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, add anhydrous aluminum chloride.
-
Cool the flask to 0 °C using an ice-water bath.
-
Slowly add dry ethanethiol to the stirred aluminum chloride.
-
Add a solution of the aryl methyl ether in a minimal amount of dry dichloromethane to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for the required time, monitoring the progress by TLC.[3]
-
Upon completion, carefully pour the reaction mixture into a beaker containing ice and dilute hydrochloric acid.
-
Extract the aqueous mixture with dichloromethane three times.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[3]
Visualizing the Workflow:
The following diagrams illustrate the experimental workflows for both demethylation methods.
Caption: Experimental workflow for demethylation using this compound.
Caption: Experimental workflow for demethylation using AlCl₃ and ethanethiol.
Concluding Remarks
Both this compound and the aluminum chloride/ethanethiol system are powerful reagents for the demethylation of aryl methyl ethers. The choice of reagent should be made after careful consideration of the substrate's stability towards strong acids and the presence of other functional groups. This compound is a classic and potent reagent but requires harsh, high-temperature conditions. The aluminum chloride/ethanethiol system, while also requiring careful handling of air- and moisture-sensitive reagents, often proceeds under milder conditions and can offer greater selectivity in complex molecules. The use of odorless long-chain thiols can mitigate the unpleasant smell associated with ethanethiol, making the AlCl₃/thiol system more amenable to laboratory use.[4][6] Researchers are encouraged to consult the primary literature for specific examples that most closely match their substrates and to perform small-scale test reactions to optimize conditions.
References
- 1. Selective demethylation reactions of biomass-derived aromatic ether polymers for bio-based lignin chemicals - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC02867D [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. hakon-art.com [hakon-art.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Hydriodic Acid: A Step-by-Step Guide for Laboratory Professionals
The safe and responsible disposal of hydriodic acid is critical for ensuring laboratory safety and environmental compliance. As a strong, corrosive acid, this compound (HI) requires specific handling procedures to mitigate risks. This guide provides detailed protocols for its disposal, intended for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to adhere to the following safety measures:
-
Work Area: All handling and disposal of this compound must be conducted within a properly functioning and certified laboratory chemical fume hood.[1]
-
Personal Protective Equipment (PPE): At a minimum, personnel must wear nitrile, neoprene, or butyl gloves, chemical splash goggles, and a fully-buttoned lab coat.[1] For concentrated solutions or neutralization procedures, a face shield in combination with safety goggles is recommended.[2]
-
Container Handling: Always use containers compatible with this compound, such as polyethylene.[1] Keep containers tightly closed when not in use and store them below eye level in a cool, dry, and well-ventilated area away from incompatible materials.[1][3]
Primary Disposal Method: Collection as Hazardous Waste
For most laboratory settings, the simplest and safest method of disposal is to collect this compound waste for pickup by a licensed environmental services contractor. Waste this compound with a pH of 6 or lower is classified as Dangerous Waste.[1]
Operational Protocol for Hazardous Waste Collection
-
Container Labeling: Before adding any waste, affix a completed "Dangerous Waste" or "Hazardous Waste" label to a designated, compatible waste container.[1]
-
Waste Collection: Carefully transfer the waste this compound into the labeled container. Do not mix this compound with incompatible chemicals such as strong bases, oxidizing agents (perchlorates, nitrates), or active metals (potassium, sodium, magnesium).[4]
-
Storage: Store the sealed waste container in a designated, secure storage area. Secondary containment, such as a polypropylene tub, is recommended to prevent spills.[1]
-
Disposal: Arrange for the disposal of the container through your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor.[5][6]
Alternative Disposal Method: On-Site Neutralization
This procedure should only be performed by trained personnel and is permissible only if the waste is hazardous solely due to its corrosive characteristic (i.e., it is not contaminated with other regulated substances like heavy metals or toxic organic compounds).[2][7] The process generates heat and potentially vapors, necessitating strict adherence to safety protocols.[2]
Experimental Protocol for Neutralization
-
Preparation and Dilution:
-
Place a large beaker containing an ice water bath inside a secondary containment tub within a chemical fume hood.[2][7]
-
Prepare a dilute aqueous solution of the this compound by slowly adding the acid to a large volume of ice water (a 1:10 acid-to-water ratio is recommended).[8][9] Crucially, always add acid to water, never the reverse , to prevent violent boiling and splashing.[7]
-
-
Neutralization:
-
While stirring the diluted acid solution continuously, slowly add a dilute basic solution.[8] Suitable bases include sodium bicarbonate, sodium hydroxide, or calcium hydroxide.[8][9]
-
For colored solutions (indicating the presence of free iodine), small amounts of sodium sulfite or sodium thiosulfate can be added to decolorize the mixture.[10]
-
Maintain the reaction vessel in the ice bath throughout the process to manage the exothermic reaction.[2][7]
-
-
pH Monitoring and Adjustment:
-
Final Drain Disposal:
Quantitative Data for Neutralization
| Parameter | Recommended Value | Source |
| Initial Dilution Ratio (Acid:Ice Water) | 1:10 | [8][9] |
| Target Final pH Range | 5.5 - 9.5 | [2][9][11] |
| Final Water Flush Ratio (Water:Solution) | 20:1 | [2][8][9] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
Caption: Workflow for this compound Disposal.
Spill and Emergency Procedures
-
Small Spills: For minor spills that can be cleaned up in under 10 minutes by trained personnel, absorb the acid with an inert, dry material such as vermiculite, sand, or earth.[1][4] Do not use combustible materials like sawdust.[12] Place the absorbed material into a sealed, appropriate container for hazardous waste disposal.[1][4]
-
Large Spills: In the event of a large spill, or if personnel are not trained or equipped for the cleanup, evacuate the area immediately.[4] Secure the area, and contact your institution's emergency EHS number.[1]
References
- 1. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 2. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. nj.gov [nj.gov]
- 5. omkarchemicals.com [omkarchemicals.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. esd.uga.edu [esd.uga.edu]
- 8. researchgate.net [researchgate.net]
- 9. 7.1.2 Acid Neutralization | Environment, Health and Safety [ehs.cornell.edu]
- 10. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
- 11. Process for the neutralization of waste water: An overview - ALMAWATECH [almawatech.com]
- 12. technopharmchem.com [technopharmchem.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Hydriodic Acid
For researchers, scientists, and drug development professionals, the safe handling of hazardous chemicals is paramount. This guide provides essential, immediate safety and logistical information for the use of hydriodic acid, a corrosive and hazardous chemical. Adherence to these protocols is critical for ensuring a safe laboratory environment.
This compound (HI) is a strong acid and a powerful reducing agent. It can cause severe skin burns, eye damage, and respiratory irritation.[1][2][3] Proper personal protective equipment (PPE) and handling procedures are non-negotiable to mitigate these risks.
Personal Protective Equipment (PPE) for this compound
The selection of appropriate PPE is the first line of defense against exposure to this compound. The following table summarizes the required PPE for handling this chemical.
| Body Part | Required PPE | Specifications and Recommendations |
| Eyes/Face | Chemical Splash Goggles and Face Shield | Goggles must be indirect-vent, impact, and splash-resistant.[4] A face shield (minimum 8-inch) must be worn in conjunction with goggles.[1] Contact lenses should not be worn.[4] |
| Skin | Acid-Resistant Gloves | Nitrile, neoprene, butyl, or Viton gloves are recommended.[5] Always inspect gloves for integrity before use and practice proper glove removal technique. Double gloving is recommended.[5] |
| Lab Coat/Protective Clothing | A fully buttoned, acid-resistant lab coat is the minimum requirement.[5][6] For larger quantities, a complete chemical-resistant suit may be necessary.[1] | |
| Footwear | Closed-toed shoes are mandatory.[5] | |
| Respiratory | Chemical Fume Hood | All work with this compound must be conducted in a properly functioning and certified chemical fume hood.[5] |
| Respirator | If a fume hood is not available or as a backup, a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges should be used.[1] |
Safe Handling and Storage Procedures
Proper operational procedures are crucial to prevent accidents and exposures.
-
Training: All personnel must be trained on the hazards and proper handling of this compound before use.[4]
-
Ventilation: Always work in a well-ventilated area, preferably within a certified chemical fume hood.[5][7]
-
Adding Acid to Water: When diluting, always add acid to water, never the other way around, to prevent a violent exothermic reaction.[6]
-
Storage: Store this compound in a cool, dry, well-ventilated area away from incompatible materials.[5][8] Keep containers tightly closed and stored upright.[1][5] It should be stored below eye level and in secondary containment.[5]
-
Incompatible Materials: Avoid contact with oxidizing agents (e.g., perchlorates, peroxides), strong bases, and chemically active metals (e.g., potassium, sodium).[4][9]
Emergency and Disposal Plans
In the event of an emergency, immediate and correct action is critical.
Exposure Response
| Exposure Route | First Aid Procedure |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes.[5] Remove contaminated clothing and shoes.[1][5] Seek immediate medical attention.[3][5] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids.[2][5] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[3][5] |
| Inhalation | Move the person to fresh air.[1][5] If not breathing, give artificial respiration.[1][2] Seek immediate medical attention.[3][5] |
| Ingestion | Do NOT induce vomiting.[1][2] Rinse mouth with water.[1] Never give anything by mouth to an unconscious person.[1] Seek immediate medical attention.[3][5] |
Spill Response
| Spill Size | Procedure |
| Small Spill | If trained and equipped, absorb the spill with an inert, dry material like vermiculite, dry sand, or earth.[4][5] Place the absorbed material in a sealed, appropriate waste container.[4][5] Ventilate the area and wash the spill site after cleanup is complete.[4] |
| Large Spill | Evacuate the area immediately.[4][5] Secure the area and notify others.[5] If there is an immediate threat of fire or the spill is uncontained, call emergency services.[5] |
Disposal Plan
All this compound waste must be treated as hazardous waste.[4] Collect waste in a compatible, properly labeled, and sealed container.[5] Dispose of the waste in accordance with all local, state, and federal regulations.[4][8]
Procedural Workflow for Handling this compound
The following diagram outlines the standard operating procedure for working with this compound.
Emergency Spill Response Workflow
This diagram illustrates the step-by-step procedure for responding to a this compound spill.
References
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. lobachemie.com [lobachemie.com]
- 4. nj.gov [nj.gov]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. PSFC Caustics and Acids [www-internal.psfc.mit.edu]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. uwaterloo.ca [uwaterloo.ca]
- 9. fishersci.co.uk [fishersci.co.uk]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
